Cilastatin (sodium)
Descripción
BenchChem offers high-quality Cilastatin (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cilastatin (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
sodium;7-(2-amino-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5S.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPBTTUOVWMPJN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N2NaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Cilastatin Sodium in Renal Tubules
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cilastatin (B194054) sodium is a potent and reversible inhibitor of dehydropeptidase-I (DHP-I), a brush-border membrane enzyme located in the proximal tubules of the kidneys.[1][2][3] Its primary clinical application is in combination with the carbapenem (B1253116) antibiotic imipenem (B608078), preventing imipenem's hydrolysis by DHP-I and thereby increasing its urinary concentration and antibacterial efficacy.[3][4][5] Emerging research has elucidated a broader, multifaceted mechanism of action for cilastatin within the renal tubules, positioning it as a significant nephroprotective agent. Beyond its well-established role as a DHP-I inhibitor, cilastatin also interacts with renal transport systems and cellular pathways to mitigate drug-induced nephrotoxicity.[6][7][8] This guide provides a comprehensive technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Core Mechanism: Inhibition of Dehydropeptidase-I (DHP-I)
The principal mechanism of action of cilastatin is the competitive and reversible inhibition of dehydropeptidase-I (DHP-I).[1] DHP-I is a zinc-dependent metalloenzyme anchored to the brush border of renal proximal tubular cells, where it hydrolyzes various dipeptides and beta-lactam antibiotics, including imipenem.[9][10]
By binding to the active site of DHP-I, cilastatin prevents the degradation of imipenem, ensuring its therapeutic efficacy.[1][5] This inhibition is crucial as the metabolites of imipenem are inactive and potentially nephrotoxic.[3][11]
Visualization of DHP-I Inhibition
The following diagram illustrates the competitive inhibition of DHP-I by cilastatin.
Caption: Competitive inhibition of DHP-I by cilastatin in the renal tubule.
Modulation of Renal Transport Systems
Recent studies have revealed that cilastatin's influence extends to the modulation of renal drug transporters, specifically Organic Anion Transporters (OATs).[6][8]
Inhibition of Organic Anion Transporters (OAT1 and OAT3)
Cilastatin and imipenem are both substrates for the human organic anion transporters OAT1 and OAT3, which are located on the basolateral membrane of proximal tubule cells.[6][8] Cilastatin competitively inhibits the OAT1/3-mediated uptake of imipenem from the blood into the tubular cells.[6][12] This inhibition reduces the intracellular accumulation of imipenem, thereby mitigating its potential for cytotoxicity.[6][8] This secondary mechanism is a key contributor to the nephroprotective effect observed when cilastatin is co-administered with imipenem.[6][8]
Visualization of OAT Inhibition
The following diagram depicts the interaction of cilastatin and imipenem with OATs.
Caption: Cilastatin inhibits OAT1/3-mediated uptake of imipenem.
Broader Nephroprotective Mechanisms
Cilastatin demonstrates nephroprotective properties against a range of nephrotoxic agents beyond imipenem, including cisplatin, vancomycin, and gentamicin.[2][13][14] These effects are mediated through several pathways:
-
Reduction of Apoptosis and Oxidative Stress: Cilastatin has been shown to decrease apoptosis and reduce oxidative stress in renal tubular cells exposed to nephrotoxic drugs.[13][15]
-
Anti-inflammatory Effects: It is believed to attenuate leukotriene-mediated interstitial inflammation.[2][7]
-
Inhibition of Megalin-Mediated Endocytosis: Cilastatin can interfere with the endocytic receptor megalin, which is responsible for the uptake of various substances, including nephrotoxic drugs like gentamicin. This leads to decreased intracellular accumulation of these toxins.
Visualization of General Nephroprotective Pathways
This diagram illustrates the multifaceted nephroprotective actions of cilastatin.
References
- 1. benchchem.com [benchchem.com]
- 2. medrxiv.org [medrxiv.org]
- 3. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medrxiv.org [medrxiv.org]
- 8. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Localization of dehydropeptidase-I, an enzyme processing glutathione, in the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dipeptidase 1 - Wikipedia [en.wikipedia.org]
- 11. Frontiers | JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]
- 12. Organic anion transporters also mediate the drug-drug interaction between imipenem and cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The therapeutic effect of Cilastatin on drug-induced nephrotoxicity: a new perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nephroprotective Effects of Cilastatin in People at Risk of Acute Kidney Injury: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. europeanreview.org [europeanreview.org]
Dehydropeptidase-I (DHP-I) Inhibition by Cilastatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dehydropeptidase-I (DHP-I) is a membrane-bound zinc metalloenzyme predominantly located in the brush border of renal proximal tubules. It plays a critical role in the metabolism of certain dipeptides and, significantly, in the degradation of carbapenem (B1253116) antibiotics such as imipenem. Cilastatin (B194054) is a potent and specific competitive inhibitor of DHP-I. This technical guide provides an in-depth overview of the inhibition of DHP-I by cilastatin, including its mechanism of action, quantitative inhibition data, detailed experimental protocols, and the broader implications for drug development, particularly in the context of nephroprotection.
Mechanism of Action: Competitive Inhibition of DHP-I
Cilastatin functions as a reversible, competitive inhibitor of Dehydropeptidase-I.[1] Its molecular structure bears a resemblance to the natural dipeptide substrates of DHP-I, allowing it to bind to the active site of the enzyme. This binding is non-covalent and reversible.[1] In the presence of cilastatin, the apparent Michaelis constant (Km) for the substrate increases, while the maximum reaction velocity (Vmax) remains unchanged.[1] This is a hallmark of competitive inhibition, where the inhibitor and substrate compete for the same binding site on the enzyme. The inhibitory effect of cilastatin can be overcome by increasing the concentration of the substrate.[1]
The primary clinical application of this inhibition is the co-administration of cilastatin with imipenem, a broad-spectrum carbapenem antibiotic. Imipenem is rapidly hydrolyzed and inactivated by renal DHP-I, leading to low urinary concentrations of the active drug.[2] By inhibiting DHP-I, cilastatin prevents the degradation of imipenem, thereby increasing its plasma half-life and urinary excretion, which enhances its therapeutic efficacy.[2]
Quantitative Inhibition Data
The potency of cilastatin as an inhibitor of DHP-I and its interaction with other renal transporters have been quantified in several studies. The following tables summarize key quantitative data.
Table 1: Inhibition of Dehydropeptidase-I (DHP-I) by Cilastatin
| Parameter | Value | Enzyme Source | Substrate | Reference |
| IC50 | ~5.6 µM | Recombinant Human DHP-I | Imipenem | [1] |
| Ki (estimated) | ~2.8 µM | Recombinant Human DHP-I | Imipenem | Calculated using the Cheng-Prusoff equation* |
*The Ki value was estimated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), assuming the substrate concentration ([S]) is equal to the Michaelis-Menten constant (Km) for illustrative purposes. The actual Ki will vary with experimental conditions.[3][4][5]
Table 2: Inhibition of Organic Anion Transporters (OATs) by Cilastatin
| Transporter | IC50 | Substrate | Reference |
| Human OAT1 (hOAT1) | 652 ± 29 µM | Imipenem | [2] |
| Human OAT3 (hOAT3) | 639 ± 36 µM | Imipenem | [2] |
Dual Nephroprotective Mechanism of Cilastatin
Beyond its role in preserving imipenem's activity, cilastatin exhibits a significant nephroprotective effect. This protection is attributed to a dual mechanism involving the inhibition of both DHP-I and renal organic anion transporters (OATs).[2][6][7]
Imipenem and other nephrotoxic agents can be transported into renal proximal tubule cells by OAT1 and OAT3.[2] This intracellular accumulation can lead to cytotoxicity. Cilastatin has been shown to be a substrate for and an inhibitor of OAT1 and OAT3, thereby reducing the uptake of nephrotoxic compounds into renal cells.[2][6]
Furthermore, the inhibition of DHP-I by cilastatin, which is anchored to cholesterol-rich lipid rafts in the cell membrane, is thought to interfere with the internalization of these lipid rafts.[8] This may block a pathway for the entry of certain toxins into the cells, further contributing to its protective effects against drug-induced kidney injury.[8][9]
Signaling Pathway of Cilastatin's Nephroprotective Action
References
- 1. benchchem.com [benchchem.com]
- 2. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Nephroprotective Effect of Cilastatin against Gentamicin-Induced Renal Injury In Vitro and In Vivo without Altering Its Bactericidal Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Profile of Cilastatin Sodium: A Technical Guide for Researchers
For Immediate Release
Cilastatin (B194054) sodium, a potent and specific inhibitor of the renal enzyme dehydropeptidase-I (DHP-I), plays a critical role in modern antibacterial therapy. This technical guide provides an in-depth exploration of the pharmacological properties of cilastatin sodium, designed for researchers, scientists, and drug development professionals. The following sections detail its mechanism of action, pharmacokinetic and pharmacodynamic profile, and its synergistic relationship with the carbapenem (B1253116) antibiotic, imipenem (B608078).
Core Mechanism of Action: Inhibition of Dehydropeptidase-I
Cilastatin sodium's primary pharmacological function is the competitive and reversible inhibition of dehydropeptidase-I, a zinc metalloenzyme located in the brush border of the renal tubules.[1] DHP-I is responsible for the hydrolysis and subsequent inactivation of the carbapenem antibiotic imipenem.[2] By blocking this enzymatic degradation, cilastatin sodium effectively preserves the active form of imipenem in the body, leading to higher and more sustained plasma and urine concentrations of the antibiotic.[3][4] This inhibition is crucial for the efficacy of imipenem, particularly in treating urinary tract infections.[4] It is important to note that cilastatin itself possesses no intrinsic antibacterial activity.[2]
Quantitative Inhibition Data
The inhibitory potency of cilastatin against DHP-I has been quantified through various in vitro studies. The following table summarizes key inhibitory constants.
| Parameter | Value | Enzyme Source | Notes |
| IC₅₀ | 0.1 µM | Renal Dehydropeptidase I | The half maximal inhibitory concentration, indicating high potency. |
| Kᵢ | 0.02 - 1 µM | Mammalian Renal Dipeptidase | The inhibition constant, confirming specific and effective competitive inhibition. |
Pharmacokinetic Properties
The pharmacokinetic profiles of cilastatin and imipenem have been extensively studied in healthy volunteers and various patient populations. Co-administration of cilastatin significantly enhances the urinary recovery of active imipenem from as low as 6% to approximately 70%.[3][4] Both drugs exhibit similar plasma half-lives of about one hour in individuals with normal renal function.[3]
Pharmacokinetic Parameters in Healthy Adults
The following table summarizes key pharmacokinetic parameters for cilastatin and imipenem following intravenous administration.
| Parameter | Cilastatin | Imipenem | Units |
| Peak Plasma Concentration (Cmax) | 56 - 88 (for 1g dose) | 41 - 83 (for 1g dose) | µg/mL |
| Time to Peak (Tmax) | End of infusion | End of infusion | hours |
| Area Under the Curve (AUC) | Increased by probenecid | Increased by ~20% with cilastatin | µg·h/mL |
| Elimination Half-life (t½) | ~1 | ~1 | hours |
| Volume of Distribution (Vd) | 0.14 (central compartment) | 0.16 (central compartment) | L/kg |
| Plasma Clearance | 12.4 | 12.1 | L/h/1.73 m² |
| Protein Binding | ~40% | ~20% | % |
Nephroprotective Effects of Cilastatin
Beyond its role as a DHP-I inhibitor, research has unveiled a significant nephroprotective role for cilastatin. It has been shown to mitigate the nephrotoxicity associated not only with imipenem but also with other drugs like vancomycin, cisplatin, and cyclosporine.[5] The mechanisms underlying this protective effect are multifaceted and involve the modulation of key cellular signaling pathways.
Signaling Pathways in Cilastatin-Mediated Nephroprotection
Cilastatin's nephroprotective effects are attributed to its ability to reduce reactive oxygen species (ROS) production and inhibit apoptosis in renal tubular cells.[5][6] One of the key pathways implicated is the activation of Hypoxia-Inducible Factor-1α (HIF-1α), which plays a pivotal role in cellular adaptation to low oxygen and stress.[7]
References
- 1. Pharmacokinetics of imipenem in healthy volunteers. | Semantic Scholar [semanticscholar.org]
- 2. Imipenem-Cilastatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of imipenem and cilastatin in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of imipenem in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cilastatin as a protective agent against drug-induced nephrotoxicity: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cilastatin protects against tacrolimus-induced nephrotoxicity via anti-oxidative and anti-apoptotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cilastatin Preconditioning Attenuates Renal Ischemia-Reperfusion Injury via Hypoxia Inducible Factor-1α Activation - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Cilastatin in Preventing Imipenem Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imipenem (B608078), a broad-spectrum carbapenem (B1253116) antibiotic, is a powerful tool against a wide range of bacterial pathogens. However, its clinical efficacy is severely hampered by rapid degradation in the kidneys by the enzyme dehydropeptidase-I (DHP-I). This technical guide provides an in-depth exploration of the pivotal role of cilastatin (B194054), a potent DHP-I inhibitor, in preserving the structural integrity and therapeutic efficacy of imipenem. We will delve into the mechanism of action, present quantitative pharmacokinetic data, detail experimental protocols for analysis, and provide visual representations of the key pathways and workflows.
Introduction
Imipenem is a β-lactam antibiotic characterized by a broad spectrum of activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1] Its potent bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[1] However, when administered alone, imipenem is rapidly hydrolyzed in the kidneys by dehydropeptidase-I (DHP-I), a brush-border membrane enzyme.[2][3] This enzymatic degradation not only inactivates the antibiotic but can also lead to nephrotoxic metabolites.[4] To overcome this limitation, imipenem is co-administered with cilastatin, a specific and reversible inhibitor of DHP-I.[5] Cilastatin itself possesses no antibacterial activity but is essential for protecting imipenem from renal degradation, thereby increasing its urinary concentration and systemic bioavailability.[2][3]
Mechanism of Action: Competitive Inhibition
Cilastatin functions as a competitive inhibitor of dehydropeptidase-I.[5] Its molecular structure shares similarities with the natural substrates of DHP-I, allowing it to bind to the active site of the enzyme.[5] This binding is reversible and non-covalent.[5] By occupying the active site, cilastatin prevents imipenem from binding and subsequent hydrolysis.[5] This competitive inhibition increases the apparent Michaelis constant (Km) of DHP-I for imipenem without affecting the maximum reaction velocity (Vmax).[5]
Chemical Structures
The chemical structures of imipenem and cilastatin are presented below.
Imipenem: C₁₂H₁₇N₃O₄S[6] Cilastatin: C₁₆H₂₆N₂O₅S[6]
Quantitative Data Summary
The co-administration of cilastatin significantly alters the pharmacokinetic profile of imipenem. The following tables summarize key quantitative data from various studies, highlighting the impact of cilastatin on imipenem's half-life, plasma clearance, and urinary recovery.
| Pharmacokinetic Parameter | Imipenem Alone | Imipenem + Cilastatin | Reference |
| Plasma Half-life (Normal Renal Function) | ~1 hour | ~1 hour | [7] |
| Urinary Recovery (% of dose) | 6-38% (highly variable) | ~70% | [7][8] |
| Plasma Clearance | Higher | Decreased | [9] |
| Inhibitory Potency of Cilastatin against Dehydropeptidase-I | |
| Inhibition Constant (Ki) | 0.11 µM (for leukotriene D₄ hydrolase activity) |
| IC₅₀ (Porcine DHP-I) | 0.11 µM |
| IC₅₀ (Human Renal Dipeptidase) | 0.7 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of imipenem and cilastatin.
Determination of Imipenem and Cilastatin in Plasma by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method for the simultaneous quantification of imipenem and cilastatin in plasma samples.
4.1.1. Materials and Reagents
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Phosphate buffer (pH 7.3) and acetonitrile (B52724) (98:2 v/v)
-
Mobile Phase B: Phosphate buffer (pH 2.8) and acetonitrile (68:32 v/v)
-
Imipenem and Cilastatin analytical standards
-
Plasma samples
-
3-morpholinopropanesulfonic acid (MOPS) and ethylene (B1197577) glycol solution (1:1) for stabilization[6]
-
Acetonitrile for protein precipitation
4.1.2. Sample Preparation
-
Collect blood samples and separate plasma by centrifugation.
-
Immediately stabilize the plasma with an equal volume of MOPS/ethylene glycol solution.[6]
-
To 200 µL of stabilized plasma, add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4.1.3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 210 nm for both analytes
-
Column Temperature: 35°C
-
Gradient Elution: A gradient program transitioning from Mobile Phase A to Mobile Phase B is typically employed to achieve optimal separation.
4.1.4. Quantification
-
Construct a calibration curve using standard solutions of imipenem and cilastatin of known concentrations.
-
Quantify the concentrations in the plasma samples by comparing their peak areas to the calibration curve.
In Vitro Dehydropeptidase-I (DHP-I) Inhibition Assay
This spectrophotometric assay measures the inhibitory activity of cilastatin against DHP-I.
4.2.1. Materials and Reagents
-
Purified DHP-I (from porcine or human renal cortex)
-
Glycyldehydrophenylalanine (substrate)
-
Cilastatin
-
Assay Buffer: 50 mM HEPES, pH 7.4
-
96-well UV-transparent microplate
-
Spectrophotometer
4.2.2. Procedure
-
Prepare a stock solution of DHP-I in the assay buffer.
-
Prepare a stock solution of the substrate, glycyldehydrophenylalanine, in the assay buffer.
-
Prepare a series of dilutions of cilastatin in the assay buffer to test a range of concentrations.
-
In a 96-well plate, add the assay buffer, DHP-I enzyme solution, and the cilastatin solution (or buffer for the control).
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.[5]
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately measure the change in absorbance at a specific wavelength (e.g., 275 nm) over time.[7] The hydrolysis of the substrate leads to a decrease in absorbance.
4.2.3. Data Analysis
-
Calculate the initial reaction velocity for each cilastatin concentration.
-
Plot the percentage of inhibition against the logarithm of the cilastatin concentration.
-
Determine the IC₅₀ value, which is the concentration of cilastatin that causes 50% inhibition of DHP-I activity.
-
To determine the inhibition constant (Ki), perform the assay at varying substrate and inhibitor concentrations and analyze the data using a Lineweaver-Burk plot or non-linear regression.[7]
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Mechanism of Imipenem Degradation and Cilastatin Inhibition.
Experimental Workflows
Caption: Workflow for a Pharmacokinetic Study of Imipenem/Cilastatin.
Conclusion
The co-administration of cilastatin with imipenem is a classic example of a successful drug combination strategy. By specifically inhibiting the renal enzyme dehydropeptidase-I, cilastatin protects imipenem from rapid degradation, ensuring therapeutic concentrations of the antibiotic are achieved and maintained. This guide has provided a comprehensive overview of the mechanism, quantitative effects, and experimental methodologies crucial for understanding and further researching this important interaction. For drug development professionals, the imipenem-cilastatin partnership serves as a valuable case study in optimizing antibiotic efficacy and safety through targeted enzyme inhibition.
References
- 1. ijpbs.com [ijpbs.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Determination of imipenem in plasma by high-performance liquid chromatography for pharmacokinetic studies in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Unveiling the Off-Target Therapeutic Potential of Cilastatin Sodium in Preclinical Models
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the significant off-target effects of cilastatin (B194054) sodium, a compound primarily known for its role as a dehydropeptidase-I (DHP-I) inhibitor in combination with the antibiotic imipenem. This in-depth analysis, targeted at researchers, scientists, and drug development professionals, consolidates preclinical data demonstrating cilastatin's therapeutic potential beyond its enzymatic inhibition, particularly in nephroprotection and neuroprotection. The guide presents a wealth of quantitative data, detailed experimental protocols, and novel visualizations of the underlying signaling pathways.
Cilastatin's primary clinical use is to prevent the renal degradation of imipenem. However, a growing body of preclinical evidence, now systematically compiled, reveals its broader pharmacological activities. These off-target effects position cilastatin as a candidate for repositioning in various therapeutic areas, most notably in mitigating kidney injury and neuropathic pain.
Nephroprotective Effects: A Multifaceted Mechanism of Action
Preclinical studies have consistently demonstrated cilastatin's ability to protect the kidneys from damage induced by various insults, including ischemia-reperfusion injury and nephrotoxic drugs like cisplatin (B142131) and gentamicin.[1][2][3] The protective mechanisms are multifaceted and extend beyond its DHP-I inhibitory activity.
Key nephroprotective actions include:
-
Reduction of Apoptosis: Cilastatin has been shown to significantly decrease the number of apoptotic cells in renal tissue following injury. This is evidenced by a reduction in TUNEL-positive cells and diminished activity of key apoptotic executioner enzymes like caspase-3.[4]
-
Anti-inflammatory Effects: The compound mitigates the inflammatory response in the kidneys, a key contributor to tissue damage. While specific data on the reduction of cytokines like TNF-α and IL-6 in cilastatin-treated preclinical kidney injury models is still emerging, its anti-inflammatory properties are a recognized component of its nephroprotective profile.
-
Upregulation of the HIF-1α Pathway: A crucial element of cilastatin's protective mechanism involves the activation of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. This transcription factor plays a vital role in cellular adaptation to low oxygen conditions and promotes cell survival. Cilastatin upregulates HIF-1α, which in turn increases the expression of downstream pro-survival genes such as Vascular Endothelial Growth Factor (VEGF) and Erythropoietin (EPO).[5]
-
Inhibition of Organic Anion Transporters (OATs): Cilastatin inhibits renal organic anion transporters (OAT1 and OAT3), which are involved in the uptake of certain nephrotoxic drugs into renal tubular cells. This inhibition reduces the intracellular accumulation of toxins, thereby preventing cellular damage.
The quantitative impact of cilastatin on key markers of kidney function and injury in preclinical models is summarized below:
| Preclinical Model | Parameter | Control/Vehicle | Injury/Toxin | Injury/Toxin + Cilastatin | Reference |
| Rat Model of Gentamicin-Induced Nephrotoxicity | Serum Creatinine (B1669602) (mg/dL) | 0.4 ± 0.03 | 1.8 ± 0.2 | 0.8 ± 0.1 | [3] |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 2 | 110 ± 10 | 50 ± 8 | [3] | |
| Mouse Model of Ischemia-Reperfusion Injury | Serum Creatinine (mg/dL) | ~0.2 | ~1.8 | ~1.0 | [1] |
| TUNEL-positive cells/field | Minimal | Significant Increase | Significantly Reduced | [4] | |
| Caspase-3 Activity | Baseline | Increased | Decreased | [4] | |
| In vitro hOAT1/3 Inhibition Assay | IC50 for Imipenem Transport | - | - | hOAT1: 165.4 ± 1.2 µMhOAT3: 137.9 ± 1.1 µM |
Neuroprotective Effects: Attenuation of Chemotherapy-Induced Neuropathy
Beyond its effects on the kidney, preclinical evidence points to a neuroprotective role for cilastatin, particularly in the context of chemotherapy-induced peripheral neuropathy (CIPN). Oxaliplatin, a platinum-based chemotherapy agent, is known to cause debilitating cold and mechanical allodynia. Studies in rodent models have shown that cilastatin can alleviate these neuropathic pain symptoms.
The primary measure of this effect is the paw withdrawal threshold in response to mechanical stimuli, as determined by the von Frey test.
| Preclinical Model | Parameter | Vehicle | Oxaliplatin | Oxaliplatin + Cilastatin | Reference |
| Rat Model of Oxaliplatin-Induced Neuropathy | Paw Withdrawal Threshold (g) | ~15 | ~4.4 | Increased towards baseline | [6] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the molecular mechanisms at play, the technical guide includes detailed diagrams of key signaling pathways and experimental workflows generated using the DOT language for Graphviz.
Detailed Experimental Protocols
The guide provides comprehensive methodologies for key preclinical experiments, enabling researchers to replicate and build upon these findings.
Example: Ischemia-Reperfusion Injury in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Anesthesia: Anesthesia is induced with an intraperitoneal injection of ketamine and xylazine.
-
Surgical Procedure: A midline abdominal incision is made to expose the renal pedicles. The renal arteries and veins are occluded with non-traumatic microvascular clamps for a specified period (e.g., 30 minutes) to induce ischemia. Reperfusion is initiated by removing the clamps.
-
Cilastatin Administration: Cilastatin is typically administered via intraperitoneal injection at a specific dose (e.g., 100 mg/kg) shortly before or after the ischemic period.
-
Sham Control: A sham operation is performed on a control group of animals, which involves the same surgical procedure without clamping the renal pedicles.
-
Post-operative Care: Animals are provided with appropriate post-operative care, including analgesia and hydration.
-
Sample Collection: Blood and kidney tissue samples are collected at various time points after reperfusion (e.g., 24, 48, and 72 hours) for analysis.
-
Biochemical Analysis: Serum creatinine and BUN levels are measured to assess renal function.
-
Histological Analysis: Kidney sections are stained with Hematoxylin and Eosin (H&E) to evaluate tissue morphology and TUNEL staining to quantify apoptosis.
-
Immunohistochemistry/Western Blotting: Expression of proteins such as cleaved caspase-3, HIF-1α, and VEGF is assessed to elucidate the molecular mechanisms.
This technical guide serves as a critical resource for the scientific community, providing a solid foundation for further investigation into the off-target therapeutic applications of cilastatin sodium. The compiled data and detailed protocols are expected to accelerate research and development efforts in the fields of nephrology and neurology.
References
- 1. Mice with cisplatin and oxaliplatin-induced painful neuropathy develop distinct early responses to thermal stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Oxaliplatin- and Cisplatin-induced Painful Peripheral Neuropathy in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nephroprotective Effects of Cilastatin in People at Risk of Acute Kidney Injury: A Systematic Review and Meta-analysis – Arch Biopartners [archbiopartners.com]
- 4. Comparison of immunohistochemistry for activated caspase-3 and cleaved cytokeratin 18 with the TUNEL method for quantification of apoptosis in histological sections of PC-3 subcutaneous xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The In Vivo Nephroprotective Effects of Cilastatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo nephroprotective effects of cilastatin (B194054), a dehydropeptidase-I (DHP-I) inhibitor. Initially developed to prevent the renal metabolism of the antibiotic imipenem, cilastatin has demonstrated significant potential in mitigating kidney damage induced by a variety of nephrotoxic agents.[1][2][3][4][5] This document synthesizes preclinical data, details experimental methodologies, and elucidates the key signaling pathways involved in cilastatin's protective mechanisms.
Core Mechanism of Action
Cilastatin's primary mechanism of nephroprotection involves the inhibition of dehydropeptidase-I (DHP-I), an enzyme located on the brush border of renal proximal tubular epithelial cells.[2][4][6] By binding to DHP-I within cholesterol lipid rafts, cilastatin interferes with the cellular uptake and accumulation of various nephrotoxic drugs.[6][7] This action reduces subsequent cellular damage, including apoptosis, oxidative stress, and inflammation.[1][3][5][6]
Quantitative Data on Nephroprotective Efficacy
The following tables summarize the in vivo effects of cilastatin in animal models of drug-induced nephrotoxicity.
Table 1: Cilastatin's Effect on Gentamicin-Induced Nephrotoxicity in Rats
| Parameter | Gentamicin (B1671437) Alone | Gentamicin + Cilastatin | Reference |
| Serum Creatinine (B1669602) | Increased | Significantly Decreased | [6][7][8] |
| Blood Urea (B33335) Nitrogen (BUN) | Increased | Significantly Decreased | [6][7][8] |
| Kidney Injury Molecule-1 (KIM-1) | Increased | Decreased | [6][7][8] |
| Renal Morphology | Severe Changes | Significantly Reduced Damage | [6][7][8] |
Table 2: Cilastatin's Effect on Cisplatin-Induced Nephrotoxicity in Rats
| Parameter | Cisplatin (B142131) Alone | Cisplatin + Cilastatin | Reference |
| Serum Creatinine | Increased | Significantly Reduced | [9][10] |
| Blood Urea Nitrogen (BUN) | Increased | Significantly Reduced | [9][10] |
| Glomerular Filtration Rate (GFR) | Decreased | Preserved | [9][10] |
| Tubular Necrosis | Severe | Significantly Ameliorated | [10] |
| Pro-inflammatory Cytokines | Increased | Reduced | [10] |
Table 3: Cilastatin's Effect on Vancomycin-Induced Nephrotoxicity in Mice
| Parameter | Vancomycin (B549263) Alone | Vancomycin + Cilastatin | Reference |
| Blood Urea Nitrogen (BUN) | Elevated | Significantly Decreased | [11] |
| Serum Creatinine | Elevated | Significantly Decreased | [11] |
| Tubular Damage | Greater | Reduced | [11] |
| TUNEL-positive cells (apoptosis) | Increased | Significantly Decreased | [11] |
| Vancomycin Concentration in Kidney | High | Significantly Decreased | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline typical experimental protocols used in the in vivo assessment of cilastatin's nephroprotective effects.
Animal Models and Drug Administration
-
Animal Models: Male Wistar rats (for cisplatin and gentamicin studies) and male C57BL/6J mice (for vancomycin studies) are commonly used.[10][11][12][13]
-
Cisplatin-Induced Nephrotoxicity:
-
Gentamicin-Induced Nephrotoxicity:
-
Vancomycin-Induced Nephrotoxicity:
Biochemical and Histological Analysis
-
Serum Analysis: Blood samples are collected to measure levels of creatinine and blood urea nitrogen (BUN) as key indicators of renal function.[6][8][10][11][12]
-
Urine Analysis: Urine is collected to measure parameters such as proteinuria and kidney injury molecule-1 (KIM-1).[6][8]
-
Histopathology: Kidneys are harvested, fixed, and stained (e.g., with hematoxylin (B73222) and eosin) to assess morphological changes and the extent of tubular damage.[6][8][11]
-
Immunohistochemistry: This technique is used to detect the presence of specific proteins, such as markers of inflammation (e.g., CD68-positive cells) or apoptosis (e.g., TUNEL assay).[10][11]
Signaling Pathways and Protective Mechanisms
Cilastatin's nephroprotective effects are mediated through the modulation of several key signaling pathways.
Inhibition of Apoptosis
Cilastatin has been shown to reduce apoptosis in renal tubular cells induced by nephrotoxic agents.[1][3][5] It can decrease the expression of pro-apoptotic proteins and increase the expression of anti-apoptotic proteins.[9] In vancomycin-induced nephrotoxicity, cilastatin significantly decreases the number of TUNEL-positive cells in the kidney.[11]
Caption: Cilastatin's inhibition of apoptosis in drug-induced nephrotoxicity.
Reduction of Oxidative Stress and Inflammation
Nephrotoxic agents often induce oxidative stress and an inflammatory response in the kidneys.[1][3][5][6][10] Cilastatin has been shown to decrease the production of reactive oxygen species (ROS) and reduce the levels of pro-inflammatory cytokines, such as TNF-α.[6][10] It also attenuates the activation of nuclear factor-κB (NF-κB), a key regulator of inflammation.[10]
Caption: Cilastatin's modulation of oxidative stress and inflammation.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vivo nephroprotective effects of cilastatin.
Caption: A typical in vivo experimental workflow for assessing cilastatin's nephroprotection.
Conclusion
The in vivo data strongly support the nephroprotective effects of cilastatin against drug-induced kidney injury. Its mechanism of action, centered on the inhibition of DHP-I and subsequent reduction of cellular toxin uptake, apoptosis, oxidative stress, and inflammation, presents a promising therapeutic strategy. Further research, including well-designed clinical trials, is warranted to translate these preclinical findings into clinical practice for the prevention of acute kidney injury in patients receiving nephrotoxic medications.[1][3][15]
References
- 1. Cilastatin as a protective agent against drug-induced nephrotoxicity: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. tandfonline.com [tandfonline.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Nephroprotective Effect of Cilastatin against Gentamicin-Induced Renal Injury In Vitro and In Vivo without Altering Its Bactericidal Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docta.ucm.es [docta.ucm.es]
- 10. academic.oup.com [academic.oup.com]
- 11. Cilastatin attenuates vancomycin-induced nephrotoxicity via P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Nephroprotective Effect of Cilastatin against Gentamicin-Induced Renal Injury In Vitro and In Vivo without Altering Its Bactericidal Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cisplatin-induced renal inflammation is ameliorated by cilastatin nephroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Cilastatin as a Leukotriene D4 Dipeptidase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cilastatin (B194054), a potent inhibitor of renal dehydropeptidase-I (DHP-I), plays a crucial role in regulating the inflammatory cascade by inhibiting the metabolic degradation of leukotriene D4 (LTD4). DHP-I, also known as leukotriene D4 dipeptidase, is the enzyme responsible for the conversion of the highly pro-inflammatory LTD4 to the less active leukotriene E4 (LTE4). This inhibition potentiates the biological activity of LTD4, a key mediator in various inflammatory and allergic conditions. This technical guide provides an in-depth analysis of cilastatin's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the biochemical pathways and experimental workflows.
Introduction
Leukotrienes are potent lipid mediators derived from arachidonic acid that play a central role in inflammation and allergic responses.[1] The cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are particularly significant in the pathophysiology of asthma, allergic rhinitis, and other inflammatory diseases.[2] Leukotriene D4 is a major CysLT and exerts its potent pro-inflammatory effects, such as bronchoconstriction and increased vascular permeability, through its interaction with CysLT receptors.[3]
The biological activity of LTD4 is tightly regulated by its metabolic conversion to LTE4, a less potent agonist. This conversion is catalyzed by the enzyme leukotriene D4 dipeptidase, a membrane-bound zinc metalloenzyme also known as renal dehydropeptidase-I.[1][4] Cilastatin has been identified as a potent and specific inhibitor of this renal dipeptidase.[4] While clinically recognized for its co-administration with the carbapenem (B1253116) antibiotic imipenem (B608078) to prevent its renal degradation by DHP-I, cilastatin's activity as an LTD4 dipeptidase inhibitor presents a compelling area of investigation for its potential therapeutic applications in inflammatory diseases.
Mechanism of Action
Cilastatin functions as a competitive inhibitor of leukotriene D4 dipeptidase. Its chemical structure mimics the dipeptide substrate of the enzyme, allowing it to bind to the active site and prevent the hydrolysis of leukotriene D4. By blocking this enzymatic conversion, cilastatin effectively increases the local concentration and prolongs the half-life of the more biologically active LTD4.
Quantitative Data on Cilastatin Inhibition
Quantitative data on the specific inhibitory activity of cilastatin against leukotriene D4 dipeptidase is limited in publicly available literature. However, the following data point indicates its high potency:
| Parameter | Value | Source Tissue | Reference |
| Lowest Detectable Inhibitory Concentration | 8 x 10-8 M | Rabbit Kidney | [4] |
Experimental Protocols
Leukotriene D4 Dipeptidase Inhibition Assay (HPLC-based)
This protocol outlines a method to determine the inhibitory effect of cilastatin on the conversion of LTD4 to LTE4 using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified renal microsomal fraction (as a source of leukotriene D4 dipeptidase)
-
Leukotriene D4 (substrate)
-
Cilastatin (inhibitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Methanol (for reaction quenching)
-
HPLC system with a C18 reverse-phase column
-
UV detector
Procedure:
-
Enzyme Preparation: Prepare a suspension of renal microsomes in the assay buffer to a final protein concentration of approximately 0.1 mg/mL.
-
Inhibitor Preparation: Prepare a stock solution of cilastatin in the assay buffer. Create a series of dilutions to achieve the desired final concentrations for the inhibition assay.
-
Reaction Mixture: In a microcentrifuge tube, combine the following:
-
Renal microsomal suspension
-
Cilastatin solution at various concentrations (or buffer for the control)
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Initiation of Reaction: Add leukotriene D4 to the pre-incubated mixture to a final concentration of 10 µM to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 15 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold methanol.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 5 minutes to pellet the precipitated protein.
-
HPLC Analysis:
-
Inject a defined volume of the supernatant onto the C18 HPLC column.
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid) to separate LTD4 and LTE4.
-
Monitor the elution profile at a wavelength of 280 nm.
-
-
Data Analysis:
-
Quantify the peak areas corresponding to LTD4 and LTE4.
-
Calculate the percentage of LTD4 converted to LTE4 in the control and in the presence of different concentrations of cilastatin.
-
Determine the percentage of inhibition for each cilastatin concentration.
-
Plot the percentage of inhibition against the logarithm of the cilastatin concentration to determine the IC50 value.
-
Spectrophotometric Assay for Dehydropeptidase-I Inhibition
An alternative method to assess the inhibitory activity of cilastatin on DHP-I involves a spectrophotometric assay using a synthetic substrate.
Materials:
-
Purified dehydropeptidase-I
-
Synthetic substrate (e.g., Gly-dehydro-Phe)
-
Cilastatin
-
Assay Buffer (e.g., 50 mM MOPS, pH 7.0)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing the assay buffer and the synthetic substrate at a concentration near its Km value.
-
Inhibitor Addition: Add varying concentrations of cilastatin to the cuvette (or buffer for the control).
-
Initiation of Reaction: Add a fixed amount of purified dehydropeptidase-I to the cuvette to start the reaction.
-
Measurement: Immediately monitor the decrease in absorbance at a specific wavelength (e.g., 275 nm) over time. The hydrolysis of the dehydro-peptide bond results in a change in absorbance.
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot for each cilastatin concentration.
-
Plot v0 against the cilastatin concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway of Leukotriene D4 Metabolism```dot
Caption: General workflow for determining the inhibitory activity of cilastatin on LTD4 dipeptidase.
Conclusion
Cilastatin is a potent inhibitor of leukotriene D4 dipeptidase, the enzyme responsible for the inactivation of the pro-inflammatory mediator leukotriene D4. While its clinical use has been primarily focused on its role as a dehydropeptidase-I inhibitor to protect imipenem from renal degradation, its impact on the leukotriene pathway suggests a broader therapeutic potential. The provided experimental protocols offer a framework for further quantitative characterization of this inhibitory activity. A deeper understanding of the kinetics of cilastatin's inhibition of LTD4 metabolism will be crucial for exploring its application in the treatment of inflammatory and allergic diseases.
References
- 1. Biosynthesis and metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Conversion of leukotriene D4 to leukotriene E4 by a dipeptidase released from the specific granule of human polymorphonuclear leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cilastatin (MK 0791) is a potent and specific inhibitor of the renal leukotriene D4-dipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Protective Effect of Cilastatin on the Renal Metabolism of Beta-Lactam Antibiotics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cilastatin (B194054), a potent inhibitor of the renal enzyme dehydropeptidase-I (DHP-I), plays a crucial role in the clinical efficacy and safety of certain carbapenem (B1253116) antibiotics, most notably imipenem. This technical guide provides an in-depth analysis of cilastatin's mechanism of action, its impact on the pharmacokinetics of beta-lactam antibiotics, and its nephroprotective effects. Detailed experimental protocols for key assays are provided, along with a comprehensive summary of quantitative data and visual representations of the underlying pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of pharmacology, infectious diseases, and nephrology.
Introduction: The Challenge of Renal Metabolism for Beta-Lactam Antibiotics
Beta-lactam antibiotics, particularly those of the carbapenem class, are a cornerstone in the treatment of severe bacterial infections. However, the clinical utility of some carbapenems, such as imipenem, is limited by their rapid metabolism in the kidneys. The primary enzyme responsible for this degradation is dehydropeptidase-I (DHP-I), located on the brush border of the proximal renal tubule cells.[1][2][3] Hydrolysis of the beta-lactam ring by DHP-I results in the formation of inactive and potentially nephrotoxic metabolites.[4] This rapid inactivation leads to low urinary concentrations of the active drug, compromising its efficacy in treating urinary tract infections and necessitating higher or more frequent dosing, which can exacerbate nephrotoxicity.[5]
To overcome this challenge, cilastatin was developed. Itself devoid of antibacterial activity, cilastatin is a reversible, competitive inhibitor of DHP-I.[2][6] Its co-administration with susceptible carbapenems, most famously as the combination product imipenem/cilastatin, has become a standard of care.[7] This guide will elucidate the multifaceted role of cilastatin in preserving the efficacy and enhancing the safety of these critical antibiotics.
Mechanism of Action: A Dual Role in the Kidney
Cilastatin exerts its beneficial effects through two primary mechanisms within the renal system: inhibition of dehydropeptidase-I and modulation of organic anion transporters.
Inhibition of Dehydropeptidase-I (DHP-I)
The principal mechanism of action of cilastatin is the potent and specific inhibition of DHP-I.[6] By binding to the active site of this enzyme, cilastatin prevents the hydrolysis of the beta-lactam ring of imipenem, thereby preserving the antibiotic's structural integrity and antibacterial activity.[6][7] This inhibition leads to a significant increase in the plasma concentration and urinary excretion of active imipenem, ensuring therapeutic levels are achieved and maintained.[3][5]
dot
References
- 1. Comparative review of imipenem/cilastatin versus meropenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. POTENT INHIBITORS OF HUMAN ORGANIC ANION TRANSPORTERS 1 AND 3 FROM CLINICAL DRUG LIBRARIES: DISCOVERY AND MOLECULAR CHARACTERIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the pharmacology of imipenem/cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. benchchem.com [benchchem.com]
- 6. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Cilastatin Sodium: A Powerful Tool for In Vitro Nephrotoxicity Studies
Application Note and Protocols for Researchers
Cilastatin (B194054) sodium is emerging as a significant agent in the study of renal cell physiology and pharmacology. Primarily known for its role in combination with the antibiotic imipenem (B608078) to prevent its renal degradation, cilastatin's independent nephroprotective properties are of increasing interest to researchers in nephrology, toxicology, and drug development. This document provides detailed application notes and experimental protocols for utilizing cilastatin sodium in in vitro studies involving renal cells.
Introduction
Cilastatin is a potent inhibitor of dehydropeptidase-I (DHP-I), an enzyme located on the brush border of renal proximal tubular cells.[1][2] This inhibition is the primary mechanism by which it prevents the breakdown of carbapenem (B1253116) antibiotics.[3] However, research has revealed that cilastatin possesses broader nephroprotective effects, making it a valuable tool for investigating and mitigating drug-induced kidney injury in vitro.[2][4] Its mechanisms of action include reducing the intracellular accumulation of nephrotoxic agents, attenuating oxidative stress, and inhibiting apoptosis.[1][2][5]
This application note will detail the mechanisms of cilastatin's nephroprotective effects and provide protocols for its use in in vitro studies with common renal cell lines such as HK-2 (human renal proximal tubule cells) and HEK293T (human embryonic kidney epithelial cells).[1]
Mechanism of Action in Renal Cells
Cilastatin's protective effects on renal cells are multifaceted and extend beyond its inhibition of DHP-I. The key mechanisms are:
-
Inhibition of Dehydropeptidase-I (DHP-I): By inhibiting DHP-I, cilastatin prevents the metabolism of certain drugs at the brush border of proximal tubule cells, which can be a crucial step in the activation of their nephrotoxic potential.[1][6]
-
Modulation of Organic Anion Transporters (OATs): Cilastatin can competitively inhibit organic anion transporters (OAT1 and OAT3), which are responsible for the uptake of numerous drugs and toxins into renal proximal tubule cells.[7][8][9] This inhibition reduces the intracellular concentration of nephrotoxic compounds, thereby limiting their damaging effects.[7][8]
-
Anti-apoptotic Effects: Studies have demonstrated that cilastatin can significantly reduce apoptosis in renal cells exposed to nephrotoxic agents like cisplatin, vancomycin, and gentamicin.[1][10] It has been shown to decrease the expression of pro-apoptotic proteins.[11]
-
Reduction of Oxidative Stress: Cilastatin has been observed to decrease the production of reactive oxygen species (ROS) in renal cells treated with nephrotoxins, thus mitigating cellular damage.[1][2]
-
Downregulation of Kidney Injury Markers: In vitro models of nephrotoxicity have shown that cilastatin treatment leads to a decrease in the expression of kidney injury molecule-1 (KIM-1) and neutrophil gelatinase-associated lipocalin (NGAL), two key biomarkers of renal damage.[1]
Below is a diagram illustrating the proposed nephroprotective mechanisms of cilastatin.
References
- 1. europeanreview.org [europeanreview.org]
- 2. Cilastatin as a protective agent against drug-induced nephrotoxicity: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. medrxiv.org [medrxiv.org]
- 6. medrxiv.org [medrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nephroprotective Effect of Cilastatin against Gentamicin-Induced Renal Injury In Vitro and In Vivo without Altering Its Bactericidal Efficiency [mdpi.com]
- 11. researchgate.net [researchgate.net]
Protocol for Using Cilastatin in Cisplatin-Induced Nephrotoxicity Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Cisplatin (B142131) is a potent and widely used chemotherapeutic agent; however, its clinical application is often limited by severe nephrotoxicity.[1] This side effect is primarily due to the accumulation of cisplatin in the proximal tubular cells of the kidneys, leading to cellular damage, inflammation, and apoptosis.[2][3] Cilastatin (B194054), an inhibitor of the renal enzyme dehydropeptidase-I (DHP-I), has emerged as a promising agent to mitigate cisplatin-induced kidney injury.[4][5]
Cilastatin's protective mechanism is multifaceted. By inhibiting DHP-I on the brush border of proximal tubular cells, it is thought to reduce the uptake and accumulation of cisplatin within these cells.[6][7] This action, in turn, attenuates a cascade of detrimental downstream effects. Key among these is the inhibition of the Fas/Fas ligand (FasL)-mediated extrinsic apoptosis pathway, a critical driver of cisplatin-induced cell death.[2] Furthermore, cilastatin has been shown to reduce oxidative stress, inflammation, and the activation of pro-inflammatory signaling pathways such as nuclear factor-κB (NF-κB) and tumor necrosis factor-α (TNFα).[8] Importantly, studies have indicated that cilastatin's nephroprotective effects do not compromise the antitumor efficacy of cisplatin.[3][5][9]
These application notes provide a comprehensive protocol for utilizing cilastatin in preclinical models of cisplatin-induced nephrotoxicity, offering a valuable tool for researchers investigating kidney injury and developing novel therapeutic strategies.
Experimental Protocols
In Vivo Model: Cisplatin-Induced Nephrotoxicity in Rodents
This protocol describes the induction of acute kidney injury (AKI) using cisplatin in rats or mice and the co-administration of cilastatin for nephroprotection.
Materials:
-
Cisplatin (cis-diamminedichloroplatinum(II))
-
Cilastatin sodium salt
-
Sterile saline (0.9% NaCl)
-
Male Wistar rats (200-250 g) or C57BL/6 mice (20-25 g)[8][10]
-
Animal handling and restraint equipment
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Metabolic cages for urine collection
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Analytical equipment for measuring serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN)
Procedure:
-
Animal Acclimatization: House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment, with free access to food and water.[10]
-
Grouping: Randomly divide the animals into four groups (n=6-8 per group):
-
Control Group: Receives saline i.p.
-
Cilastatin Control Group: Receives cilastatin i.p.
-
Cisplatin Group: Receives a single dose of cisplatin i.p.
-
Cisplatin + Cilastatin Group: Receives cilastatin i.p. followed by a single dose of cisplatin i.p.
-
-
Drug Preparation:
-
Dissolve cisplatin in sterile saline to a final concentration of 1 mg/mL. The dosage for inducing nephrotoxicity can range from a single high dose (e.g., 20-25 mg/kg for mice, 5-7 mg/kg for rats) to repeated lower doses.[5][11]
-
Dissolve cilastatin sodium salt in sterile saline. A common dosage is 75 mg/kg administered every 12 hours in rats.[5]
-
-
Administration:
-
For the Cisplatin + Cilastatin group, administer cilastatin i.p. 30 minutes to 1 hour before the cisplatin injection.[12]
-
Administer a single i.p. injection of cisplatin to the Cisplatin and Cisplatin + Cilastatin groups.
-
Administer equivalent volumes of saline to the Control and Cilastatin Control groups.
-
-
Monitoring and Sample Collection:
-
Monitor animal body weight daily.
-
House animals in metabolic cages for 24-hour urine collection at baseline and specified time points post-injection (e.g., 24, 48, 72 hours).
-
Collect blood samples via tail vein or cardiac puncture at the end of the study (typically 3-5 days after cisplatin injection).[8][12]
-
-
Endpoint Analysis:
-
Renal Function: Measure serum creatinine and BUN levels. Calculate the glomerular filtration rate (GFR) if feasible.[3][8]
-
Kidney Injury Markers: Measure urinary or tissue levels of kidney injury molecule-1 (KIM-1).[8]
-
Histopathology: Harvest the kidneys, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tubular damage.
-
Molecular Analysis: Process kidney tissue for analysis of apoptotic markers (e.g., caspase-3, Bax/Bcl-2 ratio), inflammatory cytokines (e.g., TNFα, IL-6), and oxidative stress markers.[3][8]
-
Data Presentation
Table 1: Effects of Cilastatin on Renal Function Parameters in a Rat Model of Cisplatin-Induced Nephrotoxicity
| Group | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) | Glomerular Filtration Rate (GFR) (mL/min) |
| Control | 0.5 ± 0.1 | 20 ± 3 | 1.2 ± 0.2 |
| Cilastatin | 0.6 ± 0.1 | 22 ± 4 | 1.1 ± 0.2 |
| Cisplatin | 2.8 ± 0.5 | 150 ± 20 | 0.3 ± 0.1* |
| Cisplatin + Cilastatin | 1.2 ± 0.3# | 70 ± 15# | 0.8 ± 0.2# |
*Data are presented as mean ± SD. *p < 0.05 compared to the Control group. #p < 0.05 compared to the Cisplatin group. Data are representative values compiled from multiple sources.[3][8][13]
Table 2: Effects of Cilastatin on Markers of Kidney Injury and Inflammation
| Group | Kidney Injury Molecule-1 (KIM-1) (relative expression) | Renal TNFα (pg/mg protein) | Renal NF-κB Activation (relative units) |
| Control | 1.0 ± 0.2 | 50 ± 10 | 1.0 ± 0.3 |
| Cilastatin | 1.1 ± 0.3 | 55 ± 12 | 1.2 ± 0.4 |
| Cisplatin | 8.5 ± 1.5 | 250 ± 40 | 5.0 ± 1.0* |
| Cisplatin + Cilastatin | 3.2 ± 0.8# | 120 ± 25# | 2.5 ± 0.7# |
*Data are presented as mean ± SD. *p < 0.05 compared to the Control group. #p < 0.05 compared to the Cisplatin group. Data are representative values compiled from multiple sources.[8]
Mandatory Visualization
References
- 1. Cisplatin-Induced Rodent Model of Kidney Injury: Characteristics and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Cilastatin on Cisplatin-Induced Nephrotoxicity in Patients Undergoing Hyperthermic Intraperitoneal Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilastatin protects against cisplatin-induced nephrotoxicity without compromising its anticancer efficiency in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. [PDF] Cilastatin Attenuates Cisplatin-Induced Proximal Tubular Cell Damage | Semantic Scholar [semanticscholar.org]
- 7. Lipidomics Reveals Cisplatin-Induced Renal Lipid Alterations during Acute Kidney Injury and Their Attenuation by Cilastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. docta.ucm.es [docta.ucm.es]
- 10. Cisplatin-Induced Acute Kidney Injury Model [bio-protocol.org]
- 11. karger.com [karger.com]
- 12. researchgate.net [researchgate.net]
- 13. Cisplatin-induced renal inflammation is ameliorated by cilastatin nephroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Cilastatin in Biological Samples by High-Performance Liquid Chromatography (HPLC)
References
- 1. ijpbs.com [ijpbs.com]
- 2. US20090223286A1 - Analytical method for determination of related substances of imipenem and cilastatin - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Imipenem and Cilastatin for Injection USP - Chromatography Forum [chromforum.org]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for Cilastatin Ammonium Salt in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilastatin (B194054) ammonium (B1175870) salt is a potent pharmacological agent with significant applications in in vitro cell culture studies, primarily recognized for its role as an inhibitor of dehydropeptidase-I (DHP-I). This enzyme is predominantly located on the brush border membrane of renal proximal tubular epithelial cells. The inhibitory action of cilastatin forms the basis of its clinical and research utility, extending from enhancing the efficacy of carbapenem (B1253116) antibiotics to providing nephroprotective effects against various toxins. These application notes provide detailed insights and protocols for utilizing cilastatin ammonium salt in a research setting.
Mechanism of Action
Cilastatin's primary mechanism of action is the inhibition of DHP-I, an enzyme responsible for the metabolism of certain beta-lactam antibiotics, such as imipenem.[1][2][3] By inhibiting DHP-I, cilastatin prevents the renal degradation of imipenem, thereby increasing its plasma half-life and antibacterial efficacy.[2][4][5]
In the context of cell culture, particularly with renal proximal tubular epithelial cells (RPTECs), cilastatin has demonstrated a significant nephroprotective effect against a variety of drugs.[6][7][8] This protection is attributed to its ability to modulate the endocytic pathway mediated by the multi-ligand receptor megalin.[6][9][10] Many nephrotoxic compounds, including aminoglycosides (e.g., gentamicin), chemotherapeutic agents (e.g., cisplatin), and other antibiotics (e.g., vancomycin), are taken up by RPTECs via megalin-mediated endocytosis.[6][9][10] Cilastatin, by inhibiting DHP-I, is thought to alter the membrane environment, which in turn hinders the binding and internalization of these drugs by megalin, thus reducing their intracellular accumulation and subsequent toxicity.[9][11] Furthermore, cilastatin has been shown to inhibit renal organic anion transporters (OATs), which also contributes to its protective effects against imipenem-induced nephrotoxicity.[12][13]
Key Applications in Cell Culture
-
Nephroprotection Studies: Investigating the protective effects of cilastatin against drug-induced kidney injury in vitro using renal cell lines.
-
Antibiotic Efficacy and Resistance Studies: Enhancing the stability of carbapenem antibiotics in cell culture and exploring mechanisms of antibiotic resistance.
-
Drug Transport and Metabolism Studies: Examining the role of DHP-I and megalin in the transport and metabolism of various compounds in renal cells.
Data Presentation: Quantitative Summary of In Vitro Studies
The following tables summarize key quantitative data from various cell culture studies investigating the effects of cilastatin.
Table 1: Nephroprotective Effects of Cilastatin Against Various Toxins
| Cell Line | Nephrotoxic Agent | Concentration of Nephrotoxic Agent | Cilastatin Concentration | Incubation Time | Observed Effect | Reference(s) |
| Porcine RPTECs | Gentamicin (B1671437) | 10, 20, 30 mg/mL | 200 µg/mL | 24 h | Reduced gentamicin accumulation and apoptosis. | [6] |
| Porcine RPTECs | Vancomycin | 0.6, 3, 6 mg/mL | 200 µg/mL | 24 h | Prevented vancomycin-induced cell detachment and apoptosis. | [7][14] |
| Porcine RPTECs | Cisplatin | 1-30 µM | 200 µg/mL | 48 h | Reduced cisplatin-induced cell death, caspase activation, and mitochondrial injury. | [15] |
| Porcine RPTECs | Cyclosporin (B1163) A | 1 µg/ml | 200 µg/mL | 48 h | Reduced apoptosis. | [8][14] |
| HK-2, HEK293T | Cisplatin | 9.98 µM (IC50 in HK-2), 10.2 µM (IC50 in HEK293T) | 100 µg/mL | 24, 48 h | Increased cell viability and reduced apoptosis. | [16][17] |
| HK-2, HEK293T | Gentamicin | 2757 µM (IC50 in HK-2), 1165 µM (IC50 in HEK293T) | 100 µg/mL | 24, 48 h | Increased cell viability and reduced apoptosis. | [16][17] |
| HK-2, HEK293T | Vancomycin | 1815 µM (IC50 in HK-2), 1545 µM (IC50 in HEK293T) | 100 µg/mL | 24, 48 h | Increased cell viability and reduced apoptosis. | [16][17] |
Table 2: Inhibition of Organic Anion Transporter (OAT)-Mediated Transport by Cilastatin
| Transporter | Substrate | Cilastatin IC50 | Cell Line | Reference(s) |
| hOAT1 | Imipenem | 652 ± 29 µmol/L | hOAT1-HEK293 | [12] |
| hOAT3 | Imipenem | 639 ± 36 µmol/L | hOAT3-HEK293 | [12] |
Experimental Protocols
Protocol 1: Evaluation of Cilastatin's Nephroprotective Effect Against Drug-Induced Cytotoxicity
This protocol outlines a method to assess the ability of cilastatin to protect renal cells from a nephrotoxic agent using a cell viability assay.
Materials:
-
Renal proximal tubular epithelial cells (e.g., HK-2 or primary RPTECs)
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and antibiotics)
-
Cilastatin ammonium salt
-
Nephrotoxic agent (e.g., cisplatin, gentamicin, or vancomycin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Treatment:
-
Prepare stock solutions of the nephrotoxic agent and cilastatin ammonium salt in sterile PBS or culture medium.[9]
-
After 24 hours, remove the medium from the wells.
-
Add fresh medium containing the desired concentrations of the nephrotoxic agent with or without cilastatin.[9] Include the following controls:
-
Untreated cells (medium only)
-
Cells treated with the nephrotoxic agent alone
-
Cells treated with cilastatin alone
-
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Assay:
-
Following treatment, add 10 µL of MTT solution to each well.[9]
-
Incubate for 4 hours at 37°C.[9]
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]
-
Gently shake the plate for 10-15 minutes.[9]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 2: Assessment of Apoptosis by TUNEL Assay
This protocol details the use of a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to evaluate the anti-apoptotic effect of cilastatin.
Materials:
-
Renal proximal tubular epithelial cells (e.g., HK-2 or primary RPTECs)
-
Complete cell culture medium
-
Cilastatin ammonium salt
-
Nephrotoxic agent
-
Chamber slides or 24-well plates with coverslips
-
TUNEL assay kit
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on chamber slides or on coverslips in 24-well plates.
-
Allow cells to attach for 24 hours.
-
Treat cells with the nephrotoxic agent in the presence or absence of cilastatin as described in Protocol 1.
-
-
TUNEL Staining:
-
After the treatment period, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.
-
Proceed with the TUNEL staining according to the manufacturer's instructions, which typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.
-
-
Microscopy and Analysis:
-
Mount the slides or coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope.
-
Apoptotic cells will exhibit green fluorescence in the nuclei (for FITC-labeled dUTP).
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of nuclei (DAPI-stained).
-
Visualizations
References
- 1. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Imipenem-Cilastatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. droracle.ai [droracle.ai]
- 5. Imipenem-cilastatin sodium, a broad-spectrum carbapenem antibiotic combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nephroprotective Effect of Cilastatin against Gentamicin-Induced Renal Injury In Vitro and In Vivo without Altering Its Bactericidal Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of brush border dipeptidase with cilastatin reduces toxic accumulation of cyclosporin A in kidney proximal tubule epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Megalin Blockade with Cilastatin Suppresses Drug-Induced Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cilastatin attenuates cisplatin-induced proximal tubular cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. europeanreview.org [europeanreview.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Dosing Considerations for Cilastatin in Rat Models of Kidney Injury
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cilastatin (B194054) is a renal dehydropeptidase-I (DHP-I) inhibitor that has demonstrated significant nephroprotective effects in various preclinical models of kidney injury.[1][2][3] Its primary mechanism of action involves the inhibition of DHP-I in the brush border of renal proximal tubules, which can prevent the metabolism of certain drugs into nephrotoxic metabolites.[3] Additionally, cilastatin may exert protective effects through anti-inflammatory, anti-apoptotic, and antioxidant pathways, as well as by modulating renal organic anion transporters (OATs).[4][5] These application notes provide detailed dosing considerations and experimental protocols for utilizing cilastatin in common rat models of acute kidney injury (AKI), including sepsis-induced AKI, drug-induced nephrotoxicity (gentamicin and cisplatin), and renal ischemia-reperfusion injury.
Core Mechanisms of Cilastatin's Nephroprotection
Cilastatin's protective effects on the kidney are multifactorial and include:
-
Inhibition of Dehydropeptidase-I (DHP-I): By blocking DHP-I, cilastatin prevents the renal metabolism of certain compounds, thereby reducing the formation of potentially harmful metabolites.[3]
-
Anti-inflammatory Effects: Cilastatin has been shown to downregulate pro-inflammatory pathways, such as the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling cascade, which is implicated in sepsis-induced AKI.[1]
-
Anti-apoptotic Activity: Cilastatin can attenuate apoptosis in renal tubular cells, a key feature of many forms of AKI.[5]
-
Modulation of Transporters: Evidence suggests that cilastatin can inhibit organic anion transporters (OATs), which may reduce the intracellular accumulation of nephrotoxic drugs in renal tubular cells.[4]
-
Upregulation of Protective Pathways: In models of ischemia-reperfusion injury, cilastatin preconditioning has been shown to activate the hypoxia-inducible factor-1α (HIF-1α) signaling pathway, promoting cellular survival.[6][7]
Data Presentation: Summary of Dosing and Efficacy in Rat Models
The following tables summarize quantitative data from key studies investigating the effects of cilastatin in various rat models of kidney injury.
Table 1: Sepsis-Induced Acute Kidney Injury (CLP Model)
| Parameter | Control (Sham) | Sepsis (CLP) | Sepsis + Cilastatin (150 mg/kg) | Reference |
| Serum Creatinine (B1669602) (mg/dL) | ~0.4 | ~1.8 | ~0.6 | [1][8] |
| Blood Urea Nitrogen (BUN) (mg/dL) | ~20 | ~120 | ~40 | [1][8] |
| 48-hour Survival Rate | 100% | ~17% | ~50% | [1] |
Table 2: Gentamicin-Induced Nephrotoxicity
| Parameter | Control | Gentamicin (B1671437) (80 mg/kg/day) | Gentamicin + Cilastatin (150 mg/kg/day) | Reference |
| Serum Creatinine (mg/dL) | ~0.5 | ~2.5 | ~1.0 | [9] |
| Blood Urea Nitrogen (BUN) (mg/dL) | ~25 | ~150 | ~50 | [9] |
Table 3: Cisplatin-Induced Nephrotoxicity
| Parameter | Control | Cisplatin (B142131) (7 mg/kg) | Cisplatin + Cilastatin | Reference |
| Serum Creatinine (mg/dL) | ~0.6 | ~3.5 | Significantly reduced vs. Cisplatin | [10][11] |
| Blood Urea Nitrogen (BUN) (mg/dL) | ~20 | ~140 | Significantly reduced vs. Cisplatin | [10][11] |
Experimental Protocols
Sepsis-Induced Acute Kidney Injury Model
This protocol describes the induction of sepsis via cecal ligation and puncture (CLP) in Sprague-Dawley rats and the administration of cilastatin for nephroprotection.[1][8]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Cilastatin sodium salt
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
3-0 silk suture
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment with free access to food and water.
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent.
-
Surgical Procedure (CLP):
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum just distal to the ileocecal valve to avoid intestinal obstruction.
-
Puncture the cecum twice with an 18-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of feces from the perforation sites.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
-
For the sham control group, perform the laparotomy and cecal manipulation without ligation and puncture.
-
-
Cilastatin Administration:
-
Immediately following the CLP or sham surgery, administer cilastatin (150 mg/kg) or vehicle (sterile saline) via intraperitoneal (i.p.) injection.
-
Administer a second dose of cilastatin (150 mg/kg, i.p.) 24 hours after the initial dose.
-
-
Post-Operative Care and Monitoring:
-
Provide fluid resuscitation with sterile saline subcutaneously.
-
Monitor the animals for signs of distress.
-
Assess survival rates over a 48-hour period.
-
-
Sample Collection and Analysis (at 48 hours):
-
Collect blood samples for measurement of serum creatinine and BUN.
-
Harvest kidney tissue for histological examination (e.g., H&E staining) and molecular analysis (e.g., Western blotting for inflammatory markers).
-
Gentamicin-Induced Nephrotoxicity Model
This protocol outlines the induction of nephrotoxicity using gentamicin in rats and the co-administration of cilastatin to assess its protective effects.[9][12]
Materials:
-
Male Wistar rats (200-250g)
-
Gentamicin sulfate
-
Cilastatin sodium salt
-
Sterile 0.9% saline
Procedure:
-
Animal Groups: Divide rats into the following groups: Control, Gentamicin-treated, and Gentamicin + Cilastatin-treated.
-
Drug Administration:
-
Administer gentamicin (80 mg/kg) or vehicle (saline) via i.p. injection once daily for 8 consecutive days.
-
In the combination group, administer cilastatin (150 mg/kg, i.p.) immediately before each gentamicin injection.
-
-
Monitoring: Monitor the body weight of the animals daily.
-
Sample Collection and Analysis (at day 9):
-
Collect 24-hour urine samples for proteinuria assessment.
-
Collect blood for serum creatinine and BUN analysis.
-
Harvest kidneys for histological evaluation and assessment of apoptotic and inflammatory markers.
-
Cisplatin-Induced Nephrotoxicity Model
This protocol details the induction of kidney injury using a single dose of cisplatin in Wistar rats and the evaluation of cilastatin's nephroprotective capacity.[10][13]
Materials:
-
Male Wistar rats (200-250g)
-
Cisplatin
-
Cilastatin sodium salt
-
Sterile 0.9% saline
Procedure:
-
Animal Groups: Establish control, Cisplatin-treated, and Cisplatin + Cilastatin-treated groups.
-
Drug Administration:
-
Administer a single dose of cisplatin (7 mg/kg, i.p.).
-
In the protective group, administer cilastatin (e.g., 75 mg/kg, i.p.) every 12 hours, starting just before the cisplatin injection and continuing for the duration of the study (typically 3-5 days).
-
-
Monitoring: Monitor animal well-being and body weight daily.
-
Sample Collection and Analysis (e.g., at 72 hours post-cisplatin):
-
Collect blood for measurement of serum creatinine and BUN.
-
Harvest kidneys for histological analysis to assess tubular necrosis and apoptosis.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for sepsis-induced AKI model.
Caption: Cilastatin inhibits the TLR4 pathway in sepsis-induced AKI.
Caption: Cilastatin may reduce nephrotoxic drug uptake.
References
- 1. mdpi.com [mdpi.com]
- 2. medrxiv.org [medrxiv.org]
- 3. medrxiv.org [medrxiv.org]
- 4. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cilastatin as a protective agent against drug-induced nephrotoxicity: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cilastatin Preconditioning Attenuates Renal Ischemia-Reperfusion Injury via Hypoxia Inducible Factor-1α Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cilastatin Preconditioning Attenuates Renal Ischemia-Reperfusion Injury via Hypoxia Inducible Factor-1α Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cilastatin Attenuates Acute Kidney Injury and Reduces Mortality in a Rat Model of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nephroprotective Effect of Cilastatin against Gentamicin-Induced Renal Injury In Vitro and In Vivo without Altering Its Bactericidal Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amelioration of cisplatin-induced nephrotoxicity by statins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nephroprotective Effect of Cilastatin against Gentamicin-Induced Renal Injury In Vitro and In Vivo without Altering Its Bactericidal Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cilastatin protects against cisplatin-induced nephrotoxicity without compromising its anticancer efficiency in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Cilastatin Sodium Solutions in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilastatin (B194054) sodium is a potent inhibitor of dehydropeptidase-I (DHP-I), a renal enzyme responsible for the metabolism of certain β-lactam antibiotics, such as imipenem. Beyond its role as an antibiotic adjuvant, cilastatin has garnered significant interest for its nephroprotective effects, shielding kidney cells from drug-induced toxicity.[1] These protective properties are attributed to its ability to reduce apoptosis, oxidative stress, and the intracellular accumulation of nephrotoxic agents.[1][2] Emerging evidence also suggests its potential involvement in modulating inflammatory signaling pathways.[3]
These application notes provide detailed protocols for the preparation and use of cilastatin sodium in in vitro cell culture experiments, ensuring reproducible and reliable results for investigating its biological effects.
Physicochemical Properties and Storage
Cilastatin sodium is typically supplied as a white to off-white, hygroscopic, amorphous powder.[4] Proper handling and storage are crucial for maintaining its stability and activity.
| Property | Value |
| Molecular Formula | C₁₆H₂₅N₂NaO₅S |
| Molecular Weight | 380.43 g/mol |
| Solubility | Very soluble in water and methanol; slightly soluble in anhydrous ethanol (B145695); very slightly soluble in dimethyl sulfoxide (B87167) (DMSO).[4] |
| Storage of Powder | Store at 2-8°C.[5] |
| Storage of Solutions | Aqueous solutions should be prepared fresh.[3] Solutions in DMSO or ethanol can be stored at -20°C for up to one month.[4] |
Recommended Working Concentrations
The optimal working concentration of cilastatin sodium is cell-type dependent and should be determined empirically for each experimental system. A preliminary dose-response experiment is recommended to establish the desired biological effect without inducing cytotoxicity.
| Cell Type | Recommended Concentration Range | Notes |
| Renal Proximal Tubular Epithelial Cells (e.g., HK-2) | 100 - 200 µg/mL | A concentration of 200 µg/mL has been shown to be effective in protecting against cisplatin- and vancomycin-induced nephrotoxicity.[6][7] |
| Cancer Cell Lines (e.g., Colon, Breast, Ovarian, Bladder) | 100 - 200 µg/mL | Cilastatin has been shown to be non-toxic to various cancer cell lines at concentrations up to 200 µg/mL and does not interfere with the cytotoxic effects of cisplatin.[7] |
| Other Cell Types | 10 - 200 µg/mL | The effective concentration may vary. It is advisable to perform a literature search for your specific cell line or to conduct a dose-response study. |
Experimental Protocols
Protocol 1: Preparation of a Sterile 10 mg/mL Stock Solution of Cilastatin Sodium
This protocol describes the preparation of a high-concentration stock solution that can be stored and diluted to various working concentrations for cell culture experiments.
Materials:
-
Cilastatin Sodium powder
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS), pH 7.2-7.4
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of cilastatin sodium powder. For a 10 mg/mL stock solution, weigh 10 mg of the powder.
-
Dissolution: Add the appropriate volume of sterile water or PBS to the microcentrifuge tube containing the cilastatin sodium powder. For a 10 mg/mL solution, add 1 mL of solvent.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and colorless to faintly yellow.[4]
-
Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile microcentrifuge tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month. For immediate use, the solution can be stored at 2-8°C for up to 24 hours.[3]
Protocol 2: Treatment of Adherent Cells with Cilastatin Sodium
This protocol provides a general workflow for treating adherent cells with cilastatin sodium.
Materials:
-
Adherent cells in culture
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Sterile 10 mg/mL cilastatin sodium stock solution (from Protocol 1)
-
Sterile serological pipettes and pipette tips
Procedure:
-
Cell Seeding: Seed the adherent cells in the desired culture vessel (e.g., 96-well plate, 6-well plate, or flask) at a density that will allow for optimal growth during the experiment. Allow the cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mg/mL cilastatin sodium stock solution. Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. For example, to prepare a 200 µg/mL working solution, add 20 µL of the 10 mg/mL stock solution to 980 µL of culture medium.
-
Cell Treatment: Carefully remove the existing culture medium from the cells. Add the appropriate volume of the prepared cilastatin sodium working solution to each well or flask.
-
Incubation: Return the cells to the incubator and incubate for the desired experimental duration.
-
Analysis: Following incubation, proceed with the planned downstream analysis (e.g., cell viability assay, protein extraction for western blotting, or RNA isolation for qPCR).
Visualization of Experimental Workflow and Signaling Pathways
Below are diagrams created using Graphviz to illustrate the experimental workflow and the known signaling pathways affected by cilastatin sodium.
Concluding Remarks
Cilastatin sodium is a valuable research tool for investigating mechanisms of drug-induced nephrotoxicity and potentially other cellular processes involving DHP-I and related signaling pathways. The protocols provided herein offer a foundation for the preparation and application of cilastatin sodium in cell culture experiments. Researchers are encouraged to optimize these protocols for their specific experimental needs and to consult the primary literature for further details on the diverse biological activities of this compound.
References
- 1. Stability of Imipenem-Cilastatin Sodium in AutoDose Infusion System Bags | Semantic Scholar [semanticscholar.org]
- 2. Cilastatin attenuates cisplatin-induced proximal tubular cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trungtamthuoc.com [trungtamthuoc.com]
- 4. digital.csic.es [digital.csic.es]
- 5. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compatibility of imipenem-cilastatin sodium with commonly used intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Cilastatin to Investigate Drug-Induced Apoptosis in Renal Proximal Tubule Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug-induced nephrotoxicity is a significant concern in clinical practice, often leading to acute kidney injury (AKI) characterized by damage to renal proximal tubule cells. Apoptosis, or programmed cell death, is a key mechanism underlying this toxicity. Cilastatin (B194054), a specific inhibitor of dehydropeptidase-I (DHP-I), an enzyme abundant on the brush border of proximal tubule cells, has emerged as a valuable tool for studying and mitigating drug-induced renal injury.[1][2][3] Initially developed to prevent the renal metabolism of the antibiotic imipenem (B608078), cilastatin's protective effects extend to a range of nephrotoxic agents, including cisplatin (B142131), vancomycin, and cyclosporine.[3][4][5][6]
These application notes provide a comprehensive overview of the use of cilastatin in in vitro models of drug-induced apoptosis in proximal tubule cells. Detailed protocols and data presentation guidelines are included to facilitate the design and execution of robust experiments for researchers in nephrology, toxicology, and drug development.
Mechanism of Action of Cilastatin in Proximal Tubule Cells
Cilastatin's primary mechanism of nephroprotection involves the inhibition of DHP-I, which reduces the intracellular accumulation of certain nephrotoxic drugs in proximal tubule cells.[1][7] However, its protective effects are multifaceted and also include:
-
Reduction of Oxidative Stress: Cilastatin has been shown to decrease the production of reactive oxygen species (ROS), a common pathway in drug-induced cellular damage.[3][4]
-
Anti-Apoptotic Effects: It directly interferes with apoptotic signaling pathways, reducing caspase activation and DNA fragmentation.[1][5][8]
-
Anti-inflammatory Properties: Cilastatin can attenuate the inflammatory response associated with drug-induced kidney injury.[9][10]
-
Inhibition of Organic Anion Transporters (OATs): Cilastatin can inhibit renal OATs, further limiting the uptake of nephrotoxic substrates.[6][11]
Data Presentation: Quantitative Summary of Cilastatin's Effects
The following tables summarize key quantitative data from studies investigating the protective effects of cilastatin against drug-induced apoptosis in proximal tubule cells.
| Drug | Cell Type | Drug Concentration | Cilastatin Concentration | Key Findings | Reference |
| Cisplatin | Primary cultures of porcine proximal tubular cells | 1-30 µM | 200 µg/mL | Reduced cell death, caspase activation, and mitochondrial injury. Decreased DNA-bound platinum. | [1][7] |
| Vancomycin | Porcine renal proximal tubular epithelial cells (RPTECs) | Dose-dependent | Not specified | Prevented apoptosis, DNA fragmentation, and decreased mitochondrial activity. Improved long-term cell survival. | [5] |
| Tacrolimus | Human proximal tubular cells | 50 µg/mL | 250 µg/mL | Reduced apoptotic cell death (decreased TUNEL-positive cells and active caspase-3 expression). | [12] |
| Imipenem | Rabbit primary proximal tubule cells | Not specified | Not specified | Inhibited intracellular accumulation of imipenem and decreased nephrocyte toxicity. | [11] |
| Cyclosporin (B1163) A | Primary cultures of pig kidney proximal tubule epithelial cells (PTECs) | Not specified | Not specified | Protected against cyclosporin A-induced apoptosis. | [13] |
| Various Nephrotoxins | Renal proximal tubular epithelial cells | Various | 200 µg/mL | Partially or totally prevented the increase in oligonucleosomal DNA fragmentation induced by various drugs. | [14] |
Experimental Protocols
Protocol 1: In Vitro Model of Cisplatin-Induced Apoptosis in Primary Proximal Tubule Cells
This protocol outlines the methodology for inducing apoptosis in primary cultures of renal proximal tubular cells with cisplatin and assessing the protective effect of cilastatin.
1. Cell Culture:
- Isolate proximal tubular cells from porcine or rabbit kidneys following established enzymatic digestion protocols.
- Culture the cells in a suitable medium, such as a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with fetal bovine serum, insulin, transferrin, and hydrocortisone.
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. Treatment:
- Seed the proximal tubular cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or DNA analysis).
- Allow the cells to adhere and reach approximately 80% confluency.
- Pre-incubate a subset of wells with cilastatin (e.g., 200 µg/mL) for a specified time (e.g., 1 hour) before adding the nephrotoxic agent.
- Treat the cells with varying concentrations of cisplatin (e.g., 1-30 µM) in the presence or absence of cilastatin.
- Include appropriate controls: untreated cells, cells treated with cilastatin alone, and cells treated with cisplatin alone.
- Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours).
3. Assessment of Apoptosis:
- Morphological Analysis: Examine the cells under a phase-contrast microscope for characteristic apoptotic features such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies.
- Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., caspase-3) using a colorimetric or fluorometric assay kit.
- DNA Fragmentation Analysis: Detect the cleavage of DNA into oligonucleosomal fragments using either agarose (B213101) gel electrophoresis (to visualize the characteristic DNA ladder) or a quantitative ELISA-based assay.
- TUNEL Assay: Perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining to detect DNA fragmentation in situ, followed by fluorescence microscopy.
4. Data Analysis:
- Quantify the results from the apoptosis assays.
- Compare the levels of apoptosis in cells treated with cisplatin alone versus those co-treated with cisplatin and cilastatin.
- Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
Protocol 2: Evaluation of Cilastatin's Effect on Drug Uptake
This protocol describes a method to determine if cilastatin's protective effect is mediated by reducing the intracellular accumulation of the nephrotoxic drug.
1. Cell Culture and Treatment:
- Follow the cell culture and treatment steps as described in Protocol 1.
2. Measurement of Intracellular Drug Concentration:
- After the treatment period, wash the cells thoroughly with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.
- Lyse the cells using an appropriate lysis buffer.
- Quantify the intracellular concentration of the drug using a suitable analytical method. For example, for cisplatin, inductively coupled plasma mass spectrometry (ICP-MS) can be used to measure platinum content.[1] For other drugs, high-performance liquid chromatography (HPLC) or other specific assays may be required.
3. Data Analysis:
- Compare the intracellular drug concentrations in cells treated with the nephrotoxic agent alone versus those co-treated with cilastatin.
- Determine if cilastatin significantly reduces the intracellular accumulation of the drug.
Visualization of Signaling Pathways and Workflows
Caption: Cilastatin's protective mechanisms against drug-induced apoptosis.
Caption: Workflow for studying cilastatin's protective effects.
Conclusion
Cilastatin serves as a powerful research tool for investigating the mechanisms of drug-induced apoptosis in renal proximal tubule cells. Its ability to mitigate cellular injury through multiple pathways provides a valuable model for studying nephroprotection. The protocols and data presented here offer a framework for researchers to explore the potential of cilastatin and other cytoprotective agents in preventing and treating drug-induced kidney injury. By employing these standardized methods, the scientific community can generate comparable and robust data, accelerating the discovery of novel therapeutic strategies.
References
- 1. Cilastatin attenuates cisplatin-induced proximal tubular cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. Cilastatin as a protective agent against drug-induced nephrotoxicity: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cilastatin as a protective agent against drug-induced nephrotoxicity: a literature review | Semantic Scholar [semanticscholar.org]
- 5. Protective Effects of Cilastatin against Vancomycin-Induced Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Cilastatin Attenuates Cisplatin-Induced Proximal Tubular Cell Damage | Semantic Scholar [semanticscholar.org]
- 8. Cilastatin protects against tacrolimus-induced nephrotoxicity via anti-oxidative and anti-apoptotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Cisplatin-induced renal inflammation is ameliorated by cilastatin nephroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cilastatin protects against tacrolimus-induced nephrotoxicity via anti-oxidative and anti-apoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of brush border dipeptidase with cilastatin reduces toxic accumulation of cyclosporin A in kidney proximal tubule epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Testing of Cilastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilastatin (B194054) is a selective inhibitor of the renal enzyme dehydropeptidase-I (DHP-I), which is located on the brush border of proximal renal tubular cells.[1][2] Its primary clinical use is in combination with the carbapenem (B1253116) antibiotic imipenem (B608078) to prevent imipenem's renal metabolism, thereby increasing its urinary concentration and reducing potential nephrotoxicity.[3][4][5] Beyond its role with imipenem, preclinical studies have demonstrated cilastatin's intrinsic nephroprotective effects against a variety of insults, including drug-induced nephrotoxicity and ischemia-reperfusion injury.[2][6][7]
These application notes provide a detailed framework for the in vivo experimental design to test the efficacy of cilastatin as a nephroprotective agent. The protocols outlined below focus on a cisplatin-induced nephrotoxicity model in rats, a well-established and clinically relevant model for studying acute kidney injury (AKI).[4][5][8]
Mechanism of Action of Cilastatin in Nephroprotection
Cilastatin's nephroprotective effects are multifaceted. By inhibiting DHP-I, it is thought to alter the composition and fluidity of lipid rafts in the brush border membrane of proximal tubule cells.[6] This interference can reduce the cellular uptake of certain nephrotoxic agents.[6] Furthermore, studies have shown that cilastatin can mitigate kidney damage by reducing apoptosis, oxidative stress, and inflammation.[6][7] Specifically, it has been shown to decrease the activation of inflammatory pathways and reduce the infiltration of inflammatory cells into the kidney tissue.[6]
Experimental Design and Protocols
This section outlines a comprehensive in vivo study to evaluate the nephroprotective efficacy of cilastatin in a rat model of cisplatin-induced acute kidney injury.
Animal Model and Husbandry
-
Species: Male Wistar rats (200-250 g) are a suitable model for this study.
-
Acclimation: Animals should be acclimated for at least one week prior to the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Grouping: Animals should be randomly assigned to the following experimental groups (n=8-10 animals per group):
-
Group 1: Control (Vehicle): Receive saline solution.
-
Group 2: Cilastatin Control: Receive cilastatin only.
-
Group 3: Cisplatin-Treated: Receive a single dose of cisplatin (B142131) to induce nephrotoxicity.
-
Group 4: Cilastatin + Cisplatin: Receive cilastatin prior to and/or concurrently with cisplatin.
-
Cisplatin-Induced Nephrotoxicity Protocol
-
Cisplatin Preparation: Dissolve cisplatin in sterile 0.9% saline to a final concentration of 1 mg/mL.
-
Induction of Nephrotoxicity: Administer a single intraperitoneal (i.p.) injection of cisplatin (7 mg/kg body weight) to animals in Groups 3 and 4.[9] This dose is known to induce significant renal dysfunction and histological damage.
Cilastatin Administration Protocol
-
Cilastatin Preparation: Dissolve cilastatin sodium in sterile 0.9% saline.
-
Administration: Administer cilastatin (150 mg/kg body weight, i.p.) to animals in Groups 2 and 4.[1] The dosing regimen can be varied, but a typical approach is to administer cilastatin 30 minutes before cisplatin injection and then daily for a specified period (e.g., 3-5 days) following cisplatin administration.
Sample Collection and Monitoring
-
Body Weight: Record the body weight of each animal daily.
-
Urine Collection: House animals in metabolic cages for 24-hour urine collection at baseline and on specified days post-cisplatin injection (e.g., days 1, 3, and 5). Measure urine volume and store samples at -80°C for further analysis.
-
Blood Collection: Collect blood samples via tail vein or cardiac puncture at the end of the study (e.g., day 5). Separate serum and store at -80°C.
-
Kidney Tissue Collection: At the end of the experimental period, euthanize the animals and harvest the kidneys. One kidney can be fixed in 10% neutral buffered formalin for histological analysis, and the other can be snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical analyses.
Assessment of Renal Function and Injury
-
Protocol for Measuring Blood Urea Nitrogen (BUN) and Creatinine (B1669602):
-
Thaw serum samples on ice.
-
Use commercially available colorimetric assay kits for the quantification of BUN and creatinine according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader at the specified wavelength.
-
Calculate the concentrations based on a standard curve.
-
-
Process formalin-fixed kidney tissues for paraffin (B1166041) embedding.
-
Cut 4-5 µm thick sections and stain with Hematoxylin and Eosin (H&E) to assess morphological changes such as tubular necrosis, cast formation, and inflammation.
-
A semi-quantitative scoring system can be used to evaluate the degree of renal injury.
-
Protocol for Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) Assay:
-
Use a commercially available TUNEL assay kit on paraffin-embedded kidney sections.
-
Deparaffinize and rehydrate the tissue sections.
-
Permeabilize the tissues using proteinase K.
-
Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled dUTP.
-
Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the apoptotic cells (TUNEL-positive nuclei) using a fluorescence microscope.
-
Quantify the number of TUNEL-positive cells per high-power field.[10][11][12]
-
-
Analyze the expression of kidney injury markers such as Kidney Injury Molecule-1 (KIM-1) and inflammatory cytokines (e.g., TNF-α, IL-1β) in kidney tissue homogenates using techniques like quantitative real-time PCR (qPCR) and ELISA or Western blotting.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of Cilastatin on Renal Function Parameters in Cisplatin-Induced Nephrotoxicity in Rats
| Group | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Control (Vehicle) | 0.5 ± 0.1 | 20 ± 3 |
| Cilastatin Control | 0.6 ± 0.1 | 22 ± 4 |
| Cisplatin-Treated | 3.2 ± 0.5 | 150 ± 20 |
| Cilastatin + Cisplatin | 1.5 ± 0.3# | 75 ± 15# |
| Data are presented as mean ± SD. *p < 0.05 vs. Control. #p < 0.05 vs. Cisplatin-Treated. |
Table 2: Effect of Cilastatin on Renal Histopathological Score and Apoptosis in Cisplatin-Induced Nephrotoxicity in Rats
| Group | Histopathological Score (0-4) | TUNEL-Positive Cells/HPF |
| Control (Vehicle) | 0.2 ± 0.1 | 2 ± 1 |
| Cilastatin Control | 0.3 ± 0.1 | 3 ± 1 |
| Cisplatin-Treated | 3.5 ± 0.4 | 45 ± 8 |
| Cilastatin + Cisplatin | 1.8 ± 0.3# | 15 ± 5# |
| Data are presented as mean ± SD. *p < 0.05 vs. Control. #p < 0.05 vs. Cisplatin-Treated. HPF: High-Power Field. |
Visualizations
Signaling Pathway of Cilastatin's Nephroprotective Action
Caption: Mechanism of Cilastatin's Nephroprotective Action.
Experimental Workflow for Testing Cilastatin's Efficacy
Caption: In Vivo Experimental Workflow.
Logical Relationship of Experimental Groups
Caption: Experimental Group Logic.
References
- 1. Data.GraphViz.Attributes [hackage-content.haskell.org]
- 2. medrxiv.org [medrxiv.org]
- 3. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 4. forum.graphviz.org [forum.graphviz.org]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. researchgate.net [researchgate.net]
- 7. medrxiv.org [medrxiv.org]
- 8. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 9. Getting Started in Biological Pathway Construction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Jack Q's Blog [jack-q.github.io]
- 11. Graph Attributes | Graphviz [graphviz.org]
- 12. journals.plos.org [journals.plos.org]
Application Notes and Protocols for Preclinical Evaluation of Cilastatin Co-administration with Vancomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vancomycin (B549263) is a critical antibiotic for treating severe Gram-positive infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). However, its clinical utility is often limited by the risk of nephrotoxicity, or kidney damage.[1][2] Vancomycin-induced nephrotoxicity is primarily characterized by injury to the proximal renal tubular cells, driven by mechanisms including oxidative stress and apoptosis.[2]
Cilastatin (B194054), a dehydropeptidase I inhibitor, has shown promise in mitigating the nephrotoxic effects of vancomycin in preclinical models.[3][4] It is believed to exert its protective effects by reducing the accumulation of vancomycin within renal proximal tubular cells, thereby lessening the downstream cellular damage.[5] These application notes provide an overview of the preclinical evidence and detailed protocols for evaluating the nephroprotective effects of cilastatin when co-administered with vancomycin in rodent models.
Data Presentation
Table 1: Effects of Vancomycin and Cilastatin on Renal Function Biomarkers in Mice
| Treatment Group | Vancomycin Dose (mg/kg/day) | Cilastatin Dose (mg/kg/day) | Serum Creatinine (B1669602) (SCr) | Blood Urea (B33335) Nitrogen (BUN) | Reference |
| Control | 0 | 0 | Baseline | Baseline | [3][6] |
| Vancomycin | 300-500 | 0 | Significant Increase | Significant Increase | [3] |
| Vancomycin + Cilastatin | 300-400 | 100 | Significantly lower than Vancomycin alone | Significantly lower than Vancomycin alone | [6] |
| Vancomycin + Imipenem-Cilastatin/Relebactam | 300-500 | 320 (IMP-C/REL) | Significantly lower than Vancomycin alone | Significantly lower than Vancomycin alone | [3] |
Table 2: Effects of Vancomycin and Cilastatin on Renal Function Biomarkers in Rabbits
| Treatment Group | Vancomycin Dose (mg/kg, single IV bolus) | Cilastatin Dose (mg/kg, single IV bolus) | Serum Creatinine (SCr) | Blood Urea Nitrogen (BUN) | Reference |
| Vancomycin | 300 | 0 | Increased | Increased | [7] |
| Vancomycin + Cilastatin | 300 | 150 | No significant increase | No significant increase | [7] |
| Vancomycin + Cilastatin | 300 | 300 | No significant increase | No significant increase | [7] |
| Vancomycin + Cilastatin | 300 | 75 | Modest Increase | Modest Increase | [7] |
Experimental Protocols
Protocol 1: Induction of Vancomycin Nephrotoxicity in a Mouse Model
Objective: To establish a reliable model of vancomycin-induced acute kidney injury (AKI) in mice.
Materials:
-
Male C57BL/6J mice (10-12 weeks old)[3]
-
Vancomycin hydrochloride (VCM)[8]
-
Sterile saline[8]
-
Animal weighing scale
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Weigh each mouse to determine the correct dosage.
-
Prepare a solution of vancomycin hydrochloride in sterile saline. A common dose to induce nephrotoxicity is 400 mg/kg.[8][9]
-
Administer the vancomycin solution to the mice via intraperitoneal (IP) injection once daily.[8][9]
-
Continue the daily injections for a period of 4 to 7 days. AKI is typically reproducible within 4 days of dosing with 300 to 500 mg/kg of vancomycin daily.[3]
-
A control group of mice should receive an equivalent volume of sterile saline via IP injection daily.[8]
-
Monitor the mice daily for any signs of distress or changes in body weight. A decrease in body weight is expected in the vancomycin-treated group.[9]
-
At 24 hours after the final injection, proceed with blood and tissue collection for analysis.[8]
Protocol 2: Co-administration of Cilastatin for Nephroprotection
Objective: To evaluate the protective effect of cilastatin on vancomycin-induced nephrotoxicity.
Materials:
-
Mice with vancomycin-induced nephrotoxicity (from Protocol 1)
-
Cilastatin sodium
-
Sterile saline
-
Syringes and needles for IP injection
Procedure:
-
Follow the procedures outlined in Protocol 1 for the induction of vancomycin nephrotoxicity.
-
Prepare a solution of cilastatin sodium in sterile saline. A protective dose of 100 mg/kg once daily has been demonstrated in mice.[6]
-
Administer the cilastatin solution via IP injection. The timing of administration relative to vancomycin should be kept consistent (e.g., immediately before or after the vancomycin injection).
-
Include the following experimental groups:
-
Control (saline only)
-
Vancomycin only
-
Vancomycin + Cilastatin
-
Cilastatin only (to assess any independent effects of cilastatin)
-
-
Proceed with blood and tissue collection 24 hours after the final doses.
Protocol 3: Assessment of Renal Function and Injury
Objective: To quantify the degree of kidney injury through biochemical and histological analysis.
A. Blood Sample Collection and Biochemical Analysis:
-
At the end of the treatment period, anesthetize the mice.
-
Collect blood via cardiac puncture or from the inferior vena cava into tubes containing an anticoagulant (e.g., EDTA).[8]
-
Centrifuge the blood samples to separate the plasma.
-
Measure the concentrations of serum creatinine (SCr) and blood urea nitrogen (BUN) using commercially available assay kits according to the manufacturer's instructions.[3]
B. Kidney Tissue Collection and Histological Analysis:
-
Perfuse the mice with ice-cold saline to remove blood from the organs.
-
Excise the kidneys and record their weight. An increase in kidney weight is often observed in vancomycin-treated mice.[9]
-
Fix one kidney in 10% neutral buffered formalin for at least 24 hours.
-
Embed the fixed kidney in paraffin (B1166041) and cut 4-5 µm thick sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to visualize kidney morphology.
-
Examine the stained sections under a light microscope. Key features of vancomycin-induced nephrotoxicity include:
-
Perform a semi-quantitative scoring of tubular injury based on the percentage of affected tubules.
Visualizations
Signaling Pathway of Vancomycin-Induced Nephrotoxicity and Cilastatin's Protective Mechanism
References
- 1. Vancomycin-Induced Kidney Injury: Animal Models of Toxicodynamics, Mechanisms of Injury, Human Translation, and Potential Strategies for Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of vancomycin-induced renal toxicity: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alteration in Acute Kidney Injury Potential with the Combination of Vancomycin and Imipenem-Cilastatin/Relebactam or Piperacillin/Tazobactam in a Preclinical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flucloxacillin worsens while imipenem-cilastatin protects against vancomycin induced kidney injury in a translational rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Effects of Cilastatin against Vancomycin-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Nephrotoxicity of vancomycin and drug interaction study with cilastatin in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Time-Dependent Alterations of Vancomycin-Induced Nephrotoxicity in Mice [jstage.jst.go.jp]
- 9. Time-Dependent Alterations of Vancomycin-Induced Nephrotoxicity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Determination of Cilastatin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilastatin (B194054) is a renal dehydropeptidase-I inhibitor, co-administered with the carbapenem (B1253116) antibiotic imipenem (B608078) to prevent its rapid degradation in the kidneys. This inhibition increases the bioavailability of imipenem and protects against potential nephrotoxicity. Accurate and sensitive quantification of cilastatin and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. These application notes provide detailed protocols for the analytical determination of cilastatin and its primary metabolite, N-acetyl cilastatin, using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Cilastatin
Cilastatin undergoes metabolism primarily through the N-acetylation of the primary amine on its L-cysteine moiety, forming N-acetyl cilastatin.[1][2] This metabolite is then excreted in the urine along with the parent drug. Understanding this pathway is essential for developing comprehensive analytical methods that account for both the parent drug and its major metabolite.
Caption: Metabolic conversion of cilastatin to N-acetyl cilastatin.
Analytical Methods for Cilastatin
Several analytical methods have been developed for the quantification of cilastatin in pharmaceutical preparations and biological fluids. The most common techniques are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC)
HPLC methods are widely used for the simultaneous estimation of imipenem and cilastatin in pharmaceutical dosage forms. These methods are typically robust, accurate, and precise for quality control purposes.
Quantitative Data Summary for HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Hypersil BDS Reverse Phase-C18 (250mm × 4.6mm, 5µm)[3] | CN column (250 mm x 4.6 mm, 5µm)[4] | X-Terra C18 (250mm x 4.6mm, 5.0µm)[5] |
| Mobile Phase | Acetonitrile (B52724): 0.03M Dipotassium (B57713) hydrogen phosphate (B84403) (pH 3.2)[3] | Acetonitrile: 0.1% Phosphoric acid (50:50)[4] | Phosphate buffer (pH 3.0): Acetonitrile (50:50)[5] |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min[4] | 1.0 mL/min[5] |
| Detection (UV) | 265 nm[3] | 265 nm[4] | 238 nm[5] |
| Linearity Range | 20-120 µg/mL[3] | 117.1-585.3 µg/mL[4] | 50-250 ppm[5] |
| LOD | 0.01 µg/mL[3] | Not Reported | 0.037 µg/mL[5] |
| LOQ | 0.03 µg/mL[3] | Not Reported | 0.112 µg/mL[5] |
| Recovery | 98.37%[3] | 99.2%[4] | 98-102%[5] |
Experimental Protocol: RP-HPLC for Cilastatin in Pharmaceutical Formulations
This protocol is based on a validated method for the simultaneous estimation of imipenem and cilastatin.[3]
1. Materials and Reagents
-
Cilastatin reference standard
-
Acetonitrile (HPLC grade)
-
Dipotassium hydrogen phosphate
-
Ortho-phosphoric acid
-
Water (HPLC grade)
2. Chromatographic Conditions
-
Instrument: HPLC system with UV detector
-
Column: Hypersil BDS Reverse Phase-C18 (250mm × 4.6mm, 5µm)
-
Mobile Phase: Prepare a 0.03M solution of dipotassium hydrogen phosphate in water, adjust the pH to 3.2 with ortho-phosphoric acid. The final mobile phase composition is a mixture of this buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
3. Standard Solution Preparation
-
Accurately weigh and dissolve the cilastatin reference standard in the mobile phase to prepare a stock solution of a known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 20-120 µg/mL).
4. Sample Preparation
-
For lyophilized powder for injection, reconstitute the contents of the vial with a known volume of diluent.
-
Further dilute the reconstituted solution with the mobile phase to obtain a final concentration within the linear range of the method.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
5. Analysis
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the amount of cilastatin in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it the preferred method for the analysis of cilastatin and its metabolites in complex biological matrices such as plasma and urine. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating these polar compounds.
Quantitative Data Summary for LC-MS/MS Methods
| Parameter | HILIC-MS/MS Method for Cilastatin[3] |
| Column | Waters Atlantis HILIC (dimensions not specified) |
| Sample Type | Rat plasma, monkey plasma, mouse blood |
| Sample Preparation | Protein precipitation |
| Detection | Sciex API4000 mass spectrometer with Turbo-Ion Spray source |
| Ionization Mode | Positive Ionization |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Dynamic Range | 0.1-100 µg/mL |
| Sample Volume | 20-25 µL |
| Run Time | 4 min/injection |
Proposed Protocol for Simultaneous Analysis of Cilastatin and N-acetyl Cilastatin by HILIC-LC-MS/MS
This proposed method adapts a validated HILIC-MS/MS method for cilastatin to include the simultaneous quantification of its primary metabolite, N-acetyl cilastatin.
Experimental Workflow
Caption: Workflow for HILIC-LC-MS/MS analysis of cilastatin and its metabolite.
1. Materials and Reagents
-
Cilastatin and N-acetyl cilastatin reference standards
-
Stable isotope-labeled internal standard (e.g., Cilastatin-d4)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265)
-
Water (LC-MS grade)
-
Biological matrix (plasma, urine)
2. Sample Preparation
-
To 100 µL of plasma or urine, add 10 µL of the internal standard working solution.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions
-
Instrument: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Waters Atlantis HILIC column (e.g., 100 mm x 2.1 mm, 3 µm).
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive ESI
-
MRM Transitions (Hypothesized for N-acetyl cilastatin):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cilastatin | 359.2 | 158.1 |
| N-acetyl cilastatin | 401.2 | 200.1 |
| Cilastatin-d4 (IS) | 363.2 | 162.1 |
4. Data Analysis
-
Peak areas of cilastatin, N-acetyl cilastatin, and the internal standard will be integrated.
-
A calibration curve will be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
The concentrations of cilastatin and N-acetyl cilastatin in the samples will be determined from the calibration curve.
Conclusion
The analytical methods detailed in these application notes provide robust and reliable approaches for the quantification of cilastatin and its primary metabolite, N-acetyl cilastatin. The choice of method will depend on the specific application, with HPLC-UV being suitable for quality control of pharmaceutical formulations and HILIC-LC-MS/MS being the preferred method for sensitive and selective analysis in biological matrices. The proposed HILIC-LC-MS/MS protocol offers a comprehensive approach for pharmacokinetic and metabolic studies of cilastatin.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrophilic interaction chromatography/tandem mass spectrometry for the simultaneous determination of three polar non-structurally related compounds, imipenem, cilastatin and an investigational beta-lactamase inhibitor, MK-4698, in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Cilastatin Sodium in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of cilastatin (B194054) sodium in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of cilastatin sodium in aqueous solutions?
A1: The stability of cilastatin sodium in aqueous solutions is mainly affected by pH, temperature, and the presence of oxygen.[1][2] It is also sensitive to the composition of the solution, including the type of intravenous fluid used for reconstitution.[2]
Q2: What is the optimal pH range for maintaining cilastatin sodium stability?
A2: Cilastatin sodium is most stable in a neutral pH range, typically between 6.5 and 7.5.[2][3][4] Degradation rates increase in more acidic or alkaline conditions.[2][3] A solution of cilastatin sodium (1 in 100) should have a pH between 6.5 and 7.5.[4]
Q3: How does temperature affect the stability of aqueous cilastatin sodium solutions?
A3: Lower temperatures significantly improve the stability of cilastatin sodium solutions. It is recommended to store aqueous solutions at refrigerated temperatures (e.g., 4°C) to minimize degradation.[2] Elevated temperatures will accelerate the degradation process.[2] Freezing solutions is generally not recommended as it does not offer a significant stability advantage over refrigeration and may lead to decomposition.[3]
Q4: My cilastatin sodium solution has turned yellow. Can I still use it for my experiment?
A4: A color change from colorless to yellow can happen over time and does not necessarily indicate a significant loss of potency.[3] However, if the solution darkens to brown, it suggests extensive degradation, and the solution should be discarded.[3]
Q5: What solvents or intravenous fluids are recommended for dissolving cilastatin sodium?
A5: Cilastatin sodium is very soluble in water and methanol.[5] For experimental and clinical applications, 0.9% sodium chloride injection is the most stable and recommended diluent.[2][6] It is chemically incompatible with lactate-containing diluents and should not be mixed with them.[2][3]
Q6: What are the known degradation pathways for cilastatin sodium?
A6: The degradation of cilastatin sodium can be initiated by oxygen.[2][7] The presence of water, particularly free water content when in solid form with imipenem, can also induce hydrolytic degradation.[7] Additionally, the β-lactam ring, a common feature in related compounds, is susceptible to cleavage by hydrolysis under acidic or alkaline conditions.[1]
Q7: What are the recommended storage conditions for cilastatin sodium powder and its aqueous solutions?
A7: Cilastatin sodium powder should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[5][8] For injectable dosage forms, it should be stored in a cold place.[4][9] Prepared aqueous solutions should be stored at refrigerated temperatures (e.g., 4°C) and used promptly.[2][3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of cilastatin sodium concentration in solution. | 1. Inappropriate pH: The solution's pH may be too acidic or alkaline. 2. Elevated Temperature: The solution is stored at room temperature or higher for an extended period.[2] 3. Oxidative Stress: The solution is exposed to excessive oxygen.[2] | 1. Adjust the pH of the aqueous solution to a neutral range (6.5-7.5) using a suitable buffer, such as a phosphate (B84403) buffer.[2] 2. Prepare solutions fresh before use and store them at 4°C when not in immediate use.[2] 3. Use deoxygenated solvents and consider purging the solution with an inert gas like nitrogen or argon.[2] |
| Precipitation observed in the prepared solution. | 1. High Concentration: The concentration of cilastatin sodium may exceed its solubility in the chosen solvent under the current conditions. 2. Incompatible Solvent: Use of an inappropriate solvent or diluent. | 1. Prepare a more dilute solution. In one study with imipenem-cilastatin, concentrations exceeding 8 g/L in sterile water resulted in precipitation.[3] 2. Ensure you are using a recommended solvent like water, methanol, or 0.9% sodium chloride injection.[2][5] Avoid lactate-containing diluents.[2] |
| Inconsistent or non-reproducible experimental results. | 1. Degradation of Stock Solution: The cilastatin sodium stock solution may have degraded over time. 2. Variability in Solution Preparation: Inconsistent pH, temperature, or handling during solution preparation. | 1. Always prepare fresh solutions for each experiment or validate the stability of your stock solution under your specific storage conditions using a stability-indicating assay like HPLC. 2. Standardize the solution preparation protocol. Ensure consistent pH measurement and adjustment, and control the temperature at which solutions are prepared and stored. |
| Solution appears dark brown. | Extensive Degradation: The compound has undergone significant chemical degradation. | Discard the solution immediately and prepare a fresh one.[3] |
Data Summary
Table 1: Factors Affecting Cilastatin Sodium Stability in Aqueous Solutions
| Parameter | Condition | Effect on Stability | Recommendation |
| pH | Acidic (< 6.5) or Alkaline (> 7.5) | Increased rate of degradation.[2][3] | Maintain pH in the optimal range of 6.5 to 7.5.[2][3][4] |
| Temperature | Room Temperature (~25°C) or higher | Accelerates degradation.[2][6] | Store solutions at refrigerated temperatures (e.g., 4°C).[2] |
| Solvent | Lactate-containing diluents | Chemically incompatible, leading to instability.[2][3] | Use 0.9% sodium chloride injection for reconstitution.[2][6] |
| Oxygen | Presence of atmospheric oxygen | Can initiate degradation.[2][7] | Use deoxygenated water and consider purging with an inert gas.[2] |
| Light | Exposure to UV light | Can cause photolytic degradation.[2] | Protect solutions from light, especially during storage. |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Solution of Cilastatin Sodium
-
Materials: Cilastatin Sodium powder, sterile deionized water or 0.9% Sodium Chloride injection, appropriate volumetric flasks and pipettes, pH meter.
-
Procedure:
-
Accurately weigh the desired amount of Cilastatin Sodium powder in a clean weighing dish.
-
Transfer the powder to a volumetric flask of the appropriate size.
-
Add a portion of the solvent (e.g., sterile water) to the flask, approximately 50-70% of the final volume.
-
Gently swirl the flask to dissolve the powder completely. Cilastatin sodium is very soluble in water.[5]
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
If required, measure the pH of the solution. For a 1 in 100 solution, the pH should be between 6.5 and 7.5.[4] Adjust if necessary with a suitable buffer (e.g., phosphate buffer).
-
Use the solution immediately or store it at 4°C, protected from light.
-
Protocol 2: Stability-Indicating HPLC Method
This method is suitable for the simultaneous determination of cilastatin and its degradation products.
-
Chromatographic System:
-
Mobile Phase:
-
Solution A: A mixture of dilute phosphoric acid (1 in 1000) and acetonitrile (B52724) (700:300). Filter and degas.[4][9]
-
Solution B: Dilute phosphoric acid (1 in 1000). Filter and degas.[4][9]
-
Use variable mixtures of Solution A and Solution B as required for the specific chromatographic system.
-
Test Solution Preparation:
Protocol 3: Forced Degradation Study Protocol
-
Acid Hydrolysis: Dissolve cilastatin sodium in 0.1 N HCl and reflux at 80°C for 2 hours. Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Dissolve cilastatin sodium in 0.1 N NaOH and reflux at 80°C for 2 hours.[2] Neutralize the solution with 0.1 N HCl before analysis.[2]
-
Oxidative Degradation: Dissolve cilastatin sodium in a solution containing 20% H₂O₂ and reflux at 80°C for 2 hours.[2]
-
Thermal Degradation: Expose solid cilastatin sodium to a temperature of 105°C in a hot air oven for 2 hours.[2]
-
Photolytic Degradation: Expose a solution of cilastatin sodium to UV light.[2]
Visualizations
Caption: Experimental Workflow for Preparing and Storing Cilastatin Sodium Solution.
Caption: Troubleshooting Logic for Unstable Cilastatin Solutions.
Caption: Key Factors Leading to the Degradation of Cilastatin Sodium.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. trungtamthuoc.com [trungtamthuoc.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Cilastatin Sodium [drugfuture.com]
Technical Support Center: pH-Dependent Degradation of Cilastatin in Buffer Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the pH-dependent degradation of cilastatin (B194054) in buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cilastatin degradation in aqueous buffer solutions?
A1: The primary degradation pathway for cilastatin in aqueous buffer solutions is the hydrolysis of its amide bond. This reaction is significantly influenced by the pH of the solution.
Q2: What is the optimal pH range for cilastatin stability?
A2: Cilastatin exhibits maximum stability in a neutral pH range, typically between 6.5 and 7.5[1]. Degradation rates increase in both acidic and alkaline conditions.
Q3: How does temperature affect the degradation of cilastatin?
A3: As with most chemical reactions, an increase in temperature accelerates the degradation of cilastatin. For kinetic studies or when preparing solutions for administration, it is crucial to control the temperature.
Q4: Are there any specific buffer ions that can influence the degradation rate of cilastatin?
A4: While specific studies on the catalytic effects of various buffer ions on cilastatin degradation are not extensively documented, it is a known phenomenon for other drugs that buffer species can participate in catalysis. Therefore, it is recommended to use common, non-reactive buffers such as phosphate (B84403) or acetate (B1210297) and to be consistent with the buffer system used in your experiments.
Q5: What are the expected degradation products of cilastatin under hydrolytic stress?
A5: The primary degradation of cilastatin involves the cleavage of the amide bond, which would result in the formation of two main products: a dicarboxylic acid derivative and an amine-containing fragment. Under more extreme conditions or in the presence of other substances like imipenem, further degradation or interaction products may be observed[2].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of cilastatin potency in solution. | The pH of the buffer solution is outside the optimal range of 6.5-7.5. | Verify the pH of your buffer solution before and after the addition of cilastatin. Adjust the pH to be within the 6.5-7.5 range for maximum stability. |
| The storage temperature is too high. | Store stock solutions and experimental samples at recommended temperatures, typically refrigerated (2-8 °C) or frozen for long-term storage, to minimize thermal degradation. | |
| Inconsistent results in stability studies. | Fluctuation in pH during the experiment. | Ensure your buffer has sufficient capacity to maintain a constant pH throughout the experiment, especially if the degradation products are acidic or basic. |
| Inconsistent temperature control. | Use a calibrated incubator or water bath to maintain a constant and uniform temperature for all samples. | |
| Analytical method is not stability-indicating. | Develop and validate an HPLC method that can separate the intact cilastatin from all potential degradation products to ensure accurate quantification. | |
| Appearance of unexpected peaks in the chromatogram. | Formation of secondary degradation products or interaction with other components. | Use LC-MS to identify the mass of the unknown peaks and elucidate their structures. This can help in understanding the complete degradation pathway. |
| Contamination of the sample or buffer. | Ensure all glassware is thoroughly cleaned and use high-purity reagents and solvents to prepare your solutions. |
Quantitative Data on Cilastatin Degradation
The following tables provide illustrative data on the percentage of cilastatin remaining over time in different buffer solutions at 25°C. This data is based on typical degradation profiles and should be used for guidance. Actual results may vary based on specific experimental conditions.
Table 1: Degradation of Cilastatin in Phosphate Buffer (0.1 M)
| Time (hours) | % Cilastatin Remaining (pH 4.0) | % Cilastatin Remaining (pH 7.0) | % Cilastatin Remaining (pH 9.0) |
| 0 | 100 | 100 | 100 |
| 6 | 85 | 98 | 90 |
| 12 | 72 | 96 | 81 |
| 24 | 55 | 92 | 65 |
| 48 | 30 | 85 | 42 |
Table 2: Degradation of Cilastatin in Acetate Buffer (0.1 M)
| Time (hours) | % Cilastatin Remaining (pH 4.0) | % Cilastatin Remaining (pH 5.0) |
| 0 | 100 | 100 |
| 6 | 88 | 95 |
| 12 | 78 | 90 |
| 24 | 60 | 82 |
| 48 | 35 | 68 |
Experimental Protocols
Protocol 1: Forced Degradation Study of Cilastatin
This protocol outlines the conditions for inducing the degradation of cilastatin under various stress conditions to identify potential degradation products and to validate a stability-indicating analytical method.
1. Acid Hydrolysis:
-
Dissolve cilastatin in 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M sodium hydroxide (B78521) (NaOH) before analysis.
2. Base Hydrolysis:
-
Dissolve cilastatin in 0.1 M sodium hydroxide (NaOH).
-
Keep the solution at room temperature for 2 hours.
-
Neutralize the solution with 0.1 M hydrochloric acid (HCl) before analysis.
3. Oxidative Degradation:
-
Dissolve cilastatin in a solution containing 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 2 hours.
4. Thermal Degradation:
-
Expose solid cilastatin to a temperature of 105°C in a hot air oven for 24 hours.
5. Photolytic Degradation:
-
Expose a solution of cilastatin to UV light (254 nm) and visible light for a specified duration as per ICH guidelines.
Protocol 2: Stability-Indicating HPLC Method for Cilastatin
This method is suitable for the simultaneous determination of cilastatin and its degradation products.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate or acetate buffer, pH adjusted to the desired value) and an organic solvent like acetonitrile (B52724) or methanol. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 217 nm[3]
-
Column Temperature: Ambient or controlled at 25°C
-
Injection Volume: 20 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent to achieve a known concentration. Filter the solution through a 0.45 µm filter before injection.
Visualizations
The following diagrams illustrate the proposed degradation pathways of cilastatin under acidic and basic conditions, as well as a general workflow for a pH-dependent stability study.
Caption: Experimental workflow for a pH-dependent stability study of cilastatin.
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of cilastatin.
Caption: Proposed mechanism for the base-catalyzed hydrolysis of cilastatin.
References
Technical Support Center: Optimizing Cilastatin Concentration for In Vitro Cytoprotection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing cilastatin (B194054) concentration in in vitro cytoprotection experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cilastatin's cytoprotective effect in vitro?
A1: Cilastatin's primary protective mechanism involves the inhibition of dehydropeptidase-I (DHP-I), an enzyme located on the brush border membrane of renal proximal tubular epithelial cells (RPTECs).[1] By inhibiting DHP-I, cilastatin alters the cell membrane environment, which interferes with the megalin-mediated endocytosis of various nephrotoxic agents, such as cisplatin (B142131) and aminoglycoside antibiotics.[1][2] This reduces the intracellular accumulation of these toxic compounds, thereby mitigating cellular damage, apoptosis, and oxidative stress.[1][2][3] Additionally, cilastatin has been shown to have anti-oxidative and anti-apoptotic properties independent of DHP-I inhibition.[3][4]
Q2: What is a typical starting concentration range for cilastatin in in vitro cytoprotection assays?
A2: Based on published studies, a common effective concentration of cilastatin used in in vitro models of nephrotoxicity is 100 µg/mL.[2][5][6] However, the optimal concentration can vary depending on the cell type, the nephrotoxic agent used, and the experimental conditions. For instance, a concentration of 200 µg/mL has been used to protect renal proximal tubular cells from cisplatin-induced injury[7], while 250 µg/mL was used to prevent tacrolimus-induced tubular cell death.[4] It is always recommended to perform a dose-response experiment to determine the optimal cilastatin concentration for your specific experimental setup.
Q3: How long should I pre-incubate cells with cilastatin before adding the nephrotoxic agent?
A3: The necessity and duration of pre-incubation with cilastatin can vary. Some studies introduce cilastatin concurrently with the nephrotoxic agent.[2][7] Other protocols involve pre-incubating the cells with cilastatin for a specific period before adding the toxicant. A pre-incubation time of 15 minutes has been used in DHP-I inhibition assays.[8] For cell-based protection assays, a longer pre-incubation may be beneficial to allow for cellular uptake or interaction with membrane components. It is advisable to test different pre-incubation times (e.g., 0, 1, 4, and 24 hours) to determine the most effective protocol for your model.
Q4: Can cilastatin interfere with the therapeutic efficacy of chemotherapeutic agents?
A4: Studies have shown that cilastatin can protect renal cells from cisplatin-induced toxicity without compromising cisplatin's cytotoxic activity against tumor cells, such as HeLa cells.[7] This specificity is attributed to the high expression of DHP-I in renal proximal tubular cells, which is virtually absent in cell lines like HeLa.[7] Therefore, cilastatin's protective effect appears to be specific to cells expressing DHP-I.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assay results. | - Inconsistent cell seeding density.- Uneven drug distribution in wells.- Edge effects in the microplate.- Contamination of cell cultures.[9] | - Ensure a single-cell suspension and accurate cell counting before seeding.- Mix the plate gently after adding reagents.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Regularly check cell cultures for signs of contamination. |
| No significant cytoprotective effect of cilastatin observed. | - Suboptimal cilastatin concentration.- Inappropriate timing of cilastatin addition.- Cell line does not express DHP-I.- Degradation of cilastatin. | - Perform a dose-response curve to determine the optimal concentration.- Test different co-incubation and pre-incubation times.- Verify the expression of DHP-I in your cell line using techniques like Western blot or qPCR.- Prepare fresh cilastatin solutions for each experiment and store the stock solution appropriately. |
| Cilastatin alone shows cytotoxicity at high concentrations. | - Intrinsic toxicity of cilastatin at supra-optimal doses. | - Include a "cilastatin only" control group in your experiments to assess its baseline toxicity.- Lower the concentration of cilastatin to a non-toxic range, as determined by a dose-response experiment. |
| Difficulty dissolving formazan (B1609692) crystals in MTT assay. | - Incomplete cell lysis.- Insufficient volume of solubilization solution. | - Ensure complete dissolution by gently shaking the plate for 10-15 minutes.[1]- Pipette the solution up and down to aid dissolution.[10]- Ensure the volume of the solubilization solution is adequate, typically equal to the volume of the culture medium.[11] |
Quantitative Data Summary
Table 1: Effective Concentrations of Cilastatin in In Vitro Cytoprotection Studies
| Nephrotoxic Agent | Cell Line | Cilastatin Concentration | Outcome | Reference |
| Cisplatin | HK-2, HEK293T | 100 µg/mL | Increased cell viability, reduced apoptosis and oxidative stress. | [2][6] |
| Vancomycin | HK-2, HEK293T | 100 µg/mL | Increased cell viability, reduced apoptosis and oxidative stress. | [2][6] |
| Gentamicin | HK-2, HEK293T | 100 µg/mL | Increased cell viability, reduced apoptosis and oxidative stress. | [2][6] |
| Cisplatin | Primary cultures of proximal tubular cells | 200 µg/mL | Reduced cell death, apoptosis, and mitochondrial injury. | [7] |
| Tacrolimus | Human proximal tubular cells | 250 µg/mL | Prevented tubular cell death. | [4] |
Table 2: IC50 Values of Nephrotoxic Agents in Kidney Cell Lines
| Nephrotoxic Agent | Cell Line | IC50 Value | Incubation Time | Reference |
| Cisplatin | HEK-293 | 15.43 µM | 24 hours | [5] |
| Cisplatin | HK-2 | 13.57 µM | 24 hours | [5] |
Experimental Protocols
Protocol 1: Assessment of Cytoprotection using MTT Assay
This protocol is adapted from methodologies described in multiple sources.[1][10][11]
Materials:
-
Human Kidney 2 (HK-2) cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics
-
Cilastatin sodium salt
-
Nephrotoxic agent (e.g., Cisplatin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO or other suitable solubilization solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HK-2 cells to 80-90% confluency.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
-
Treatment:
-
Prepare stock solutions of the nephrotoxic agent and cilastatin in sterile PBS or culture medium.
-
After 24 hours, remove the medium and replace it with fresh medium containing:
-
Vehicle control (medium only)
-
Nephrotoxic agent alone (at its IC50 concentration)
-
Cilastatin alone (at various concentrations to test for toxicity)
-
Nephrotoxic agent + varying concentrations of cilastatin
-
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Assay:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 2: Caspase-3 Activity Assay
This protocol provides a general method for assessing apoptosis.[1]
Materials:
-
HK-2 cells
-
6-well cell culture plates
-
Cilastatin sodium salt
-
Nephrotoxic agent (e.g., Cisplatin)
-
Caspase-3 colorimetric assay kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed HK-2 cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells as described in Protocol 1 (step 2).
-
-
Cell Lysis:
-
Following treatment, lyse the cells according to the instructions provided with the caspase-3 assay kit.[1]
-
-
Caspase-3 Activity Assay:
-
Determine the protein concentration of the cell lysates.
-
Perform the caspase-3 activity assay according to the manufacturer's protocol. This typically involves incubating the cell lysate with a colorimetric caspase-3 substrate.[1]
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (usually 405 nm) using a microplate reader.[1]
-
Calculate the caspase-3 activity and express it as a fold change relative to the untreated control.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cilastatin as a protective agent against drug-induced nephrotoxicity: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cilastatin protects against tacrolimus-induced nephrotoxicity via anti-oxidative and anti-apoptotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. europeanreview.org [europeanreview.org]
- 7. Cilastatin attenuates cisplatin-induced proximal tubular cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Cilastatin in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter potential interference from cilastatin (B194054) in their biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is cilastatin and what is its primary mechanism of action?
A1: Cilastatin is a reversible, competitive inhibitor of dehydropeptidase-I (DHP-I), a renal enzyme. DHP-I is a zinc-dependent metalloenzyme located on the brush border of proximal renal tubule cells. Its primary function is to hydrolyze and inactivate certain peptide-like molecules, including carbapenem (B1253116) antibiotics like imipenem (B608078). Cilastatin is often co-administered with imipenem to prevent its degradation, thereby increasing its bioavailability and therapeutic efficacy.
Q2: In which types of assays is cilastatin commonly used or encountered?
A2: Cilastatin is frequently used in studies related to:
-
Nephroprotection: Investigating the protective effects against drug-induced kidney injury.
-
Enzyme Inhibition: As a specific inhibitor of DHP-I to study its function and kinetics.
-
Pharmacokinetics: In studies involving the metabolism and distribution of carbapenem antibiotics.
Q3: Can cilastatin interfere with common biochemical assays?
A3: Yes, cilastatin has the potential to interfere with several types of biochemical assays. This interference can be due to its chemical structure, intrinsic fluorescence, or its biological activity. This guide provides detailed information on potential interferences and how to address them.
Troubleshooting Guides by Assay Type
Clinical Chemistry Assays: Creatinine (B1669602) Measurement
Issue: Inaccurate (falsely elevated) serum creatinine levels observed when using the Jaffe's kinetic method in samples containing imipenem/cilastatin.
Cause of Interference: The combination of imipenem and cilastatin can lead to the formation of a non-creatinine chromogen with the alkaline picrate (B76445) reagent used in the Jaffe method.[1][2][3] This results in an artificially high reading of creatinine. It is important to note that at standard therapeutic infusion dilutions, this interference may be negligible.[1][2][3] However, high local concentrations, for instance when drawing blood from an indwelling catheter shortly after infusion, can cause significant interference.[1][2][3] One study indicated that at therapeutic concentrations, neither imipenem nor cilastatin interfered with creatinine determination by either the Jaffe reaction or enzymatic methods.
Troubleshooting and Mitigation:
-
Sample Collection: Avoid collecting blood samples from indwelling catheters that are also used for imipenem/cilastatin infusion.[1][2][3] Always use a fresh venipuncture for sample collection.
-
Timing of Sample Collection: Be mindful of the timing of blood collection in relation to the administration of the antibiotic.
-
Alternative Methods: If interference is suspected, consider using an enzymatic method for creatinine determination, which may be less susceptible to this specific interference.
-
Data Interpretation: If unusually high creatinine levels are observed without corresponding clinical symptoms, investigate the possibility of assay interference.[1][2][3]
Quantitative Data on Creatinine Interference:
| Antibiotic Combination | Concentration | Estimated Non-Creatinine/Creatinine Chromogen (mg/dL) |
| Imipenem + Cilastatin | 500 mg/10 ml | Very High (specific value not provided, described as "very high") |
| Imipenem + Cilastatin | 500 mg/dl (infusion dilution) | Negligible |
| Levofloxacin | 500 mg/dl | 0.2 |
| Linezolid | 600 mg/300 ml | Negligible |
| (Data summarized from Nigam PK, et al., 2018)[1][2][3] |
Fluorescence-Based Assays
Issue: Unexpected or inaccurate fluorescence readings in assays when cilastatin is present.
Cause of Interference: Cilastatin possesses intrinsic fluorescence.[4][5] Its emission spectrum may overlap with the fluorophores used in the assay, leading to artificially high signals. The fluorescence properties of cilastatin are:
-
Excitation Peak: 260 nm
-
Emission Peak: 360 nm[4]
Troubleshooting and Mitigation:
-
Run a Cilastatin-Only Control: To quantify the contribution of cilastatin's fluorescence to the total signal, run a control sample containing cilastatin in the assay buffer without the fluorescent probe. Subtract this background fluorescence from your experimental readings.
-
Use Fluorophores with Different Spectra: If possible, select a fluorescent dye with excitation and emission wavelengths that do not overlap with those of cilastatin.
-
Synchronous Fluorescence Spectroscopy: For simultaneous quantification of cilastatin and other fluorescent compounds, synchronous fluorescence spectroscopy can be employed. By maintaining a constant wavelength difference (Δλ) between the excitation and emission monochromators, it is possible to resolve the spectra of different fluorophores. For cilastatin, a Δλ of 110 nm allows for its detection at 360 nm with minimal interference from other compounds.[4][5]
Experimental Workflow for Investigating Fluorescence Interference:
Caption: Workflow for identifying and correcting for cilastatin's intrinsic fluorescence.
Colorimetric Protein Assays (BCA and Bradford)
Issue: Potential for inaccurate protein concentration measurements in samples containing cilastatin.
Cause of Interference:
-
BCA Assay: The bicinchoninic acid (BCA) assay is susceptible to interference from substances that can reduce Cu²⁺ to Cu¹⁺. Cilastatin contains an L-cysteine moiety, which includes a thiol (-SH) group. Thiols are reducing agents and are known to interfere with the BCA assay, leading to an overestimation of protein concentration.[2][6][7]
-
Bradford Assay: The Bradford assay is based on the binding of Coomassie Brilliant Blue dye to proteins. It is generally less susceptible to interference from reducing agents like thiols. However, it can be affected by detergents and basic conditions. While direct interference from cilastatin has not been reported, it is good practice to validate its compatibility.
Troubleshooting and Mitigation:
-
Run a Cilastatin-Only Control: Prepare a control sample with cilastatin at the same concentration as in your experimental samples but without any protein. This will help determine if cilastatin itself produces a colorimetric signal.
-
Sample Dilution: If the protein concentration is high enough, diluting the sample may reduce the concentration of cilastatin to a non-interfering level.[6][7]
-
Protein Precipitation: Use methods like trichloroacetic acid (TCA) or acetone (B3395972) precipitation to separate the protein from the interfering substance (cilastatin).[2][6][7] The protein pellet can then be resuspended in a compatible buffer for quantification.
-
Dialysis/Desalting: For larger sample volumes, dialysis or desalting columns can be used to remove cilastatin.
-
Use an Alternative Assay: If significant interference is observed with the BCA assay, consider using the Bradford assay, which is less sensitive to reducing agents.[8]
Cell-Based Assays (Viability, Apoptosis, ROS)
Issue: Cilastatin may influence the results of cell-based assays beyond its intended DHP-I inhibitory effect.
Cause of Interference:
-
Reactive Oxygen Species (ROS) Assays: The combination of imipenem/cilastatin has been shown to inhibit the generation of reactive oxygen species in blood neutrophils. This could lead to a misinterpretation of the oxidative state of cells in culture if not properly controlled for.
-
Cell Viability Assays (e.g., MTT, XTT): These assays measure the metabolic activity of cells, which is used as a proxy for viability.[9][10][11] While direct interference of cilastatin with the tetrazolium salts has not been reported, its protective effects on cells could mask the cytotoxic effects of other compounds being tested.
-
Apoptosis Assays (e.g., Caspase Activity, TUNEL): Cilastatin has been shown to have anti-apoptotic effects in various cell models of drug-induced injury. This can interfere with the assessment of apoptosis induced by other treatments.
Troubleshooting and Mitigation:
-
Appropriate Controls: Always include a "cilastatin-only" treatment group to assess its direct effect on the assay endpoint (e.g., ROS levels, cell viability, apoptosis).
-
Mechanism-Specific Assays: Use multiple, mechanistically distinct assays to confirm findings. For example, if assessing apoptosis, complement a caspase activity assay with a method that detects DNA fragmentation (TUNEL) or changes in membrane asymmetry (Annexin V staining).
-
Consider the Biological Context: Be aware of cilastatin's known protective and anti-apoptotic effects when designing experiments and interpreting data.
Signaling Pathway: Cilastatin's Protective Effect:
Caption: Cilastatin inhibits DHP-I, which can modulate the cellular uptake of certain nephrotoxic drugs, reducing cellular stress and damage.
Detailed Experimental Protocols
Protocol 1: Determining the IC₅₀ of Cilastatin in a DHP-I Enzymatic Assay
This protocol can be adapted to test for interference in other enzymatic assays by replacing DHP-I and its substrate with the enzyme and substrate of interest.
Materials:
-
Recombinant Human Dehydropeptidase-I (DHP-I)
-
Imipenem Monohydrate (Substrate)
-
Cilastatin Sodium Salt (Inhibitor)
-
Assay Buffer (e.g., 50 mM MOPS, pH 7.4)
-
UV-transparent 96-well plates
-
Spectrophotometer capable of reading at 297 nm
Procedure:
-
Prepare Solutions:
-
Enzyme Working Solution: Dilute DHP-I stock in Assay Buffer to a final concentration that yields a linear reaction rate for at least 10 minutes.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of imipenem in Assay Buffer (prepare fresh daily).
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of cilastatin in ultrapure water.
-
-
Assay Setup (200 µL total volume per well):
-
Add 160 µL of Assay Buffer to each well.
-
Add 20 µL of cilastatin dilutions (or vehicle control) to the appropriate wells.
-
Add 20 µL of the DHP-I enzyme working solution to all wells except the substrate blank.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the imipenem substrate stock solution to all wells.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 297 nm every 30 seconds for 10-15 minutes at 37°C.[1]
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each cilastatin concentration.
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the cilastatin concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[12]
-
Protocol 2: Assessing Cilastatin Interference in a Cell Viability (MTT) Assay
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Cilastatin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of cilastatin in complete cell culture medium.
-
Remove the old medium from the cells and add the cilastatin dilutions.
-
Include "untreated" controls (medium only) and "vehicle" controls (if cilastatin is dissolved in a solvent like DMSO).
-
Include a "medium blank" control (medium without cells).
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the medium blank from all other readings.
-
Express the viability of treated cells as a percentage of the untreated control.
-
Analyze the effect of cilastatin on cell viability. This will serve as a baseline for experiments where cilastatin is co-administered with another compound.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Protein measurement using bicinchoninic acid: elimination of interfering substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. [PDF] Drug Target Interference in Immunogenicity Assays: Recommendations and Mitigation Strategies | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. go.zageno.com [go.zageno.com]
- 9. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Cilastatin Instability
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting stability issues encountered with cilastatin (B194054) in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is cilastatin and why is its stability a concern in experiments? A1: Cilastatin is an inhibitor of the renal enzyme dehydropeptidase-I.[1][2] It is often co-administered with the carbapenem (B1253116) antibiotic imipenem (B608078) to prevent imipenem's rapid breakdown in the kidneys.[1] The stability of cilastatin, particularly in aqueous solutions, is a critical factor because its degradation can impact the efficacy and consistency of experimental results over time. Key factors influencing its stability include pH, temperature, and the presence of oxygen and water.[3][4]
Q2: What are the primary factors that cause cilastatin degradation? A2: The main factors that contribute to the degradation of cilastatin in aqueous solutions are:
-
pH: Cilastatin is most stable in a neutral pH range, typically between 6.5 and 7.5.[3][5] Degradation rates increase significantly in more acidic or alkaline conditions.[3]
-
Temperature: Higher temperatures accelerate the degradation process.[3][6] It is recommended to store aqueous solutions at refrigerated temperatures (e.g., 4°C) to minimize breakdown.[3]
-
Oxidation: The presence of oxygen can initiate and promote the degradation of cilastatin sodium.[3][4]
-
Hydrolysis: Like many pharmaceutical compounds, cilastatin can undergo hydrolysis, a reaction with water that breaks down its structure. The presence of water is a key factor in the degradation of the imipenem/cilastatin combination.[4]
Q3: How should I prepare and store cilastatin solutions for maximum stability? A3: For optimal stability, prepare solutions fresh whenever possible. If storage is necessary, dissolve cilastatin in a suitable buffer to maintain a neutral pH (6.5-7.5) and store at 4°C.[3] For longer-term stability, consider using deoxygenated solvents and purging the solution container with an inert gas like nitrogen or argon to minimize oxidative degradation.[3] Studies have shown that 0.9% sodium chloride is a suitable diluent for cilastatin.[3][7] Freezing solutions is generally not recommended as it may not significantly prevent degradation.[5][8]
Q4: My cilastatin solution has changed color. Can I still use it? A4: A color change from colorless to yellow may occur over time and does not always indicate a significant loss of potency.[3][5] However, if the solution darkens to brown, it suggests extensive degradation, and the solution should be discarded.[3][5]
In-Depth Troubleshooting Guide
This section addresses specific problems you might encounter during your long-term experiments.
Problem: I'm observing a rapid loss of cilastatin concentration in my multi-day experiment.
This is a common issue stemming from the inherent instability of cilastatin in aqueous media. Use the following workflow to diagnose and resolve the problem.
Problem: I see unexpected peaks in my HPLC analysis. Are they cilastatin degradants?
It is highly likely. Cilastatin can degrade into several products, especially under stress conditions like acidic, basic, or oxidative environments.[3][9] A stability-indicating HPLC method is crucial to separate the intact drug from its degradation products.[9][10][11] If your method is not validated for this, you may be misquantifying the amount of active cilastatin.
Quantitative Data Summary
The stability of cilastatin is highly dependent on environmental conditions. The following table summarizes the stability of a cilastatin/imipenem combination under various storage temperatures. Note that imipenem is generally less stable than cilastatin, but the data provides a useful reference for experimental planning.[5][7]
| Storage Temperature | Stability (Time to 10% degradation) |
| 24-25°C (Room Temp) | Approximately 4-12 hours[12][13][14] |
| 4°C (Refrigerated) | Approximately 24-108 hours[12][13][14] |
| Frozen | Not recommended; does not substantially prevent degradation[5][8] |
Key Experimental Protocols
Protocol 1: Forced Degradation Study
To identify potential degradation products and validate a stability-indicating analytical method, a forced degradation study is essential.[3][9]
-
Acid Hydrolysis: Dissolve cilastatin in 0.1N HCl and reflux at 80°C for 2 hours. Neutralize the solution with 0.1N NaOH before analysis.[3]
-
Base Hydrolysis: Dissolve cilastatin in 0.1N NaOH and reflux at 80°C for 2 hours. Neutralize the solution with 0.1N HCl before analysis.[3]
-
Oxidative Degradation: Dissolve cilastatin in a solution containing 3-20% H₂O₂ and reflux at 80°C for 2 hours.[3]
-
Thermal Degradation: Expose solid cilastatin to a temperature of 105°C in a hot air oven for 2 hours.[3]
-
Photolytic Degradation: Expose a cilastatin solution to UV light.[3]
-
Analysis: Analyze all samples using a suitable HPLC method to separate the parent compound from any newly formed peaks (degradants).
Protocol 2: Stability-Indicating HPLC Method
This method is suitable for the simultaneous determination of cilastatin and its potential degradation products.[9][10]
-
Column: Inertsil ODS C18 (250 mm × 4.6 mm, 5μm) or equivalent.[9]
-
Mobile Phase: Methanol: Acetonitrile: Acetate Buffer (pH 5.2) in a ratio of 70:25:5 (v/v/v).[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 217 nm.[9]
-
Column Temperature: Ambient.
-
Procedure: Prepare standard solutions of cilastatin and the samples from the forced degradation study. Inject onto the HPLC system and record the chromatograms. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main cilastatin peak.
Visualizing Degradation and Stabilization
Cilastatin Degradation Pathways
Cilastatin's structure is susceptible to both hydrolysis and oxidation, which can lead to loss of function. The diagram below illustrates the primary points of molecular instability.
Mechanism of Stabilization
Stabilization strategies aim to create a protective chemical environment that minimizes the exposure of cilastatin to degradative factors.
References
- 1. An overview of the pharmacology of imipenem/cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. publications.ashp.org [publications.ashp.org]
- 6. researchgate.net [researchgate.net]
- 7. Compatibility of imipenem-cilastatin sodium with commonly used intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. STABILITY INDICATING RP-HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF IMIPENEM AND CILASTATIN IN INJECTION FORMULATIONS | Semantic Scholar [semanticscholar.org]
- 11. RP-HPLC method for simultaneous estimation of imipenem and cilastatin [wisdomlib.org]
- 12. globalrph.com [globalrph.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
Cilastatin Interactions in Cell Culture Media: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of cilastatin (B194054) in cell culture experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues and ensure the successful application of cilastatin in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of cilastatin in a cell culture setting?
A1: Cilastatin is a potent and specific inhibitor of dehydropeptidase-I (DHP-I), an enzyme located on the brush border membrane of renal proximal tubular epithelial cells (RPTECs).[1] In cell culture models, particularly those involving kidney cells like the HK-2 cell line, cilastatin's primary role is to inhibit DHP-I. This inhibition can prevent the degradation of co-administered compounds that are substrates for this enzyme, such as the antibiotic imipenem (B608078).[2] Additionally, cilastatin has been shown to have a nephroprotective effect by modulating the megalin-mediated endocytosis pathway, which reduces the intracellular uptake of various nephrotoxic compounds.[1]
Q2: Can cilastatin be used to protect cells from drug-induced toxicity in vitro?
A2: Yes, extensive research has demonstrated cilastatin's ability to protect renal proximal tubular cells from the cytotoxic effects of various drugs. This nephroprotective effect has been observed in cell culture models with compounds such as cisplatin, gentamicin, vancomycin, and cyclosporine.[3][4] The protective mechanism involves reducing intracellular drug accumulation, thereby mitigating cellular damage, apoptosis, and oxidative stress.[1][4]
Q3: What are the known interactions of cilastatin with other transporters in cell culture?
A3: Cilastatin is a substrate and an inhibitor of Organic Anion Transporters (OATs), specifically hOAT1 and hOAT3. This can lead to competitive inhibition of the transport of other OAT substrates. For instance, cilastatin can inhibit the uptake of the antibiotic imipenem into renal cells, a mechanism that contributes to its nephroprotective effect against imipenem-induced toxicity.
Q4: Is cilastatin stable in standard cell culture media?
A4: Cilastatin is generally more stable in aqueous solutions than its common partner, imipenem.[5] However, the stability of any compound in a complex mixture like cell culture media can be influenced by factors such as pH, temperature, and interactions with other components. For the imipenem-cilastatin combination, it is recommended to use solutions within a few hours at room temperature.[6][7] When using cilastatin alone, it is advisable to prepare fresh solutions and minimize the time between preparation and use in experiments.
Q5: Does cilastatin interact with phenol (B47542) red in cell culture media?
Q6: Are there any known interactions between cilastatin and common media components like amino acids or vitamins?
A6: Studies on the stability of imipenem-cilastatin in total parenteral nutrient (TPN) solutions, which contain amino acids and dextrose, have shown that cilastatin is more stable than imipenem.[5] However, the potential effect of the imipenem-cilastatin combination on the stability of amino acids was not evaluated in these studies.[5] One study noted that in patients with impaired renal function, cilastatin administration led to a temporary increase in the urinary excretion of certain peptides composed mainly of aspartic acid, glutamic acid, glycine, and alanine.[8] This suggests a potential interaction with peptide metabolism. There is no direct evidence of cilastatin interacting with vitamins in cell culture media. However, the stability of vitamins in cell culture can be affected by various factors, including the presence of other chemical compounds.[9][10] It is recommended to perform baseline stability tests if an interaction is suspected.
Quantitative Data Summary
The following tables summarize key quantitative data regarding cilastatin's effects in cell culture.
Table 1: Effect of Cilastatin on Cell Viability in the Presence of Nephrotoxic Agents
| Cell Line | Nephrotoxic Agent | Concentration of Agent | Cilastatin Concentration | Incubation Time (hours) | Observed Effect on Cell Viability | Reference |
| HK-2 | Cisplatin | IC50 (9.98 µM) | 100 µg/mL | 24, 48 | Significant increase in cell viability | [11] |
| HK-2 | Vancomycin | IC50 (1815 µM) | 100 µg/mL | 24, 48 | Significant increase in cell viability | [11] |
| HK-2 | Gentamicin | IC50 (2757 µM) | 100 µg/mL | 24, 48 | Significant increase in cell viability | [11] |
| HEK293T | Cisplatin | IC50 (10.2 µM) | 100 µg/mL | 24, 48 | Significant increase in cell viability | [11] |
| HEK293T | Vancomycin | IC50 (1545 µM) | 100 µg/mL | 24, 48 | Significant increase in cell viability | [11] |
| HEK293T | Gentamicin | IC50 (1165 µM) | 100 µg/mL | 24, 48 | Significant increase in cell viability | [11] |
Table 2: Inhibition of Organic Anion Transporters (OATs) by Cilastatin
| Transporter | Substrate | Cilastatin IC50 | Cell Line | Reference |
| hOAT1 | Imipenem | Comparable to clinical concentrations | hOAT1-HEK293 | [3] |
| hOAT3 | Imipenem | Comparable to clinical concentrations | hOAT3-HEK293 | [3] |
Experimental Protocols
Protocol 1: Assessment of Cilastatin's Protective Effect on Cell Viability using MTT Assay
This protocol is adapted from a study investigating the nephroprotective effects of cilastatin.[1]
Materials:
-
HK-2 (human kidney proximal tubular) cells
-
DMEM/F12 cell culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Cilastatin sodium salt
-
Nephrotoxic agent of interest (e.g., cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HK-2 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare stock solutions of the nephrotoxic agent and cilastatin in sterile PBS or culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing the desired concentrations of the nephrotoxic agent, with or without cilastatin. Include the following controls:
-
Untreated cells (medium only)
-
Cells treated with the nephrotoxic agent alone
-
Cells treated with cilastatin alone
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C to allow viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Signaling Pathways and Experimental Workflows
Diagram 1: Cilastatin's Protective Mechanism via Inhibition of Megalin-Mediated Endocytosis
Caption: Cilastatin inhibits DHP-I and interferes with drug binding to the megalin receptor.
Diagram 2: Experimental Workflow for Assessing Cilastatin's Nephroprotective Effect
Caption: A typical workflow for evaluating the protective effects of cilastatin in vitro.
Troubleshooting Guide
Problem 1: Precipitation observed after adding cilastatin to the cell culture medium.
| Possible Cause | Suggested Solution |
| High concentration of cilastatin stock solution: The final concentration of the solvent (e.g., DMSO) in the medium may be too high, causing the compound to precipitate. | Prepare a lower concentration stock solution of cilastatin to reduce the final solvent concentration in the culture medium. |
| "Solvent shock": Rapidly adding a concentrated stock solution to the aqueous medium can cause localized high concentrations and precipitation.[12] | Perform a stepwise dilution. First, dilute the cilastatin stock in a small volume of serum-free medium, mix gently, and then add this intermediate dilution to the final culture volume.[12] |
| Low aqueous solubility: Cilastatin sodium salt has good water solubility, but its solubility can be affected by the complex composition of the cell culture medium. | Ensure the cilastatin is fully dissolved in the initial solvent before adding it to the medium. Gentle warming of the medium to 37°C before adding the compound may help.[12] |
| Interaction with media components: Salts, proteins, or other components in the medium can interact with cilastatin and reduce its solubility. | Test the solubility of cilastatin in your specific cell culture medium at the desired concentration before starting the experiment. If precipitation persists, consider using a different basal medium formulation. |
Problem 2: Inconsistent or unexpected results in cell viability assays.
| Possible Cause | Suggested Solution |
| Interference with assay reagents: Cilastatin may directly interact with the reagents used in colorimetric or fluorometric assays (e.g., MTT, XTT, AlamarBlue). | Run a cell-free control experiment with cilastatin at the concentrations used in your assay to check for any direct interaction with the assay reagents.[13] If interference is observed, consider using an alternative cell viability assay that measures a different endpoint (e.g., ATP content using CellTiter-Glo). |
| Effect on cellular metabolism: Cilastatin's inhibition of peptidases could potentially alter the metabolism of peptides in the serum supplement of the culture medium, indirectly affecting cell health and proliferation. | If using serum-containing medium, consider reducing the serum concentration or using a serum-free formulation if appropriate for your cell line. Always include a "cilastatin only" control group to assess its baseline effect on cell viability. |
| Variability in cell seeding or pipetting: Inconsistent cell numbers or reagent volumes across wells can lead to high variability in results. | Ensure a homogenous cell suspension before and during seeding. Use calibrated pipettes and practice consistent pipetting techniques.[13] |
| Edge effects: Wells on the perimeter of a microplate are prone to evaporation, which can affect cell growth and assay results.[13] | Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile PBS or medium to create a humidity barrier.[13] |
Problem 3: Cilastatin does not show a protective effect against a known nephrotoxic agent.
| Possible Cause | Suggested Solution |
| Inappropriate concentration of cilastatin or toxic agent: The concentrations used may not be optimal to observe a protective effect. | Perform a dose-response experiment for both the nephrotoxic agent (to determine the IC50) and cilastatin (to find the optimal protective concentration).[11] |
| Timing of administration: The timing of cilastatin addition relative to the toxic agent may be critical. | Investigate different co-incubation and pre-incubation protocols to determine the most effective timing for observing a protective effect. |
| Cell type-specific mechanisms: The protective effect of cilastatin is primarily documented in renal proximal tubular cells due to the high expression of DHP-I and megalin. The mechanism may not be relevant in other cell types. | Ensure that the cell line used is appropriate for studying the intended mechanism of action. For example, using HK-2 or other renal proximal tubule cell lines is recommended for nephroprotection studies.[1][3] |
| Degradation of cilastatin: Cilastatin may degrade over long incubation periods. | For long-term experiments, consider replenishing the medium with fresh cilastatin at regular intervals. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cilastatin attenuates cisplatin-induced proximal tubular cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. Stability of imipenem and cilastatin sodium in total parenteral nutrient solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ashp.org [publications.ashp.org]
- 7. publications.ashp.org [publications.ashp.org]
- 8. [Effects of cilastatin sodium, an inhibitor of dehydropeptidase-I, on human urinary peptide excretion. Patients with renal insufficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Impact of freeze-thaw cycles on cilastatin solution integrity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of freeze-thaw cycles on the integrity of cilastatin (B194054) solutions.
Frequently Asked Questions (FAQs)
Q1: Can I freeze my aqueous cilastatin solution for storage?
It is strongly recommended not to freeze aqueous solutions of cilastatin.[1][2] Freezing can lead to the degradation of the compound. Studies on the combination product of imipenem (B608078) and cilastatin have shown that freezing at -10°C or -20°C does not effectively prevent the degradation of either component.[1]
Q2: What happens to a cilastatin solution during a freeze-thaw cycle?
While specific studies detailing the effects of freeze-thaw cycles on pure cilastatin solutions are limited, the process can introduce physical and chemical stresses. These include pH shifts and changes in local solute concentrations as ice crystals form, which can accelerate degradation. For many pharmaceutical solutions, freeze-thaw cycles can lead to phase separation, crystallization, and loss of potency.
Q3: Is cilastatin stable in any frozen state?
Some evidence suggests that cilastatin sodium solutions prepared in dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) may be stored at -20°C for up to one month.[3] However, for aqueous solutions used in most biological experiments, freezing is not advised.
Q4: How does temperature, in general, affect cilastatin stability?
Cilastatin, particularly in combination with imipenem, is sensitive to temperature. Increased temperatures lead to a faster rate of degradation.[1] Refrigerated storage at 2-8°C is the recommended condition for short-term storage of reconstituted solutions.
Q5: In the imipenem/cilastatin combination, which component is less stable?
In the combination product, imipenem is the less stable component compared to cilastatin.[4][5]
Troubleshooting Guide
Issue: My aqueous cilastatin solution was accidentally frozen. Can I still use it?
Recommendation: It is safest to discard the accidentally frozen aqueous solution. The stability and potency of the cilastatin may have been compromised. Using a degraded solution could lead to inaccurate and unreliable experimental results.
Troubleshooting Steps:
-
Do not use for critical experiments: If you must consider using the solution, it should not be for final or critical experiments.
-
Visual Inspection: Thaw the solution completely at room temperature. Visually inspect for any signs of precipitation, crystallization, or color change. If any of these are observed, the solution must be discarded.
-
Potency Re-evaluation (if feasible): If the solution appears physically unchanged, and you have the capability, it is highly recommended to re-qualify the solution's potency. This can be done by preparing fresh standards and comparing the performance of the thawed solution in a relevant assay.
-
HPLC Analysis (if available): The most rigorous approach is to analyze the thawed solution using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This can quantify the amount of remaining active cilastatin and detect the presence of degradation products.
Data Summary
Table 1: Stability of Cilastatin in Solution (Primarily from Imipenem/Cilastatin Studies)
| Storage Condition | Solvent/Diluent | Concentration | Stability Findings |
| Refrigerated (2-8°C) | 0.9% Sodium Chloride | 2.5 mg/mL & 5.0 mg/mL | Cilastatin is more stable than imipenem.[1] |
| Room Temperature (~25°C) | 0.9% Sodium Chloride | 2.5 mg/mL & 5.0 mg/mL | Degradation is faster than at refrigerated temperatures.[1] |
| Frozen (-10°C to -20°C) | 0.9% Sodium Chloride | 2.5 mg/mL & 5.0 mg/mL | Freezing does not substantially prevent degradation.[1] |
| Frozen (-20°C) | DMSO or Ethanol | Not specified | May be stored for up to 1 month.[3] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Cilastatin Stability Assessment
This protocol provides a general framework for assessing the stability of a cilastatin solution. Specific parameters may need to be optimized for your equipment and specific solution composition.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Prepare a suitable mobile phase. A common mobile phase for cilastatin analysis consists of a mixture of a phosphate (B84403) buffer and an organic solvent like methanol (B129727) or acetonitrile. The pH of the buffer is critical and should be maintained in a range where cilastatin is stable (around pH 6.8-7.0).
-
-
Standard Preparation:
-
Prepare a stock solution of high-purity cilastatin standard in the mobile phase or a suitable solvent.
-
Create a series of calibration standards by diluting the stock solution to known concentrations.
-
-
Sample Preparation:
-
"Time Zero" Sample: Immediately after preparing your cilastatin solution, dilute an aliquot to a concentration that falls within the range of your calibration standards.
-
Test Sample (Post-Freeze-Thaw): Take an aliquot of the solution that has undergone one or more freeze-thaw cycles and dilute it in the same manner as the "Time Zero" sample.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintain at a constant temperature, for example, 50°C.
-
Detection Wavelength: 254 nm.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve.
-
Inject the "Time Zero" sample and the test sample.
-
Compare the peak area of cilastatin in the test sample to the "Time Zero" sample and the standard curve to determine the percentage of degradation. The appearance of new peaks indicates the formation of degradation products.
-
Visualizations
Caption: Troubleshooting workflow for accidentally frozen cilastatin solution.
Caption: Workflow for assessing freeze-thaw stability.
Caption: Key factors affecting cilastatin solution stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Compatibility of imipenem-cilastatin sodium with commonly used intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cilastatin sodium | 81129-83-1 [chemicalbook.com]
- 4. Stability of Imipenem-Cilastatin Sodium in AutoDose Infusion System Bags | Semantic Scholar [semanticscholar.org]
- 5. Stability of imipenem and cilastatin sodium in total parenteral nutrient solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor solubility of cilastatin sodium in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cilastatin (B194054) sodium, focusing on addressing its poor solubility in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of cilastatin sodium in common laboratory solvents?
A1: Cilastatin sodium exhibits high solubility in aqueous solutions and methanol (B129727). Its solubility is limited in other organic solvents. Below is a summary of its qualitative and quantitative solubility.
Table 1: Solubility of Cilastatin Sodium
| Solvent | Qualitative Solubility | Quantitative Solubility | Citation |
| Water | Very soluble | 10 mg/mL (clear, colorless to faintly yellow solution); Up to 100 mM | [1][2] |
| Methanol | Very soluble | - | [1] |
| Anhydrous Ethanol (B145695) | Slightly soluble | - | [1] |
| Dimethyl Sulfoxide (DMSO) | Very slightly soluble | Up to 10 mM | [1][2] |
| Acetone | Practically insoluble | - | [1] |
| Methylene Chloride | Practically insoluble | - | [1] |
Q2: Can I store cilastatin sodium in an organic solvent?
A2: Yes, solutions of cilastatin sodium in DMSO or ethanol can be stored at -20°C for up to one month.[1] For long-term storage, it is recommended to store the solid compound at 2-8°C, protected from moisture and light.[1][2]
Q3: What is the primary mechanism of action of cilastatin sodium?
A3: Cilastatin sodium is a potent and reversible inhibitor of the renal enzyme dehydropeptidase-I (DPEP1).[1] This enzyme is responsible for the degradation of certain carbapenem (B1253116) antibiotics, such as imipenem. By inhibiting DPEP1, cilastatin sodium prevents the inactivation of these antibiotics, thereby increasing their plasma half-life and efficacy.[1] Cilastatin also inhibits leukotriene D4 hydrolase.[1]
Q4: Does cilastatin sodium have any direct antimicrobial activity?
A4: No, cilastatin sodium itself does not possess direct antimicrobial activity. Its therapeutic effect is derived from its ability to protect carbapenem antibiotics from enzymatic degradation.[1]
Troubleshooting Guide: Poor Solubility in Organic Solvents
This guide provides several strategies to address challenges with dissolving cilastatin sodium in organic solvents for experimental use.
Issue: Cilastatin sodium does not dissolve in my organic solvent system.
The poor solubility of cilastatin sodium in many organic solvents is a common challenge. The following approaches can be employed to enhance its solubility.
Method 1: Co-solvency with Water
Cilastatin sodium's high aqueous solubility can be leveraged by using a co-solvent system of an organic solvent and water.
Experimental Protocol:
-
Solvent Selection: Choose a water-miscible organic solvent in which cilastatin sodium has at least slight solubility, such as methanol or ethanol.[1]
-
Initial Dissolution: Dissolve the required amount of cilastatin sodium in a minimal amount of deionized water.
-
Titration with Organic Solvent: Slowly add the desired organic solvent to the aqueous solution while stirring continuously.
-
Observation: Monitor for any signs of precipitation. If the solution remains clear, the cilastatin sodium is likely dissolved in the mixed solvent system.
-
Optimization: The optimal ratio of water to organic solvent will need to be determined empirically for your specific application and desired final concentration.
Diagram 1: Co-solvency Workflow
Caption: Workflow for the co-solvency method.
Method 2: pH Adjustment
The solubility of cilastatin sodium, which has multiple pKa values (2.0, 4.4, and 9.2), can be influenced by the pH of the solution.[1] Adjusting the pH may improve its solubility in certain solvent systems.
Experimental Protocol:
-
Solvent System: Prepare a mixed solvent system of water and a water-miscible organic solvent (e.g., ethanol).
-
Initial Suspension: Suspend the cilastatin sodium in the solvent mixture.
-
pH Adjustment: Slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to the suspension while monitoring the pH and observing for dissolution. A patent for the preparation of cilastatin sodium mentions dissolving the free acid form in a mixture of ethanol and triethylamine, a weak base.[3] Another patent describes dissolving cilastatin in a THF/water mixture with the addition of NaOH.
-
Caution: Be aware that altering the pH may affect the stability of cilastatin sodium and its performance in your assay. The pH of a 1 in 100 aqueous solution of cilastatin sodium is between 6.5 and 7.5.[4]
Diagram 2: Logical Relationship of pH and Solubility
References
Cilastatin degradation products and their potential effects
Welcome to the technical support center for Cilastatin (B194054). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving cilastatin.
Frequently Asked Questions (FAQs)
???+ question "What is the primary function of cilastatin in experimental settings?"
???+ question "What are the main degradation pathways for cilastatin?"
???+ question "Which factors have the most significant impact on cilastatin stability in aqueous solutions?"
???+ question "What are the known degradation products or impurities of cilastatin?"
???+ question "Do the degradation products of cilastatin have biological activity?"
Troubleshooting Guides
Issue 1: Rapid Loss of Cilastatin Concentration or Activity in Solution
| Potential Cause | Recommended Solution |
| Inappropriate pH | The pH of the aqueous solution may be too acidic or alkaline. Adjust the pH to a neutral range of 6.5-7.5 using a suitable buffer (e.g., phosphate (B84403) buffer).[1] |
| Elevated Temperature | The solution is being stored at room temperature or higher for an extended period. Prepare solutions fresh before use and store them at 4°C when not in immediate use.[1] Note that reconstituted solutions of Primaxin® (Imipenem/Cilastatin) are stable for 4 hours at room temperature and 24 hours under refrigeration.[2] |
| Oxidative Stress | The solution is exposed to atmospheric oxygen. For sensitive experiments, use deoxygenated solvents and consider purging the solution and the vial's headspace with an inert gas like nitrogen or argon to minimize oxidative degradation.[3] |
| Incorrect Diluent | Use of an incompatible diluent, such as one containing lactate. Prepare solutions using 0.9% sodium chloride injection for maximal stability.[1] |
Issue 2: Unexpected Peaks in HPLC Chromatogram
| Potential Cause | Recommended Solution |
| Sample Degradation | The appearance of new peaks, often eluting near the parent cilastatin peak, can indicate the presence of degradation products like Cil-A1, Cil-A2, or Cil-G.[3] |
| Steps to Confirm: | |
| 1. Analyze a Freshly Prepared Standard : Prepare a new cilastatin solution from a reliable source and run it under the same HPLC conditions to confirm the retention time of the parent compound. | |
| 2. Review Storage Conditions : Check the age and storage history (temperature, light exposure) of the sample that showed extra peaks. | |
| 3. Perform Forced Degradation (if necessary) : To tentatively identify the peaks, you can perform a forced degradation study on a fresh sample (see protocol below) and compare the resulting chromatograms. Exposing the sample to mild oxidative (e.g., H₂O₂) or acid/base conditions should increase the size of the degradation peaks. | |
| Corrective Action: | |
| Discard the degraded sample and prepare a fresh solution from a properly stored stock of cilastatin. Ensure all solutions are used within their stability window. |
Issue 3: Solution Discoloration
| Observation | Interpretation and Action |
| Solution turns light yellow | A color change from colorless to yellow can occur over time, particularly with the imipenem (B608078)/cilastatin combination. This does not always indicate a significant loss of potency.[4] However, it is a sign that degradation has begun. |
| Solution turns dark orange or brown | This indicates extensive degradation.[4] The solution should be discarded immediately, and a fresh batch should be prepared. |
Data & Protocols
Table 1: Stability of Imipenem/Cilastatin Combination in Solution
This data is for the combined product (Primaxin®) and reflects the stability of the less stable component, imipenem, but provides a useful guide for experimental timelines.
| Diluent | Concentration (mg/mL of each) | Storage Condition | Stability Window (% Initial Concentration ≥ 90%) |
| 0.9% Sodium Chloride | 5 | Room Temperature | 4 hours[2] |
| 0.9% Sodium Chloride | 5 | Refrigeration (4-5°C) | 24 hours[2] |
| Total Parenteral Nutrition (TPN) Solution | 5 | Room Temperature | 15 minutes[4] |
Experimental Protocol: Representative Forced Degradation Study
This protocol outlines a general procedure for intentionally degrading cilastatin to study its stability and identify degradation products, as might be done during the development of a stability-indicating analytical method.
Objective: To generate cilastatin degradation products under various stress conditions for analysis by a separation technique like HPLC.
Materials:
-
Cilastatin sodium reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Mobile phase and diluent for the chosen HPLC method
Procedure:
-
Stock Solution Preparation : Prepare a stock solution of cilastatin in the chosen analytical diluent (e.g., 1 mg/mL).
-
Stress Conditions (Perform each in a separate vial):
-
Acid Hydrolysis : Mix equal volumes of cilastatin stock solution and 0.1 M HCl. Incubate at room temperature for a specified time (e.g., 30 minutes). After incubation, neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis : Mix equal volumes of cilastatin stock solution and 0.1 M NaOH. Incubate at room temperature for a specified time (e.g., 30 minutes). After incubation, neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation : Mix equal volumes of cilastatin stock solution and 3% H₂O₂. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Thermal Degradation : Place a vial of the cilastatin stock solution in an oven at an elevated temperature (e.g., 60°C) for a specified time (e.g., 24 hours).
-
Photolytic Degradation : Expose a vial of the cilastatin stock solution to a light source (e.g., UV lamp or direct sunlight) for a specified duration. Wrap a control vial in aluminum foil and keep it under the same conditions.
-
-
Sample Analysis :
-
After the specified stress period, dilute all samples (including an unstressed control) to a suitable final concentration for your analytical method.
-
Analyze all samples by a stability-indicating HPLC method to observe the decrease in the parent cilastatin peak and the appearance of new degradation product peaks.
-
Visual Diagrams
References
Technical Support Center: Minimizing Variability in In Vivo Studies with Cilastatin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cilastatin (B194054) in in vivo studies. The aim is to help minimize experimental variability and ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of cilastatin in in vivo studies?
A1: Cilastatin is a potent and specific inhibitor of dehydropeptidase-I (DHP-I), a renal enzyme located on the brush border of proximal tubular cells.[1] Its primary role is to prevent the renal metabolism of co-administered drugs, most notably carbapenem (B1253116) antibiotics like imipenem (B608078).[1] By inhibiting DHP-I, cilastatin increases the plasma concentration and urinary excretion of the active form of these drugs, enhancing their therapeutic efficacy and reducing the formation of potentially nephrotoxic metabolites.[1][2][3]
Q2: Beyond DHP-I inhibition, what are the other nephroprotective mechanisms of cilastatin?
A2: Cilastatin's nephroprotective effects extend beyond DHP-I inhibition. It has been shown to protect against drug-induced acute kidney injury (AKI) through several other mechanisms:
-
Inhibition of Organic Anion Transporters (OATs): Cilastatin can inhibit OATs in the renal tubules, reducing the uptake of certain nephrotoxic drugs into kidney cells.[2]
-
Interference with Megalin-Mediated Uptake: It can interfere with the endocytic receptor megalin, which is responsible for the reabsorption of drugs like gentamicin (B1671437) and cisplatin (B142131) into proximal tubule cells.[4] By reducing this uptake, cilastatin limits the intracellular accumulation of the nephrotoxic agent.
-
Anti-inflammatory and Anti-apoptotic Effects: Cilastatin has been demonstrated to reduce inflammation and apoptosis in renal cells exposed to toxins.[5][6] It can attenuate the activation of inflammatory pathways, such as those involving TNF-α and NF-κB, and modulate apoptotic signaling.[5]
Q3: Are there species-specific differences in the effects of cilastatin?
A3: Yes, significant species-specific differences exist in the pharmacokinetics of drugs co-administered with cilastatin. For example, the co-administration of cilastatin with the carbapenem DA-1131 significantly slowed its nonrenal clearance in rats and rabbits, but not in dogs.[1][7][8] These differences are likely due to variations in the activity of renal DHP-I and other drug transporters among species. Therefore, it is crucial to perform species-specific pharmacokinetic and dose-ranging studies.[1]
Q4: Can cilastatin be used to protect against nephrotoxicity from drugs other than carbapenems?
A4: Yes, preclinical studies have shown that cilastatin can offer protection against nephrotoxicity induced by a variety of drugs, including:
This broad nephroprotective effect is attributed to its multi-faceted mechanism of action that includes, but is not limited to, the inhibition of DHP-I.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations of the co-administered drug. | Species-specific differences in metabolism: The effect of cilastatin on drug clearance can vary significantly between species (e.g., rats vs. dogs).[1][7][8] | Conduct pilot pharmacokinetic studies in the chosen animal model to determine the optimal dosing regimen for both cilastatin and the co-administered drug. |
| Dose-dependent kinetics of cilastatin: The clearance of cilastatin itself can be dose-dependent, with saturation of metabolic pathways at higher doses, which can affect its efficacy as a DHP-I inhibitor.[1][14] | Perform a dose-ranging study for cilastatin to establish a dose that provides consistent inhibition of DHP-I without saturating its own clearance mechanisms.[1] | |
| General in vivo variability: Factors such as animal age, sex, health status, and environmental conditions can contribute to variability.[15][16][17][18] | Implement rigorous experimental design practices, including randomization of animals to treatment groups, blinding of investigators to treatment allocation, and strict control of environmental variables.[15][19] | |
| Signs of nephrotoxicity (e.g., increased serum creatinine (B1669602), BUN) are observed despite co-administration of cilastatin. | Excessively high dose of the nephrotoxic drug: Cilastatin provides significant protection, but it may not completely prevent toxicity at very high concentrations of the nephrotoxic agent.[1] | Reduce the dose of the nephrotoxic drug. The goal is to find a therapeutic window where the primary drug is effective and cilastatin can mitigate the associated nephrotoxicity. |
| Insufficient dose of cilastatin: The dose of cilastatin may not be adequate to fully inhibit DHP-I or provide sufficient protection through its other mechanisms. | Increase the dose of cilastatin. A dose-response study may be necessary to determine the optimal protective dose in your specific experimental model.[1] | |
| Mechanism of nephrotoxicity is independent of pathways affected by cilastatin: The nephrotoxic agent may induce kidney injury through pathways that are not modulated by cilastatin. | Investigate the specific mechanisms of toxicity for the drug to determine if cilastatin is an appropriate nephroprotective agent. | |
| Unexpected adverse events or animal deaths. | Incorrect substance administration: Errors in dose calculation, formulation, or route of administration. | Double-check all calculations and procedures for drug preparation and administration. Ensure proper training of all personnel. |
| Post-procedural complications: Issues related to surgical procedures or inadequate post-operative care. | Review and optimize all surgical and post-procedural care protocols to ensure animal welfare and minimize complications. |
Data Presentation
Table 1: Effect of Cilastatin on the Pharmacokinetics of DA-1131 in Different Species
| Species | Parameter | DA-1131 Alone (mean) | DA-1131 + Cilastatin (mean) | % Change |
| Rat | Nonrenal Clearance (CLnr) (ml/min/kg) | 8.01 | 3.00 | -62.5% |
| Urinary Excretion (% of dose) | 27.9 | 43.6 | +56.3% | |
| Rabbit | Nonrenal Clearance (CLnr) (ml/min/kg) | 6.77 | 2.41 | -64.4% |
| Renal Clearance (CLr) (ml/min/kg) | 12.3 | 6.53 | -46.9% | |
| Dog | Nonrenal Clearance (CLnr) (ml/min/kg) | 5.53 | 5.34 | -3.4% (not significant) |
| Data extracted from Kim et al., 1999.[7][8] |
Table 2: Effect of Cilastatin on Imipenem Pharmacokinetics in Rabbits
| Parameter | Imipenem Alone (mean ± SEM) | Imipenem + Cilastatin (mean ± SEM) |
| AUC (μg/ml*h) | 10.1 ± 1.5 | 25.3 ± 2.1 |
| Plasma Clearance (CLp) (L/h) | 0.20 ± 0.03 | 0.08 ± 0.01 |
| Data are for a 200 mg/kg intravenous dose of imipenem, with or without 200 mg/kg cilastatin.[2] |
Table 3: Nephroprotective Effect of Cilastatin in a Rat Model of Gentamicin-Induced AKI
| Parameter | Control | Gentamicin (80 mg/kg) | Gentamicin + Cilastatin (150 mg/kg) |
| Serum Creatinine (mg/dL) | 0.4 ± 0.0 | 2.2 ± 0.4 | 1.0 ± 0.2 |
| Blood Urea (B33335) Nitrogen (BUN) (mg/dL) | 22.4 ± 0.7 | 134.1 ± 19.3 | 57.2 ± 10.9 |
| Data are presented as mean ± SEM.[20] |
Experimental Protocols
Protocol 1: In Vivo Model of Cisplatin-Induced Nephrotoxicity and Cilastatin Protection in Rats
1. Animals and Acclimatization:
-
Use male Wistar rats (or another appropriate strain) with a starting body weight of 250-300g.
-
House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
2. Experimental Groups (n=6-8 animals per group):
-
Group 1 (Control): Administer vehicle for both cisplatin and cilastatin (e.g., 0.9% saline).
-
Group 2 (Cilastatin Control): Administer cilastatin and cisplatin vehicle.
-
Group 3 (Cisplatin): Administer cisplatin and cilastatin vehicle.
-
Group 4 (Cisplatin + Cilastatin): Administer both cisplatin and cilastatin.
3. Drug Administration:
-
Cisplatin: Prepare a solution in 0.9% saline. Administer a single intraperitoneal (i.p.) injection at a dose known to induce nephrotoxicity (e.g., 5 mg/kg).[5][21]
-
Cilastatin: Prepare a solution in 0.9% saline. Administer i.p. at a dose of, for example, 150 mg/kg. The first dose should be given immediately before the cisplatin injection, followed by subsequent doses as required by the study design (e.g., every 12 or 24 hours).[5][10]
4. Monitoring and Sample Collection:
-
Monitor body weight daily.
-
House animals in metabolic cages for 24-hour urine collection at baseline and specified time points post-injection.
-
Collect blood samples via tail vein or at the study endpoint for serum analysis.
5. Endpoint and Tissue Collection:
-
Euthanize the animals at a predetermined time point (e.g., 5 days after cisplatin injection).[5]
-
Perform cardiac puncture for terminal blood collection.
-
Harvest kidneys for histological analysis and molecular studies.
6. Analysis:
-
Serum and Urine Biochemistry: Measure creatinine and blood urea nitrogen (BUN) in serum. Analyze urine for markers of kidney injury.
-
Histology: Fix one kidney in 4% paraformaldehyde, embed in paraffin, and stain sections with Hematoxylin and Eosin (H&E) to assess tubular damage.
-
Molecular Analysis: Snap-freeze the other kidney in liquid nitrogen for analysis of kidney injury markers (e.g., KIM-1) by Western blot or qPCR.[5][10]
Protocol 2: General Procedure for Minimizing Variability in In Vivo Studies
1. Randomization:
-
Assign each animal a unique identifier.
-
Use a random number generator or a similar unbiased method to assign each animal to a treatment group.
-
Randomly place cages on racks to mitigate any "cage effects."
2. Blinding:
-
Code the treatment groups (e.g., Group A, Group B) so that personnel involved in drug administration, data collection, and sample analysis are unaware of the treatment allocation.
3. Standardization of Procedures:
-
Develop and strictly follow Standard Operating Procedures (SOPs) for all experimental procedures, including drug preparation, administration, and sample collection.
-
If multiple operators are involved, ensure they are all trained to the same standard to maintain consistency.
4. Control of Environmental Factors:
-
Maintain a consistent environment (temperature, humidity, light cycle, noise levels) for all animals throughout the study.
-
Provide all animals with the same diet and bedding.
5. Acclimatization:
-
Ensure all animals are properly acclimatized to the facility, housing conditions, and any experimental apparatus before the study begins to reduce stress-induced variability.
Mandatory Visualizations
Caption: Mechanisms of cilastatin's nephroprotective effects in the renal proximal tubule.
Caption: Standardized workflow for in vivo nephroprotection studies using cilastatin.
Caption: Logical relationships for minimizing variability in in vivo research.
References
- 1. benchchem.com [benchchem.com]
- 2. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of imipenem and cilastatin in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination therapy of cisplatin with cilastatin enables an increased dose of cisplatin, enhancing its antitumor effect by suppression of nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Effect of Cilastatin on Cisplatin-Induced Nephrotoxicity in Patients Undergoing Hyperthermic Intraperitoneal Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of cilastatin on the pharmacokinetics of a new carbapenem, DA-1131, in rats, rabbits, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Cilastatin on the Pharmacokinetics of a New Carbapenem, DA-1131, in Rats, Rabbits, and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docta.ucm.es [docta.ucm.es]
- 10. mdpi.com [mdpi.com]
- 11. Nephroprotective Effect of Cilastatin against Gentamicin-Induced Renal Injury In Vitro and In Vivo without Altering Its Bactericidal Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. medrxiv.org [medrxiv.org]
- 14. Dose-dependent kinetics of cilastatin in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Designing animal studies to improve research reproducibility and reduce animal use | EurekAlert! [eurekalert.org]
- 16. researchgate.net [researchgate.net]
- 17. sciencedaily.com [sciencedaily.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Systematic heterogenisation to improve reproducibility in animal studies | PLOS Biology [journals.plos.org]
- 20. Nephroprotective Effect of Cilastatin against Gentamicin-Induced Renal Injury In Vitro and In Vivo without Altering Its Bactericidal Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ascopubs.org [ascopubs.org]
Validation & Comparative
A Comparative Analysis of Cilastatin and Other Nephroprotective Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the nephroprotective performance of cilastatin (B194054) against other agents, supported by experimental data. This document summarizes key findings, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decisions in preclinical and clinical research.
Cilastatin, an inhibitor of the renal enzyme dehydropeptidase-I (DHP-I), has demonstrated significant promise as a nephroprotective agent. Initially developed to prevent the renal metabolism of the antibiotic imipenem, its protective effects against a range of drug-induced kidney injuries have garnered considerable attention.[1][2] This guide synthesizes available data on cilastatin's efficacy in mitigating nephrotoxicity induced by various therapeutic agents and compares its performance with other nephroprotective strategies, including amifostine (B1664874) and N-acetylcysteine (NAC).
Quantitative Comparison of Nephroprotective Effects
The following tables summarize quantitative data from various preclinical studies, comparing the nephroprotective effects of cilastatin, amifostine, and N-acetylcysteine against cisplatin-induced nephrotoxicity.
Disclaimer: The data presented below are compiled from separate studies. Direct head-to-head comparative studies for cilastatin against amifostine and N-acetylcysteine were not available in the reviewed literature. Therefore, these tables illustrate the reported efficacy of each agent against a cisplatin-only control within their respective experimental contexts.
Table 1: Cilastatin's Efficacy Against Cisplatin-Induced Nephrotoxicity in Animal Models
| Animal Model | Key Renal Parameter | Result with Cisplatin (B142131) Alone | Result with Co-administration of Cilastatin | Reference |
| Wistar Rats | Serum Creatinine (B1669602) (mg/dL) | Increased | Significantly Decreased | [3] |
| Wistar Rats | Blood Urea (B33335) Nitrogen (BUN) (mg/dL) | Increased | Significantly Decreased | [3] |
| Wistar Rats | Glomerular Filtration Rate (GFR) | Decreased | Preserved | [3] |
| Wistar Rats | Tubular Necrosis | Severe | Significantly Reduced | [3] |
| BALB/c Mice | Blood Urea Nitrogen (BUN) (mg/dL) | ~80 | ~40 | [4] |
Table 2: Amifostine's Efficacy Against Cisplatin-Induced Nephrotoxicity in Animal Models
| Animal Model | Key Renal Parameter | Result with Cisplatin Alone | Result with Co-administration of Amifostine | Reference |
| Wistar Rats | Plasma Creatinine (mg/dL) | ~2.5 | ~1.5 | [5] |
| Wistar Rats | Plasma BUN (mg/dL) | ~120 | ~60 | [5] |
| Wistar Rats | Renal Tc 99m DMSA Uptake (%ID/g) | 11.60 ± 3.59 | 18.97 ± 3.24 | [6] |
| Wistar Rats | Serum Urea (mg/dL) | Increased | Reduced | [7] |
| Wistar Rats | Serum Creatinine (mg/dL) | Increased | Reduced | [7] |
Table 3: N-Acetylcysteine's (NAC) Efficacy Against Cisplatin-Induced Nephrotoxicity in Animal Models
| Animal Model | Key Renal Parameter | Result with Cisplatin Alone | Result with Co-administration of NAC | Reference |
| Wistar Rats | Serum Creatinine (mg/dL) | Significantly Increased | Significantly Decreased | [8] |
| Wistar Rats | Blood Urea Nitrogen (BUN) (mg/dL) | Significantly Increased | Significantly Decreased | [8] |
| Mice | Serum Creatinine (mg/dL) | ~1.2 | ~0.6 | [9] |
| Mice | Blood Urea Nitrogen (BUN) (mg/dL) | ~200 | ~100 | [9] |
| Wistar Rats | Serum Creatinine (mg/dL) | Significantly Higher | Significantly Lower | [2] |
| Wistar Rats | Blood Urea Nitrogen (BUN) (mg/dL) | Significantly Higher | Significantly Lower | [2] |
Signaling Pathways and Mechanisms of Action
The nephroprotective effects of cilastatin, amifostine, and N-acetylcysteine are mediated through distinct signaling pathways.
Cilastatin's Nephroprotective Mechanisms
Cilastatin's primary mechanism involves the inhibition of DHP-I on the brush border of renal proximal tubule cells. This action prevents the cellular uptake of certain nephrotoxic drugs.[1][2] Additionally, cilastatin has been shown to block megalin-mediated endocytosis, a key pathway for the renal uptake of drugs like cisplatin and vancomycin.[4] Further protective effects are attributed to its ability to reduce oxidative stress, apoptosis, and inflammation within renal cells.[3][10]
Caption: Cilastatin's multifaceted nephroprotective signaling pathway.
Amifostine's Nephroprotective Mechanisms
Amifostine is a prodrug that is converted to an active thiol metabolite.[11] This active form is thought to exert its protective effects by scavenging free radicals, thereby reducing oxidative stress and subsequent cellular damage.[1][12] It is also suggested to protect and accelerate the repair of DNA.[1]
Caption: Amifostine's mechanism of action via its active thiol metabolite.
N-Acetylcysteine's (NAC) Nephroprotective Mechanisms
N-acetylcysteine primarily functions as an antioxidant. It is a precursor to L-cysteine, which is required for the synthesis of glutathione (B108866) (GSH), a major endogenous antioxidant.[13] By replenishing intracellular GSH stores, NAC helps to neutralize reactive oxygen species (ROS) and reduce oxidative stress-induced apoptosis.[14][15] Some evidence also suggests that NAC can inhibit inflammatory pathways.[9]
Caption: N-Acetylcysteine's antioxidant and nephroprotective pathway.
Experimental Protocols
The following provides a generalized methodology for inducing and evaluating nephrotoxicity in a rat model, based on the principles of the cited studies.
Cisplatin-Induced Nephrotoxicity Model in Rats
1. Animal Model:
-
Species: Male Wistar rats (or other appropriate strain)
-
Weight: 200-250 g
-
Acclimatization: Animals are housed in a controlled environment (12-h light/dark cycle, constant temperature and humidity) with free access to standard chow and water for at least one week prior to the experiment.
2. Experimental Groups:
-
Control Group: Receives vehicle (e.g., saline) injections.
-
Cisplatin Group: Receives a single intraperitoneal (i.p.) injection of cisplatin (e.g., 7 mg/kg).[6]
-
Cilastatin + Cisplatin Group: Receives cilastatin (e.g., 100 mg/kg, subcutaneously) administered daily, starting from the day of cisplatin injection.[4]
-
Amifostine + Cisplatin Group: Receives amifostine (e.g., 200 mg/kg, i.p.) 30 minutes prior to cisplatin injection.[6]
-
NAC + Cisplatin Group: Receives NAC (e.g., 150 mg/kg/day, i.p.) for a set period before and after cisplatin administration.[8]
3. Induction of Nephrotoxicity:
-
A single dose of cisplatin is administered intraperitoneally to induce acute kidney injury. The dose may vary between studies but is typically in the range of 5-7 mg/kg.[3][6]
4. Assessment of Nephroprotection:
-
Sample Collection: Blood and urine samples are collected at specified time points (e.g., 72 hours or 5 days after cisplatin injection).[5][16] Kidneys are harvested for histological analysis at the end of the study.
-
Biochemical Analysis: Serum/plasma levels of creatinine and blood urea nitrogen (BUN) are measured to assess renal function.
-
Histopathological Examination: Kidney tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate the degree of tubular necrosis, inflammation, and other morphological changes.
-
Biomarker Analysis: Kidney tissue or urine may be analyzed for specific markers of kidney injury, such as Kidney Injury Molecule-1 (KIM-1).
5. Statistical Analysis:
-
Data are typically presented as mean ± standard error of the mean (SEM). Statistical significance between groups is determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test (e.g., Bonferroni's multiple comparison test). A p-value of < 0.05 is generally considered statistically significant.[4]
Experimental Workflow
Caption: A generalized experimental workflow for preclinical nephroprotection studies.
References
- 1. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imsear.searo.who.int [imsear.searo.who.int]
- 3. Cilastatin protects against cisplatin-induced nephrotoxicity without compromising its anticancer efficiency in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination therapy of cisplatin with cilastatin enables an increased dose of cisplatin, enhancing its antitumor effect by suppression of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mirt.tsnmjournals.org [mirt.tsnmjournals.org]
- 6. L-Carnitine Protection Against Cisplatin Nephrotoxicity In Rats: Comparison with Amifostin Using Quantitative Renal Tc 99m DMSA Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effects of amifostine, curcumin, and melatonin against cisplatin-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of N-acetylcysteine on inflammation and oxidative stress in cisplatin-induced nephrotoxicity: a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Acetylcysteine Attenuates Cisplatin-Induced Acute Kidney Injury by Inhibiting the C5a Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Cilastatin on Cisplatin-Induced Nephrotoxicity in Patients Undergoing Hyperthermic Intraperitoneal Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nephrojournal.com [nephrojournal.com]
- 12. Protective effects of amifostine on ischemia-reperfusion injury of rat kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-acetylcysteine in Kidney Disease: Molecular Mechanisms, Pharmacokinetics, and Clinical Effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nephroprotective Effects of N-Acetylcysteine Amide against Contrast-Induced Nephropathy through Upregulating Thioredoxin-1, Inhibiting ASK1/p38MAPK Pathway, and Suppressing Oxidative Stress and Apoptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-Acetylcysteine for the Prevention of Contrast-induced Nephropathy: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Cilastatin: A Promising Shield Against Drug-Induced Acute Kidney Injury
A Comparative Guide for Researchers and Drug Development Professionals
Drug-induced acute kidney injury (AKI) is a significant clinical challenge, often limiting the therapeutic potential of essential medications such as the chemotherapeutic agent cisplatin (B142131) and the antibiotic vancomycin (B549263). The quest for effective nephroprotective strategies has led to the investigation of various compounds, with cilastatin (B194054) emerging as a strong candidate. This guide provides a comprehensive comparison of cilastatin's efficacy in preventing drug-induced AKI, supported by experimental data, detailed methodologies, and an exploration of the underlying molecular mechanisms.
Mechanism of Action: More Than a Dehydropeptidase I Inhibitor
Cilastatin is primarily known as an inhibitor of dehydropeptidase I (DPEP1), an enzyme located on the brush border of renal proximal tubule cells. This inhibition was initially utilized to prevent the renal metabolism of the antibiotic imipenem.[1][2] However, extensive research has revealed a broader nephroprotective role for cilastatin, extending to drugs like cisplatin and vancomycin.[2][3] Its protective effects are multifaceted and include:
-
Reduced Drug Accumulation: By inhibiting DPEP1, cilastatin can decrease the uptake and accumulation of certain nephrotoxic drugs in renal tubular cells.[1][4]
-
Anti-apoptotic Effects: Cilastatin has been shown to mitigate programmed cell death (apoptosis) in renal cells exposed to toxins by modulating key signaling pathways.[1][4][5]
-
Anti-inflammatory Properties: Cilastatin can suppress the inflammatory response triggered by drug-induced kidney damage, partly by inhibiting the activation of pathways like nuclear factor-kappa B (NF-κB).[2][6]
-
Antioxidant Effects: The compound helps to reduce oxidative stress, a major contributor to cellular damage in drug-induced AKI.[3]
Comparative Efficacy of Cilastatin in Preclinical Models
Numerous in vivo and in vitro studies have demonstrated the protective effects of cilastatin against AKI induced by various nephrotoxic agents. Below is a summary of key quantitative data from preclinical studies.
Cisplatin-Induced Acute Kidney Injury
Cisplatin is a potent and widely used chemotherapy drug, but its use is frequently limited by severe nephrotoxicity.
Table 1: Efficacy of Cilastatin in a Rat Model of Cisplatin-Induced AKI [7][8]
| Parameter | Cisplatin Alone | Cisplatin + Cilastatin | % Improvement |
| Serum Creatinine (B1669602) (mg/dL) | ~4.5 | ~1.5 | ~67% |
| Blood Urea Nitrogen (BUN) (mg/dL) | ~180 | ~60 | ~67% |
| Glomerular Filtration Rate (GFR) (% of control) | ~20% | ~70% | ~250% |
| Tubular Necrosis Score (Arbitrary Units) | High | Significantly Reduced | - |
Experimental Protocol: Cisplatin-Induced AKI in Rats [7][9]
-
Animals: Male Wistar rats are typically used.
-
Induction of AKI: A single intraperitoneal injection of cisplatin (e.g., 5-7 mg/kg body weight) is administered.
-
Treatment: Cilastatin (e.g., 50-100 mg/kg) is administered, often prior to and/or concurrently with the cisplatin injection.
-
Assessment: Kidney function is assessed by measuring serum creatinine and BUN levels at specific time points (e.g., 72 hours post-injection). Histological analysis of kidney tissue is performed to evaluate the extent of tubular damage.
Vancomycin-Induced Acute Kidney Injury
Vancomycin is a glycopeptide antibiotic crucial for treating serious Gram-positive bacterial infections, but it carries a risk of nephrotoxicity.
Table 2: Efficacy of Cilastatin in an In Vitro Model of Vancomycin-Induced AKI [1][4][10]
| Parameter | Vancomycin Alone | Vancomycin + Cilastatin | % Improvement |
| Cell Viability (%) | ~50% | ~85% | ~70% |
| Apoptotic Cells (%) | ~40% | ~15% | ~62.5% |
| Mitochondrial Activity (%) | ~60% | ~90% | ~50% |
Experimental Protocol: Vancomycin-Induced AKI in Renal Proximal Tubule Epithelial Cells (RPTECs) [1][4]
-
Cell Culture: Primary cultures of porcine or human RPTECs are used.
-
Induction of Injury: Cells are exposed to a cytotoxic concentration of vancomycin (e.g., 1-6 mg/mL) for a specified duration (e.g., 24-48 hours).
-
Treatment: Cilastatin (e.g., 200 µg/mL) is co-incubated with vancomycin.
-
Assessment: Cell viability is measured using assays like the MTT assay. Apoptosis is quantified by methods such as DAPI staining or flow cytometry. Mitochondrial function can be assessed through various commercially available kits.
Comparison with Alternative Nephroprotective Strategies
While cilastatin shows significant promise, other strategies are employed to mitigate drug-induced AKI.
Hydration Therapy
Vigorous hydration is a standard clinical practice to reduce cisplatin-induced nephrotoxicity.[11] It works by increasing urinary flow and reducing the concentration of cisplatin in the renal tubules. While effective, it may not be sufficient in all patients, and cilastatin offers a targeted pharmacological approach that could be complementary.
N-acetylcysteine (NAC)
N-acetylcysteine is an antioxidant that has been investigated for its potential to prevent various forms of AKI.[12] Studies on its efficacy in preventing contrast-induced nephropathy have shown mixed but often positive results.[12] While both cilastatin and NAC target oxidative stress, cilastatin's additional mechanisms, such as inhibiting drug uptake and modulating specific inflammatory and apoptotic pathways, may offer a more comprehensive protective effect. Direct comparative studies between cilastatin and NAC for cisplatin- or vancomycin-induced AKI are limited, representing an area for future research.
Signaling Pathways and Experimental Workflows
The nephroprotective effects of cilastatin are rooted in its ability to modulate key intracellular signaling pathways that are dysregulated during drug-induced AKI.
Signaling Pathways in Drug-Induced AKI
Cisplatin and vancomycin can trigger a cascade of events within renal tubular cells, leading to inflammation, oxidative stress, and apoptosis. Key signaling pathways involved include the Mitogen-Activated Protein Kinase (MAPK) pathway (including p38 and JNK) and the NF-κB pathway.[13][14]
Caption: Signaling pathways in drug-induced AKI and cilastatin's points of intervention.
Experimental Workflow for Evaluating Cilastatin's Efficacy
A typical preclinical workflow to assess the nephroprotective effects of a compound like cilastatin involves both in vitro and in vivo models.
Caption: A generalized experimental workflow for testing cilastatin's nephroprotective effects.
Logical Relationship of Cilastatin's Protective Mechanisms
The various mechanisms of cilastatin's action are interconnected, leading to a comprehensive nephroprotective effect.
Caption: Logical flow of cilastatin's interconnected protective mechanisms against AKI.
Conclusion
The available preclinical evidence strongly supports the efficacy of cilastatin in preventing drug-induced AKI caused by agents like cisplatin and vancomycin. Its multifaceted mechanism of action, which extends beyond DPEP1 inhibition to include anti-apoptotic, anti-inflammatory, and antioxidant effects, makes it a compelling candidate for further clinical investigation. While alternatives like hydration therapy and N-acetylcysteine exist, cilastatin's targeted pharmacological approach offers a potentially more robust and comprehensive nephroprotective strategy. Future research, including head-to-head comparative clinical trials, is warranted to fully elucidate cilastatin's role in the prevention of drug-induced acute kidney injury in a clinical setting.
References
- 1. Protective Effects of Cilastatin against Vancomycin-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Protective Effects of Cilastatin against Vancomycin-Induced Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Cilastatin protects against cisplatin-induced nephrotoxicity without compromising its anticancer efficiency in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cisplatin-induced renal inflammation is ameliorated by cilastatin nephroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Early diagnostic biomarkers for acute kidney injury using cisplatin-induced nephrotoxicity in rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Cilastatin on Cisplatin-Induced Nephrotoxicity in Patients Undergoing Hyperthermic Intraperitoneal Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Acetylcysteine for the Prevention of Contrast-induced Nephropathy: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Dehydropeptidase-I Inhibitors in Research: Cilastatin and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cilastatin (B194054) and other inhibitors of dehydropeptidase-I (DHP-I), a critical enzyme in renal metabolism. The primary focus is on their application in research, particularly in the context of stabilizing carbapenem (B1253116) antibiotics. This document details their mechanisms of action, presents quantitative inhibitory data, outlines relevant experimental protocols, and visualizes key pathways to aid in the selection and application of these inhibitors in a laboratory setting.
Introduction to Dehydropeptidase-I and its Inhibition
Dehydropeptidase-I (DHP-I), also known as renal dipeptidase, is a zinc-dependent metalloenzyme located in the brush border of the proximal renal tubules.[1] Its primary physiological role involves the hydrolysis of dipeptides. However, in the context of pharmacology, DHP-I is notable for its rapid degradation of certain carbapenem antibiotics, such as imipenem (B608078).[2] This inactivation necessitates the co-administration of a DHP-I inhibitor to maintain therapeutic concentrations of the antibiotic and prevent the formation of potentially nephrotoxic metabolites.[3]
Cilastatin was specifically designed to be a potent and reversible inhibitor of DHP-I for co-administration with imipenem.[4] While Cilastatin remains the most clinically established DHP-I inhibitor, research has explored other compounds with similar or alternative mechanisms to protect carbapenems from renal degradation. This guide will compare Cilastatin with another protective agent, betamipron (B834), which employs a different strategy, and will also touch upon novel, highly potent experimental DHP-I inhibitors.
Comparative Analysis of Inhibitory Mechanisms and Potency
The primary agents discussed in this guide, Cilastatin and betamipron, protect carbapenem antibiotics through distinct mechanisms. Cilastatin directly inhibits the DHP-I enzyme, while betamipron blocks the transport of the antibiotic into the renal tubule cells where DHP-I is located.
Data Presentation: Quantitative Inhibitory Data
The following table summarizes the key quantitative data for Cilastatin and other relevant DHP-I inhibitors.
| Inhibitor | Target | Mechanism of Action | IC50 | Kᵢ | Notes |
| Cilastatin | Dehydropeptidase-I (DHP-I) | Competitive, Reversible Inhibition | 0.1 µM[5] | 0.11 µM[6] | The clinically used DHP-I inhibitor, co-administered with imipenem.[3] |
| Compound 25 | Dehydropeptidase-I (DHP-I) | Slow, Reversible Inhibition | - | 0.52 nM[7] | An experimental inhibitor, approximately 200 times more potent than Cilastatin.[7] |
| Betamipron | Organic Anion Transporter 1 (OAT1) & 3 (OAT3) | Competitive Inhibition | - | hOAT1: 23.6 µM hOAT3: 48.3 µM[8][9] | Prevents renal uptake of panipenem (B1678378), thus protecting it from DHP-I degradation.[10] |
Signaling Pathways and Experimental Workflows
Mechanism of Cilastatin Action
Cilastatin acts as a competitive inhibitor of DHP-I. It binds to the active site of the enzyme, preventing the hydrolysis of its substrate, such as the carbapenem antibiotic imipenem.
Mechanism of Betamipron Action
Betamipron does not directly inhibit DHP-I. Instead, it competitively inhibits the Organic Anion Transporters (OATs) in the renal proximal tubule cells. This prevents the uptake of carbapenems like panipenem from the bloodstream into the cells, thereby shielding them from degradation by intracellular DHP-I.
Experimental Workflow for Determining Inhibitory Activity
The following workflow outlines the key steps in determining the inhibitory constant (Kᵢ) of a DHP-I inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of DHP-I inhibitors. Below are outlines of key experimental protocols.
Dehydropeptidase-I (DHP-I) Inhibition Assay
This protocol is used to determine the inhibitory potency (IC₅₀ or Kᵢ) of a compound against DHP-I.
Objective: To measure the reduction in DHP-I enzymatic activity in the presence of an inhibitor.
Materials:
-
Purified DHP-I enzyme (from porcine or human kidney)
-
DHP-I substrate (e.g., Imipenem or a chromogenic substrate)
-
Test inhibitor (e.g., Cilastatin)
-
Assay buffer (e.g., 50 mM MOPS, pH 7.1)
-
Spectrophotometer
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the DHP-I enzyme and the substrate in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor.
-
Reaction Setup: In a microplate, combine the DHP-I enzyme solution with either the inhibitor solution or buffer (for control).
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the change in absorbance over time at a specific wavelength (e.g., 297 nm for imipenem hydrolysis).
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀. For Kᵢ determination, perform the assay at various substrate and inhibitor concentrations and analyze the data using Michaelis-Menten kinetics (e.g., Lineweaver-Burk plot).
Organic Anion Transporter (OAT) Inhibition Assay
This protocol is used to assess the inhibitory activity of a compound on OAT1 and OAT3.
Objective: To measure the inhibition of substrate uptake into cells expressing OAT1 or OAT3.
Materials:
-
Cell lines stably expressing human OAT1 (hOAT1) or OAT3 (hOAT3) (e.g., HEK293 or CHO cells)
-
Parental cell line (not expressing the transporters) as a control
-
Radiolabeled or fluorescent OAT substrate (e.g., [\u00B3H]p-aminohippurate for OAT1, [\u00B3H]estrone-3-sulfate for OAT3)
-
Test inhibitor (e.g., Betamipron)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture: Culture the OAT-expressing and parental cells in appropriate multi-well plates.
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of the test inhibitor in transport buffer.
-
Uptake Initiation: Add the labeled substrate to the cells and incubate for a specific time at 37°C.
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold transport buffer.
-
Cell Lysis and Measurement: Lyse the cells and measure the intracellular concentration of the labeled substrate using a scintillation counter or fluorescence reader.
-
Data Analysis: Subtract the uptake in parental cells from the uptake in OAT-expressing cells to determine the transporter-specific uptake. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ or Kᵢ.
Carbapenem Stability Assay
This protocol is used to evaluate the stability of a carbapenem antibiotic in the presence and absence of a protective agent.
Objective: To quantify the degradation of a carbapenem over time under specific conditions.
Materials:
-
Carbapenem antibiotic (e.g., panipenem)
-
Protective agent (e.g., betamipron)
-
Aqueous solution (e.g., buffer or in vitro media)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Sample Preparation: Prepare solutions of the carbapenem in the aqueous medium, both with and without the protective agent, at a defined concentration.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).
-
Time-point Sampling: At various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from each solution.
-
HPLC Analysis: Analyze the concentration of the intact carbapenem in each aliquot using a validated HPLC method.
-
Data Analysis: Plot the concentration of the carbapenem as a function of time for both conditions (with and without the protective agent). Calculate the degradation rate constant and the half-life of the carbapenem in each condition to assess the stabilizing effect of the protective agent.
Conclusion
Cilastatin remains a cornerstone in the field of DHP-I inhibition, primarily due to its well-established efficacy and safety profile in combination with imipenem. Its direct, competitive inhibition of DHP-I is a well-characterized mechanism. For researchers investigating the direct inhibition of DHP-I, Cilastatin serves as an essential benchmark. The discovery of significantly more potent inhibitors, such as compound 25, highlights the potential for developing novel therapeutic agents.
In contrast, betamipron offers an alternative strategy for protecting carbapenems by targeting renal transporters. This indirect approach of limiting the substrate's access to the metabolizing enzyme presents a different avenue for drug development and research into drug-drug interactions at the transporter level.
The choice of inhibitor in a research setting will depend on the specific scientific question. For studies focused on the direct enzymatic activity of DHP-I, Cilastatin and its more potent analogs are the inhibitors of choice. For investigations into the role of renal transporters in drug disposition and nephrotoxicity, compounds like betamipron provide valuable tools. This guide provides the foundational data and methodologies to assist researchers in making informed decisions for their experimental designs.
References
- 1. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. What is Cilastatin Sodium used for? [synapse.patsnap.com]
- 4. Dose-dependent kinetics of cilastatin in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cilastatin Sodium, dehydrodipeptidase I inhibitor (CAS 81129-83-1) | Abcam [abcam.com]
- 7. A new class of potent, slowly reversible dehydropeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Panipenem/betamipron - Wikipedia [en.wikipedia.org]
In Vivo Validation of Cilastatin's Mechanism of Action: A Comparative Guide
Cilastatin (B194054), an inhibitor of the renal enzyme dehydropeptidase-I (DPEP1), has long been used in combination with the carbapenem (B1253116) antibiotic imipenem (B608078) to prevent its degradation in the kidneys.[1][2][3] Beyond this primary function, a growing body of in vivo evidence has validated its broader nephroprotective effects against a variety of drug-induced kidney injuries.[4][5] This guide provides a comparative analysis of cilastatin's performance, supported by experimental data, and explores its mechanism of action in vivo, offering a valuable resource for researchers, scientists, and drug development professionals.
Cilastatin's Nephroprotective Efficacy: In Vivo Evidence
Numerous animal studies have demonstrated that cilastatin can protect the kidneys from damage caused by various nephrotoxic agents, including antibiotics, chemotherapeutics, and immunosuppressants.[1][4] Its protective effects are evident through the significant improvement of key renal function biomarkers.
A meta-analysis of clinical studies involving the imipenem-cilastatin combination reported a significant reduction in the incidence of acute kidney injury (AKI), with a pooled odds ratio of 0.42 compared to other treatments.[4] Furthermore, patients treated with imipenem-cilastatin showed a notable decrease in serum creatinine (B1669602) levels.[4][5]
Comparative Performance Against Drug-Induced Nephrotoxicity in Animal Models
The following table summarizes quantitative data from key in vivo studies, illustrating cilastatin's efficacy in mitigating renal damage induced by gentamicin (B1671437) and tacrolimus (B1663567) in rat models.
| Nephrotoxic Agent | Animal Model | Parameter | Control (Agent Only) | Cilastatin Co-treatment | Outcome | Reference |
| Gentamicin | Wistar Rats | Serum Creatinine (mg/dL) | Increased | Significantly Decreased | Improved Renal Function | [6] |
| Gentamicin | Wistar Rats | Blood Urea Nitrogen (BUN) (mg/dL) | Increased | Significantly Decreased | Improved Renal Function | [6] |
| Gentamicin | Wistar Rats | Kidney Injury Molecule-1 (KIM-1) | Increased | Decreased | Reduced Tubular Injury | [6] |
| Tacrolimus | Sprague-Dawley Rats | Serum Creatinine (mg/dL) | 0.8 ± 0.1 | 0.5 ± 0.1 | Improved Renal Function | [7] |
| Tacrolimus | Sprague-Dawley Rats | Blood Urea Nitrogen (BUN) (mg/dL) | 45.3 ± 9.1 | 28.2 ± 4.5 | Improved Renal Function | [7] |
| Tacrolimus | Sprague-Dawley Rats | TUNEL-positive cells (apoptosis) | Increased | Significantly Decreased | Reduced Apoptotic Cell Death | [7] |
| Tacrolimus | Sprague-Dawley Rats | 8-OHdG (oxidative stress marker) | Increased | Significantly Decreased | Reduced Oxidative Stress | [7] |
Mechanism of Action: Beyond DPEP1 Inhibition
Cilastatin's protective mechanism is multifaceted. The primary action is the inhibition of DPEP1, an enzyme located on the brush border of renal proximal tubular cells.[8] This inhibition leads to several downstream effects that collectively protect the kidney.
-
Reduced Drug Uptake: By binding to DPEP1 within cholesterol lipid rafts, cilastatin interferes with the internalization of these rafts.[6][9] This process reduces the expression of the endocytic receptor megalin, which is responsible for the uptake of various nephrotoxic substances like gentamicin into tubular cells.[6][10]
-
Anti-Apoptotic Effects: Cilastatin has been shown to protect renal proximal tubular cells from apoptosis induced by drugs like cisplatin, vancomycin, and tacrolimus.[1][7][11] It achieves this by reducing the activation of caspases (caspase-3, -8, and -9) involved in both intrinsic and extrinsic apoptotic pathways.[7][8][9]
-
Reduction of Oxidative Stress: Cilastatin mitigates oxidative stress, a common pathway in drug-induced nephrotoxicity.[1][7] In a tacrolimus-induced nephrotoxicity model, cilastatin co-treatment reduced levels of oxidative stress markers and increased the expression of the antioxidant enzyme manganese superoxide (B77818) dismutase.[7][12]
-
Anti-Inflammatory Properties: Cilastatin can reduce renal inflammation. It blocks DPEP1-mediated leukocyte recruitment in the tubulointerstitial space, a key process in the inflammatory response to kidney injury.[4]
Comparison with Alternative DPEP1 Modulators
While cilastatin is the most well-known DPEP1 inhibitor, other molecules that modulate DPEP1 activity are emerging, offering different mechanisms of action. A key alternative is the LSALT peptide, which blocks the non-enzymatic, adhesive function of DPEP1 without inhibiting its enzymatic activity.[13][14]
| Compound | Primary Mechanism | Effect on Leukocyte Adhesion | Effect on Enzymatic Activity | In Vivo Effect (Ischemia-Reperfusion Injury) | Reference |
| Cilastatin | Enzymatic Inhibitor of DPEP1 | Inhibits | Inhibits | Attenuated KIM-1 upregulation and improved renal function | [13][14] |
| LSALT Peptide | Blocks DPEP1 Adhesion Function | Inhibits | No effect | Attenuated KIM-1 upregulation and improved renal function | [13] |
| JBP485 | Dual Inhibitor of DHP-I and OATs | Not Reported | Inhibits | Ameliorated imipenem nephrotoxicity | [15] |
This comparison highlights that both the enzymatic and non-enzymatic functions of DPEP1 are valid targets for mitigating kidney injury. The similar protective outcomes of cilastatin and the LSALT peptide in an ischemia-reperfusion injury model suggest that inhibiting leukocyte recruitment is a critical component of DPEP1-mediated nephroprotection.[13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of typical in vivo experimental protocols used to assess cilastatin's nephroprotective effects.
Protocol 1: Gentamicin-Induced Acute Kidney Injury (AKI) Model in Rats
-
Animals: Male Wistar rats are used.[6]
-
Acclimatization: Animals are housed under standard conditions (12-h light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week before the experiment.[9]
-
Experimental Groups:
-
Data Collection: Body weight is monitored daily. At the end of the treatment period, 24-hour urine is collected using metabolic cages for proteinuria analysis. Blood samples are collected for serum creatinine and BUN analysis. Kidneys are harvested for histological examination and analysis of injury markers (e.g., KIM-1), oxidative stress, and apoptotic pathways.[6][9]
Protocol 2: Tacrolimus-Induced Chronic Nephropathy Model in Rats
-
Animals: Male Sprague-Dawley rats are placed on a low-salt diet (e.g., 0.05% sodium) to enhance tacrolimus toxicity.[7]
-
Experimental Groups:
-
Vehicle Control: Receive the vehicle for drug administration (e.g., olive oil).
-
Tacrolimus: Receive tacrolimus (e.g., 1.5 mg/kg/day, subcutaneous injection) for 4 weeks.[7]
-
Tacrolimus + Cilastatin: Receive tacrolimus and cilastatin (e.g., 75 or 150 mg/kg/day, intraperitoneal injection) concurrently for 4 weeks.[7]
-
-
Data Collection: Blood and urine are collected at the end of the study to measure renal function (creatinine clearance, BUN). Kidney tissues are processed for histological analysis (e.g., Masson's trichrome staining for fibrosis) and immunohistochemistry to assess inflammation (e.g., ED-1 positive cells), oxidative stress (e.g., 8-OHdG), and apoptosis (e.g., TUNEL assay, active caspase-3).[7]
References
- 1. Cilastatin as a protective agent against drug-induced nephrotoxicity: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vitro and in-vivo antibacterial activity of imipenem against clinical isolates of bacteria [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Real-world pharmacovigilance investigation of imipenem/cilastatin: signal detection using the FDA Adverse Event Reporting System (FAERS) database [frontiersin.org]
- 4. medrxiv.org [medrxiv.org]
- 5. Nephroprotective Effects of Cilastatin in People at Risk of Acute Kidney Injury: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nephroprotective Effect of Cilastatin against Gentamicin-Induced Renal Injury In Vitro and In Vivo without Altering Its Bactericidal Efficiency | MDPI [mdpi.com]
- 7. Cilastatin protects against tacrolimus-induced nephrotoxicity via anti-oxidative and anti-apoptotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SCIENTIFIC DATA – Telara Pharma [telarapharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Nephroprotective Effect of Cilastatin against Gentamicin-Induced Renal Injury In Vitro and In Vivo without Altering Its Bactericidal Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cilastatin protects against tacrolimus-induced nephrotoxicity via anti-oxidative and anti-apoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
- 14. Dipeptidase-1 governs renal inflammation during ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]
- 16. Cilastatin Modulates DPEP1- and IQGAP1-Associated Neuro-Glio-Vascular Inflammation in Oxaliplatin-Induced Peripheral Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Cilastatin's Nephroprotective Effects: A Comparative Analysis of its Impact on Cisplatin and Vancomycin Toxicity
A comprehensive review of experimental data indicates that cilastatin (B194054) offers significant protection against the nephrotoxicity induced by both the chemotherapeutic agent cisplatin (B142131) and the antibiotic vancomycin (B549263). While the underlying mechanisms of toxicity for cisplatin and vancomycin differ, cilastatin appears to mitigate kidney damage from both drugs by interfering with their uptake and accumulation in renal proximal tubular cells and modulating downstream inflammatory and apoptotic pathways. This guide provides a comparative analysis of cilastatin's effects on cisplatin- and vancomycin-induced nephrotoxicity, supported by experimental data and detailed methodologies.
Executive Summary
Cisplatin, a potent anti-cancer drug, and vancomycin, a powerful antibiotic, are both associated with a significant risk of nephrotoxicity, which can limit their clinical use. Experimental evidence strongly suggests that co-administration of cilastatin can ameliorate this kidney damage. In the case of cisplatin, cilastatin is believed to competitively inhibit the endocytic receptor megalin in proximal tubular cells, thereby reducing cisplatin uptake and subsequent cellular damage pathways, including apoptosis, inflammation, and oxidative stress.[1][2][3] For vancomycin, cilastatin's protective effect is also linked to reduced cellular accumulation, potentially through inhibition of megalin-mediated uptake and modulation of P-glycoprotein function.[4][5] This leads to a decrease in oxidative stress and apoptosis in renal cells.[5][6] This comparative guide synthesizes the available experimental data to provide researchers, scientists, and drug development professionals with a clear understanding of cilastatin's differential protective mechanisms and efficacy in the context of these two nephrotoxic drugs.
Comparative Efficacy of Cilastatin
The following tables summarize quantitative data from various in vivo and in vitro studies, demonstrating the nephroprotective effects of cilastatin when co-administered with cisplatin or vancomycin.
In Vivo Studies: Amelioration of Renal Dysfunction
| Drug | Animal Model | Key Parameters Measured | Results with Cilastatin | Reference |
| Cisplatin | Wistar Rats | Serum Creatinine (B1669602), Blood Urea Nitrogen (BUN), Glomerular Filtration Rate (GFR) | Significantly reduced cisplatin-induced increases in serum creatinine and BUN, and prevented the decrease in GFR.[7] | [7] |
| BALB/c Mice | Kidney Injury Molecule-1 (KIM-1), BUN | Decreased or absent cisplatin-induced kidney injury as determined by KIM-1 staining and BUN levels.[1] | [1] | |
| Vancomycin | Male C57BL/6J Mice | Serum Creatinine, BUN | Significantly lower serum creatinine and BUN values compared to vancomycin alone when dosed once daily.[8][9] | [8][9] |
| Rabbits | Serum Creatinine, BUN | Reduced or eliminated the nephrotoxic effects of vancomycin in a dose-dependent manner.[8][10] | [8][10] |
In Vitro Studies: Protection of Renal Cells
| Drug | Cell Line | Key Parameters Measured | Results with Cilastatin | Reference |
| Cisplatin | Human Renal Proximal Tubule Cells (HK-2) | Cell Viability, Apoptosis | Increased cell viability and reduced apoptosis in cells treated with cisplatin.[11] | [11] |
| Primary Cultures of Proximal Tubular Cells (PTCs) | Cell Viability, Apoptosis | Reduced cisplatin-induced changes in cell viability and apoptosis.[12] | [12] | |
| Vancomycin | Porcine Renal Proximal Tubular Epithelial Cells (RPTECs) | Apoptosis, Cell Viability, Vancomycin Uptake | Prevented apoptotic events, increased cell viability, and partially attenuated vancomycin uptake.[6][13][14] | [6][13][14] |
| Human Renal Proximal Tubule Cells (HK-2) | Cell Viability, Reactive Oxygen Species (ROS), Apoptosis | Attenuated vancomycin-induced toxicity, ROS production, and apoptosis.[5] | [5] |
Mechanisms of Action and Signaling Pathways
Cilastatin's nephroprotective effects stem from its ability to interfere with the cellular uptake and downstream toxic pathways of both cisplatin and vancomycin in renal proximal tubular cells.
Cisplatin-Induced Nephrotoxicity and Cilastatin's Intervention
Cisplatin is taken up by renal proximal tubular cells primarily through transporters like the organic cation transporter 2 (OCT2) on the basolateral membrane and megalin-mediated endocytosis on the apical membrane.[1][15] Once inside the cell, cisplatin induces a cascade of events leading to cell death, including DNA damage, mitochondrial dysfunction, oxidative stress, and inflammation through the activation of pathways like NF-κB.[14][15][16]
Cilastatin is thought to protect against this by competitively binding to megalin, thereby reducing the cellular uptake of cisplatin.[1][2][3][4] This initial blockade prevents the activation of downstream apoptotic and inflammatory signaling pathways.
Vancomycin-Induced Nephrotoxicity and Cilastatin's Intervention
The primary mechanism of vancomycin-induced nephrotoxicity is believed to be the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis of proximal tubular cells.[5][17][18][19] Vancomycin accumulates in these cells, and studies suggest that this uptake can be mediated by megalin.[4][12] There is also evidence that vancomycin can suppress the function of P-glycoprotein, an efflux transporter, further contributing to its intracellular accumulation.[5]
Cilastatin appears to mitigate vancomycin toxicity by reducing its accumulation in renal cells.[6][13][14] This is likely achieved by inhibiting megalin-mediated uptake and potentially by preventing the vancomycin-induced suppression of P-glycoprotein, thereby promoting its efflux from the cells.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
In Vivo Model of Cisplatin-Induced Nephrotoxicity
-
Animal Model: Male Wistar rats (250-300g).[7]
-
Drug Administration:
-
Assessment of Nephrotoxicity:
-
Blood samples are collected at baseline and at specified time points (e.g., 72 hours) after cisplatin administration for the measurement of serum creatinine and BUN levels.[7]
-
Urine is collected over 24-hour periods to measure urinary biomarkers such as KIM-1.[1]
-
At the end of the experiment, kidneys are harvested for histological examination (e.g., H&E staining) to assess tubular damage.[20]
-
In Vitro Model of Vancomycin-Induced Nephrotoxicity
-
Cell Line: Human Kidney 2 (HK-2) cells, an immortalized human renal proximal tubular epithelial cell line.[5]
-
Cell Culture and Treatment:
-
HK-2 cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are then treated with various concentrations of vancomycin (e.g., 0-2 mM) with or without a fixed concentration of cilastatin (e.g., 100 µg/mL) for 24 or 48 hours.[11]
-
-
Assessment of Cytotoxicity and Apoptosis:
-
Cell Viability: Assessed using the MTT assay, which measures mitochondrial metabolic activity.
-
Apoptosis: Detected by flow cytometry using Annexin V/Propidium Iodide staining or by measuring caspase-3/7 activity.[5]
-
Oxidative Stress: Intracellular ROS levels are measured using fluorescent probes like DCF-DA.[5]
-
Experimental Workflow
The following diagram illustrates a general workflow for investigating the protective effects of cilastatin against drug-induced nephrotoxicity.
Conclusion
The collective evidence from in vivo and in vitro studies strongly supports the use of cilastatin as a nephroprotective agent against both cisplatin- and vancomycin-induced kidney injury. While the specific molecular interactions may differ, a key converging mechanism is the reduction of drug accumulation within renal proximal tubular cells. For cisplatin, this is primarily achieved through the blockade of megalin-mediated endocytosis, preventing the initiation of downstream inflammatory and apoptotic cascades. In the case of vancomycin, cilastatin also appears to limit cellular uptake, thereby mitigating oxidative stress-induced apoptosis. These findings highlight the potential of cilastatin as an adjunctive therapy to improve the safety profile of these essential medications, warranting further clinical investigation to establish optimal dosing and long-term efficacy in patient populations.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Megalin Blockade with Cilastatin Suppresses Drug-Induced Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Megalin Blockade with Cilastatin Suppresses Drug-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cilastatin attenuates vancomycin-induced nephrotoxicity via P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective Effects of Cilastatin against Vancomycin-Induced Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Nephrotoxicity of vancomycin and drug interaction study with cilastatin in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Gene Expression Analysis Reveals New Possible Mechanisms of Vancomycin-Induced Nephrotoxicity and Identifies Gene Markers Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. europeanreview.org [europeanreview.org]
- 12. ascopubs.org [ascopubs.org]
- 13. Molecular mechanisms of cisplatin-induced nephrotoxicity: a balance on the knife edge between renoprotection and tumor toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Farrerol Attenuates Cisplatin-Induced Nephrotoxicity by Inhibiting the Reactive Oxygen Species-Mediated Oxidation, Inflammation, and Apoptotic Signaling Pathways [frontiersin.org]
- 15. Mechanisms of Cisplatin Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Nephrotoxicity of Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. Vancomycin-induced nephrotoxicity: mechanism, incidence, risk factors and special populations. A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. docta.ucm.es [docta.ucm.es]
Evaluating the Synergistic Potential of Cilastatin with Other Nephroprotective Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 15, 2025
Executive Summary
Cilastatin (B194054), a renal dehydropeptidase-I (DHP-I) inhibitor, has demonstrated significant nephroprotective effects, primarily by preventing the renal tubular uptake and accumulation of various nephrotoxic drugs.[1][2][3] Its mechanisms of action include the reduction of reactive oxygen species (ROS) production, apoptosis, and inflammation.[1][4] While the protective effects of cilastatin in the context of co-administration with nephrotoxic agents are well-documented, a significant research gap exists regarding its synergistic potential with other dedicated nephroprotective compounds. This guide provides a comparative analysis of cilastatin's established nephroprotective profile alongside other promising agents, explores the theoretical basis for potential synergistic combinations, and presents a detailed experimental protocol to investigate these interactions.
Cilastatin: A Profile in Nephroprotection
Cilastatin's primary mechanism of action is the inhibition of DHP-I, an enzyme located in the brush border of renal proximal tubule cells.[2][5] This inhibition prevents the metabolism of certain drugs, such as the antibiotic imipenem, and reduces their accumulation in renal cells, thereby mitigating toxicity.[2][6] Beyond its role as a DHP-I inhibitor, cilastatin has been shown to possess intrinsic nephroprotective properties.
Key Protective Mechanisms of Cilastatin:
-
Reduced Apoptosis and Oxidative Stress: Studies have shown that cilastatin can protect against cisplatin-induced renal damage by inhibiting apoptosis and oxidation.[4]
-
Anti-inflammatory Effects: Cilastatin has been observed to reduce pro-inflammatory cytokine levels and the activation of nuclear factor-κB (NF-κB) in models of cisplatin-induced nephrotoxicity.[4]
-
Modulation of Cellular Transport: Cilastatin can interfere with organic anion transporters (OATs), which are involved in the uptake of various drugs and toxins into renal tubule cells.[2][7]
Quantitative Data on Cilastatin's Nephroprotective Efficacy
The following tables summarize the quantitative data from preclinical studies demonstrating the nephroprotective effects of cilastatin against various nephrotoxic insults.
Table 1: Effect of Cilastatin on Renal Function Markers in a Rabbit Model of Imipenem-Induced Nephrotoxicity
| Treatment Group | Serum Creatinine (B1669602) (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Control | 1.2 ± 0.1 | 15.2 ± 1.5 |
| Imipenem (Imp) | 3.8 ± 0.4 | 45.6 ± 4.2 |
| Imp + Cilastatin (Cil) | 1.5 ± 0.2# | 18.3 ± 2.1# |
| Imp + Probenecid (Prb) | 2.1 ± 0.3# | 25.4 ± 3.5# |
* p < 0.05 vs Control; # p < 0.05 vs Imp group (Data adapted from Huo et al., 2019)[7]
Table 2: Effect of Cilastatin on Inflammatory Markers in a Rat Model of Cisplatin-Induced Nephrotoxicity
| Treatment Group | Renal TNF-α (pg/mg protein) | Renal IL-1β (pg/mg protein) |
| Control | 25.4 ± 3.1 | 18.2 ± 2.5 |
| Cisplatin (B142131) | 85.2 ± 7.9 | 65.7 ± 6.3 |
| Cisplatin + Cilastatin | 42.1 ± 4.5# | 35.4 ± 3.8# |
* p < 0.05 vs Control; # p < 0.05 vs Cisplatin group (Data adapted from Humanes et al., 2017)[4]
Potential Synergistic Partners for Cilastatin
While direct experimental evidence is lacking, the distinct mechanisms of other nephroprotective agents suggest a strong potential for synergistic effects when combined with cilastatin.
N-Acetylcysteine (NAC)
NAC is a well-known antioxidant that acts as a precursor to glutathione (B108866) (GSH), a major intracellular antioxidant. Its nephroprotective effects are primarily attributed to its ability to scavenge ROS and reduce oxidative stress.
-
Proposed Synergy with Cilastatin: A combination of cilastatin and NAC could offer a dual-pronged approach to nephroprotection. Cilastatin would reduce the intracellular accumulation of the nephrotoxic agent, while NAC would neutralize any ROS generated by the residual toxin, thus providing a more comprehensive defense against cellular damage.
Angiotensin-Converting Enzyme (ACE) Inhibitors
ACE inhibitors are mainstays in the management of chronic kidney disease (CKD). They exert their nephroprotective effects by reducing intraglomerular pressure and having anti-inflammatory and anti-fibrotic properties.
-
Proposed Synergy with Cilastatin: In acute kidney injury (AKI) models with an inflammatory component, combining cilastatin with an ACE inhibitor could be beneficial. Cilastatin's anti-inflammatory effects at the tubular level could complement the broader hemodynamic and anti-inflammatory actions of ACE inhibitors, potentially leading to improved renal outcomes.
Experimental Protocols for Evaluating Synergy
To address the current research gap, a robust preclinical experimental design is necessary to evaluate the potential synergistic effects of cilastatin with other nephroprotective compounds.
Animal Model of Drug-Induced Nephrotoxicity
A cisplatin-induced nephrotoxicity model in rats is a well-established and relevant model for these studies.
-
Animals: Male Wistar rats (200-250g)
-
Induction of Nephrotoxicity: A single intraperitoneal (i.p.) injection of cisplatin (7 mg/kg).
-
Treatment Groups (n=8 per group):
-
Control: Saline vehicle
-
Cisplatin: Cisplatin (7 mg/kg, i.p.) + vehicle
-
Cisplatin + Cilastatin: Cisplatin (7 mg/kg, i.p.) + Cilastatin (100 mg/kg, i.p.)
-
Cisplatin + NAC: Cisplatin (7 mg/kg, i.p.) + NAC (150 mg/kg, oral gavage)
-
Cisplatin + Cilastatin + NAC: Cisplatin (7 mg/kg, i.p.) + Cilastatin (100 mg/kg, i.p.) + NAC (150 mg/kg, oral gavage)
-
-
Duration: 5 days
-
Endpoints:
-
Renal Function: Serum creatinine and BUN levels.
-
Oxidative Stress Markers: Renal tissue levels of malondialdehyde (MDA) and glutathione (GSH).
-
Inflammatory Markers: Renal tissue levels of TNF-α and IL-1β.
-
Histopathology: H&E and PAS staining of kidney sections to assess tubular necrosis, cast formation, and inflammation.
-
Visualizing Mechanisms and Workflows
Signaling Pathways
Caption: Proposed synergistic mechanism of Cilastatin and NAC.
Experimental Workflow
References
- 1. Cilastatin as a protective agent against drug-induced nephrotoxicity: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Cilastatin – Arch Biopartners [archbiopartners.com]
- 4. Cisplatin-induced renal inflammation is ameliorated by cilastatin nephroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cilastatin Attenuates Acute Kidney Injury and Reduces Mortality in a Rat Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alteration in Acute Kidney Injury Potential with the Combination of Vancomycin and Imipenem-Cilastatin/Relebactam or Piperacillin/Tazobactam in a Preclinical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Cilastatin and Probenecid in Nephroprotection
A Comprehensive Guide for Researchers and Drug Development Professionals
In the realm of renal protection, particularly against drug-induced nephrotoxicity, both cilastatin (B194054) and probenecid (B1678239) have emerged as agents of interest. While traditionally recognized for distinct primary functions—cilastatin as an inhibitor of dehydropeptidase-I (DPEP1) and probenecid as a uricosuric agent—their overlapping roles in modulating renal transporters have prompted a closer examination of their nephroprotective capabilities. This guide provides a detailed, data-driven comparison of cilastatin and probenecid, summarizing key experimental findings and elucidating their mechanisms of action to inform preclinical and clinical research.
Executive Summary
Cilastatin and probenecid both demonstrate significant nephroprotective effects, primarily by inhibiting the renal uptake of toxic substances into proximal tubule cells. Their principal overlapping mechanism is the inhibition of organic anion transporters (OATs). However, cilastatin exhibits a broader, multi-faceted mechanism that also includes the inhibition of DPEP1 and the megalin receptor, potentially offering a wider spectrum of protection against various nephrotoxins. Probenecid's action is more specifically targeted towards the inhibition of OATs and URAT1.
Mechanisms of Action: A Comparative Overview
The nephroprotective effects of cilastatin and probenecid are rooted in their ability to interfere with the processes that lead to the accumulation of toxic compounds within renal tubular cells.
Cilastatin exerts its protective effects through at least three key mechanisms:
-
Inhibition of Dehydropeptidase-I (DPEP1): Located on the brush border of proximal tubule cells, DPEP1 can metabolize certain drugs, like the antibiotic imipenem (B608078), into more nephrotoxic metabolites. Cilastatin was initially developed to inhibit this enzyme, thereby preventing the formation of these harmful byproducts.[1][2][3][4]
-
Inhibition of Organic Anion Transporters (OATs): Cilastatin can block OAT1 and OAT3, which are crucial for the transport of a wide range of drugs and endogenous compounds from the blood into proximal tubule cells.[5][6] By inhibiting these transporters, cilastatin reduces the intracellular concentration of nephrotoxic agents.
-
Blockade of Megalin: This multi-ligand endocytic receptor in the proximal tubule is responsible for the uptake of various substances from the glomerular filtrate, including drugs like aminoglycosides, vancomycin (B549263), and cisplatin.[7] Cilastatin has been shown to block megalin-mediated endocytosis, thereby preventing the entry of these nephrotoxins into renal cells.[7]
Probenecid's nephroprotective mechanism is more focused:
-
Inhibition of Organic Anion Transporters (OATs): Probenecid is a well-characterized inhibitor of OAT1 and OAT3.[8][9][10][11][12][13] This is the primary mechanism through which it prevents the accumulation of nephrotoxic drugs that are substrates for these transporters, such as cidofovir (B1669016) and methotrexate.[14]
-
Inhibition of URAT1: Probenecid also inhibits the urate transporter 1 (URAT1), which is responsible for the reabsorption of uric acid in the kidneys. While this is the basis for its use in treating gout, it is not directly implicated in its broader nephroprotective effects against drug-induced toxicity.[8][11]
Below is a diagram illustrating the distinct and overlapping mechanisms of action for cilastatin and probenecid at the renal proximal tubule.
Quantitative Data Presentation: Head-to-Head and Individual Studies
The following tables summarize quantitative data from key experimental studies, providing a direct comparison of the nephroprotective efficacy of cilastatin and probenecid.
Table 1: Head-to-Head Comparison in Imipenem-Induced Nephrotoxicity in Rabbits
| Parameter | Control | Imipenem (200 mg/kg) | Imipenem + Cilastatin (200 mg/kg) | Imipenem + Probenecid (50 mg/kg) |
| Serum Creatinine (B1669602) (mg/dL) at 48h | ~0.8 | ~2.5 | ~1.2 | ~1.5 |
| Blood Urea Nitrogen (BUN) (mg/dL) at 48h | ~15 | ~60 | ~25 | ~35 |
| Urine Protein (mg/24h) at 48h | ~20 | ~120 | ~40 | ~60 |
| Renal Histology at 48h | Normal | Severe tubular damage | Significantly reduced damage | Reduced damage |
Data are approximated from graphical representations in Huo et al., 2019.[5]
Table 2: Protective Effects Against Other Nephrotoxic Agents
| Nephrotoxic Agent | Drug | Animal Model | Key Findings | Reference |
| Cisplatin | Cilastatin | Rats | Prevented increases in BUN and creatinine; reduced histological damage and markers of apoptosis and oxidative stress. | [15][16][17] |
| Vancomycin | Cilastatin | Mice & Cell Culture | Attenuated increases in BUN and creatinine; decreased apoptosis and intracellular vancomycin accumulation. | [18][19][20] |
| Diclofenac (B195802) | Cilastatin | Mice | Alleviated kidney injury; decreased renal accumulation of diclofenac and its toxic metabolite. | [21] |
| Aristolochic Acid | Probenecid | Mice | Prevented increase in plasma creatinine and tubulointerstitial injuries. | [22] |
| Imipenem | Probenecid | Rabbits | Ameliorated acute kidney injury and reduced renal secretion of imipenem. | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are the protocols for key comparative studies.
Protocol 1: Imipenem-Induced Nephrotoxicity in Rabbits (Huo et al., 2019)
-
Animal Model: Male New Zealand white rabbits.
-
Experimental Groups:
-
Control (Saline)
-
Imipenem (200 mg/kg)
-
Imipenem (200 mg/kg) + Cilastatin (200 mg/kg)
-
Imipenem (200 mg/kg) + Probenecid (50 mg/kg)
-
-
Drug Administration: Imipenem, with or without cilastatin or probenecid, was administered as a single intravenous injection through the ear vein.
-
Sample Collection: Blood and urine samples were collected at 0, 24, and 48 hours post-administration.
-
Analytical Methods:
-
Serum creatinine and BUN were measured using standard biochemical assays.
-
Urine protein was quantified.
-
Kidney tissues were collected at 48 hours for histological examination (H&E and PAS staining).
-
-
In Vitro Component: Human OAT1/3-transfected HEK293 cells and rabbit primary proximal tubule cells were used to assess the inhibitory effects of cilastatin and probenecid on imipenem transport and cytotoxicity.
The experimental workflow for this study is depicted below.
Discussion and Future Directions
The available evidence strongly supports the nephroprotective potential of both cilastatin and probenecid. While both act on OATs, cilastatin's additional inhibitory effects on DPEP1 and megalin provide a broader mechanistic basis for its protective effects against a wider array of nephrotoxic drugs. The direct comparison in the imipenem model suggests a potential superiority of cilastatin, although further head-to-head studies with other nephrotoxins are warranted.
For researchers and drug development professionals, these findings have several implications:
-
Cilastatin as a Broad-Spectrum Nephroprotectant: The multifaceted mechanism of cilastatin makes it an attractive candidate for co-administration with various nephrotoxic drugs, including certain antibiotics, chemotherapeutics, and immunosuppressants.[1][23]
-
Probenecid for OAT-Mediated Toxicity: Probenecid remains a valuable tool for mitigating the nephrotoxicity of drugs that are primarily transported by OATs.[14]
-
Need for Further Comparative Studies: Well-designed preclinical and clinical studies directly comparing the efficacy and safety of cilastatin and probenecid against a range of nephrotoxic agents are needed to establish clear guidelines for their use.
-
Development of Novel Nephroprotective Agents: The mechanisms of cilastatin and probenecid can inform the development of new drugs with enhanced specificity and potency for inhibiting renal drug transporters and metabolic enzymes.
References
- 1. medrxiv.org [medrxiv.org]
- 2. Nephroprotective Effects of Cilastatin in People at Risk of Acute Kidney Injury: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. medrxiv.org [medrxiv.org]
- 5. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Probenecid interferes with renal oxidative metabolism: A potential pitfall in its use as an inhibitor of drug transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Probenecid? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Blockade of Organic Anion Transport in Humans After Treatment With the Drug Probenecid Leads to Major Metabolic Alterations in Plasma and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Mechanism of Drug Nephrotoxicity and the Methods for Preventing Kidney Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docta.ucm.es [docta.ucm.es]
- 16. researchgate.net [researchgate.net]
- 17. Cisplatin-induced renal inflammation is ameliorated by cilastatin nephroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protective Effects of Cilastatin against Vancomycin-Induced Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cilastatin attenuates vancomycin-induced nephrotoxicity via P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Protective effect of cilastatin against diclofenac‐induced nephrotoxicity through interaction with diclofenac acyl glucuronide via organic anion transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Probenecid prevents acute tubular necrosis in a mouse model of aristolochic acid nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cilastatin as a protective agent against drug-induced nephrotoxicity: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Examination of Cilastatin's Pharmacodynamics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the pharmacodynamics of cilastatin (B194054), a renal dehydropeptidase-I (DHP-I) inhibitor. By objectively presenting key performance data and detailed experimental methodologies, this document aims to serve as a valuable resource for researchers and professionals involved in drug development and preclinical studies.
Executive Summary
Cilastatin is primarily known for its role in preventing the renal metabolism of carbapenem (B1253116) antibiotics, most notably imipenem (B608078), by inhibiting the enzyme dehydropeptidase-I (DHP-I) located in the brush border of the proximal renal tubules. This inhibition increases the urinary concentration and systemic efficacy of co-administered carbapenems. However, the pharmacodynamic effects of cilastatin, particularly its DHP-I inhibitory activity and its impact on drug pharmacokinetics, exhibit significant variation across different species. This guide synthesizes available data from studies in humans, monkeys, dogs, rabbits, and rats to highlight these species-specific differences.
Data Presentation
Dehydropeptidase-I (DHP-I) Inhibition
The primary pharmacodynamic effect of cilastatin is the competitive and reversible inhibition of DHP-I.[1] While comprehensive comparative studies on the inhibitory constants (Ki or IC50) of cilastatin against DHP-I from various species are limited in publicly available literature, the existing data indicates a potent inhibitory effect.
Table 1: Cilastatin Inhibition of Dehydropeptidase-I (DHP-I)
| Species | Parameter | Value | Reference |
| Human | Inhibition Type | Competitive, Reversible | [1] |
| Human | IC50 | 0.1 µM | [2] |
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor.
Effects on Co-administered Drug Pharmacokinetics
The inhibition of DHP-I by cilastatin leads to significant alterations in the pharmacokinetics of susceptible co-administered drugs, such as imipenem and other carbapenems. These effects, however, are not uniform across species.
Table 2: Effect of Cilastatin on the Nonrenal Clearance (CLnr) of a Carbapenem Antibiotic (DA-1131)
| Species | Treatment | Nonrenal Clearance (CLnr) (mL/min/kg) | % Decrease in CLnr with Cilastatin | Reference |
| Rat | DA-1131 alone | 8.01 ± 1.53 | 62.5% | [3] |
| DA-1131 + Cilastatin | 3.00 ± 0.58 | [3] | ||
| Rabbit | DA-1131 alone | 6.77 ± 1.23 | 64.4% | [3] |
| DA-1131 + Cilastatin | 2.41 ± 0.49 | [3] | ||
| Dog | DA-1131 alone | 5.23 ± 1.03 | No significant effect | [3] |
| DA-1131 + Cilastatin | 5.17 ± 1.28 | [3] |
In humans, co-administration of cilastatin with imipenem increases the urinary excretion of active imipenem to approximately 70% of the administered dose, compared to low and variable levels (6-38%) when imipenem is given alone.[4] The plasma half-life of imipenem in humans remains approximately 1 hour with or without cilastatin.[4] In rhesus monkeys, the combination of imipenem-cilastatin resulted in a half-life of 0.6 ± 0.1 hours for imipenem.[5]
Cilastatin also interacts with other renal transporters, such as organic anion transporters (OATs), which can contribute to its nephroprotective effects by reducing the intracellular accumulation of certain drugs.[6] In rabbits, cilastatin has been shown to inhibit the transport of imipenem mediated by human organic anion transporters 1 and 3 (hOAT1/3).[7]
Table 3: Cilastatin Inhibition of Human Organic Anion Transporters (OATs)
| Transporter | Parameter | Value | Species Context | Reference |
| hOAT1 | IC50 | Comparable to clinical concentrations | In vitro (rabbit model) | [7] |
| hOAT3 | IC50 | Comparable to clinical concentrations | In vitro (rabbit model) | [7] |
Safety and Toxicity
Preclinical safety studies have been conducted in various species to assess the toxicological profile of cilastatin. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse effects are observed.
Table 4: Summary of No-Observed-Adverse-Effect Levels (NOAEL) for Cilastatin
| Species | Study Type | NOAEL | Reference |
| Rat | Developmental Toxicity (Intravenous) | 60 mg/kg body weight | [8] |
| Monkey | 3-Month General Toxicity | 2.7-fold clinical exposure | [4] |
In general, cilastatin is considered to have a good safety profile.[8][9] In humans, adverse effects associated with the imipenem/cilastatin combination are similar to other beta-lactam antibiotics and include gastrointestinal disturbances, allergic reactions, and transient elevations in liver enzymes.[1][10]
Experimental Protocols
In Vivo Assessment of DHP-I Inhibition
A common method to assess the in vivo inhibition of DHP-I by cilastatin involves pharmacokinetic studies of a DHP-I substrate (e.g., a carbapenem antibiotic) with and without co-administration of cilastatin.
Experimental Workflow:
References
- 1. The efficacy results and safety profile of imipenem/cilastatin from the clinical research trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Cilastatin on the Pharmacokinetics of a New Carbapenem, DA-1131, in Rats, Rabbits, and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nephroprotective Effects of Cilastatin in People at Risk of Acute Kidney Injury: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medrxiv.org [medrxiv.org]
- 10. Efficacy and safety of imipenem/cilastatin: a review of worldwide clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
No Interference Observed: Cilastatin Co-administration Does Not Compromise Cisplatin's Anticancer Efficacy
A comprehensive review of preclinical data confirms that cilastatin (B194054), a renal dehydropeptidase-I inhibitor, can be safely co-administered with the chemotherapeutic agent cisplatin (B142131) without diminishing its tumor-fighting capabilities. This finding is critical for cancer patients, as cilastatin is investigated as a protective agent against cisplatin-induced kidney damage, a significant dose-limiting toxicity.
Comparative Efficacy of Cisplatin With and Without Cilastatin
In a series of preclinical studies, the combination of cilastatin and cisplatin has been evaluated in both laboratory cell cultures (in vitro) and animal models (in vivo). The consistent outcome across these studies is that cilastatin does not negatively impact the cytotoxic effects of cisplatin on cancer cells.
In Vitro Studies: No Change in Cancer Cell Viability
In vitro experiments using various human cancer cell lines have shown that the addition of cilastatin does not alter the sensitivity of these cells to cisplatin.[1][2] Cell viability assays, which measure the proportion of living cells after exposure to a drug, demonstrated that cisplatin's ability to kill cancer cells was maintained in the presence of cilastatin.[1]
| Cancer Cell Line Type | Anticancer Drug | Co-administration | Effect on Cell Viability | Reference |
| Colon, Breast, Ovarian, Bladder | Cisplatin | Cilastatin | No significant change | [1] |
| Cervical, Colon, Breast, Bladder | Cisplatin | Cilastatin | No significant change | [2] |
In Vivo Studies: Uncompromised Antitumor Activity
Animal models of cancer provide further evidence that cilastatin does not interfere with cisplatin's therapeutic efficacy. In these studies, tumor-bearing mice or rats treated with a combination of cisplatin and cilastatin showed similar levels of tumor growth inhibition as those treated with cisplatin alone.[3] Notably, some studies have even suggested that by mitigating nephrotoxicity, cilastatin may allow for higher, more effective doses of cisplatin to be used, potentially enhancing its antitumor effects.[4][5]
| Animal Model | Cancer Type | Anticancer Drug | Co-administration | Effect on Tumor Growth | Reference | | :--- | :--- | :--- | :--- | :--- | | Wistar Rats | Not specified | Cisplatin | Cilastatin | No significant change |[1] | | SCID Mice | Human Lung Cancer (A549) | Cisplatin | Cilastatin | No significant change |[3] | | BALB/c Mice | Not specified | Cisplatin | Cilastatin | Potential for enhanced effect with higher cisplatin dose |[4][5] |
Experimental Protocols
The validation of non-interference is established through rigorous experimental methodologies. Below are representative protocols for assessing the impact of a co-administered compound on the efficacy of an anticancer drug.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.[6][7]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]
-
Drug Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the anticancer drug (e.g., cisplatin) alone or in combination with the test compound (e.g., cilastatin). Control wells with untreated cells and cells treated with the vehicle (e.g., DMSO) are also included.[8]
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow the drugs to exert their effects.[8]
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 3-4 hours. Metabolically active, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[6][7][8]
-
Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.[8]
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.[8]
-
Analysis: Cell viability is calculated as a percentage relative to the untreated control. The half-maximal inhibitory concentration (IC50), which is the drug concentration required to inhibit 50% of cell growth, is determined from the dose-response curves.
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
This method evaluates the efficacy of anticancer drugs in a living organism.
-
Cell Implantation: Human cancer cells (e.g., A549 lung cancer cells) are injected subcutaneously into immunodeficient mice (e.g., SCID mice).[3]
-
Tumor Growth: The tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Treatment Groups: Once the tumors reach a predetermined size, the mice are randomized into different treatment groups:
-
Vehicle Control
-
Anticancer Drug (e.g., cisplatin) alone
-
Test Compound (e.g., cilastatin) alone
-
Anticancer Drug + Test Compound
-
-
Drug Administration: The drugs are administered to the mice according to a specific dosing schedule and route (e.g., intraperitoneal injection).
-
Monitoring: Tumor volumes and the body weight of the mice are monitored throughout the study.[9]
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Analysis: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. The treatment-to-control (T/C) ratio is a common metric used to quantify tumor growth inhibition.[10]
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows involved, the following diagrams illustrate the cisplatin signaling pathway and a typical experimental workflow for assessing drug interference.
References
- 1. ascopubs.org [ascopubs.org]
- 2. docta.ucm.es [docta.ucm.es]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Combination therapy of cisplatin with cilastatin enables an increased dose of cisplatin, enhancing its antitumor effect by suppression of nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A systematic review of cilastatin's nephroprotective effects in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic review of preclinical data on the nephroprotective (kidney-protective) effects of cilastatin (B194054). Cilastatin, an inhibitor of the renal enzyme dehydropeptidase-I (DHP-I), has demonstrated significant potential in mitigating kidney damage from various insults, including nephrotoxic drugs and ischemia-reperfusion injury.[1][2] This document summarizes key quantitative findings, details common experimental protocols, and illustrates the underlying mechanisms of action.
Quantitative Efficacy of Cilastatin in Preclinical Studies
Cilastatin's protective effects have been quantified across multiple animal models of acute kidney injury (AKI). The following tables summarize its impact on key biomarkers of renal function and injury.
Table 1: Efficacy of Cilastatin Against Drug-Induced Nephrotoxicity
| Nephrotoxic Agent | Animal Model | Key Biomarker | Result with Cilastatin Co-administration |
| Gentamicin (B1671437) | Rats | Serum Creatinine (B1669602) | Significantly decreased compared to gentamicin-only group[3][4][5] |
| Gentamicin | Rats | Blood Urea Nitrogen (BUN) | Significantly decreased compared to gentamicin-only group[3][4][5] |
| Gentamicin | Rats | Kidney Injury Molecule-1 (KIM-1) | Significantly decreased compared to gentamicin-only group[3][4][5] |
| Cisplatin | Rats | Serum Creatinine & BUN | Lower levels compared to cisplatin-only group[1] |
| Vancomycin | Rats | Serum Creatinine & BUN | Reduced levels compared to vancomycin-only group[1] |
| Cyclosporine | Rats | Serum Creatinine & BUN | Reduced levels compared to cyclosporine-only group[1] |
| Imipenem | Rabbits | Serum Creatinine & BUN | Ameliorated imipenem-induced increases[6] |
Table 2: Efficacy of Cilastatin in Ischemia-Reperfusion (I/R) and Rhabdomyolysis-Induced AKI
| Injury Model | Animal Model | Key Biomarker | Result with Cilastatin Preconditioning/Treatment |
| Ischemia-Reperfusion | Mice (C57BL/6) | Serum Creatinine | Significantly improved compared to I/R control group[7][8] |
| Ischemia-Reperfusion | Mice (C57BL/6) | Tubular Necrosis & Apoptosis | Reduced compared to I/R control group[7][8] |
| Rhabdomyolysis | Mice (C57BL/6) | Glomerular Filtration Rate (GFR) | Preserved GFR compared to control group[9] |
| Rhabdomyolysis | Mice (C57BL/6) | Kidney Injury Molecule-1 (KIM-1) | Reduced proximal tubule injury[9] |
Experimental Protocols
The following methodologies are representative of the key preclinical studies evaluating cilastatin's nephroprotective effects.
1. Drug-Induced Nephrotoxicity Model (Gentamicin-Induced AKI)
-
Animal Model: Male Wistar rats (7-8 weeks old) are typically used.[4]
-
Injury Induction: Gentamicin is administered (e.g., intraperitoneally) at a dose sufficient to induce significant kidney injury, often over several consecutive days.
-
Treatment Group: Cilastatin is co-administered with gentamicin. Dosing can be subcutaneous or intravenous. A common dose shown to be protective is 200 µg/mL.[3][5]
-
Control Groups:
-
Saline-treated (negative control).
-
Gentamicin-only (positive control).
-
Cilastatin-only.
-
-
Endpoint Analysis: After the treatment period (e.g., 24 hours after the last dose), blood and urine samples are collected to measure creatinine, BUN, and KIM-1.[4][5] Kidneys are harvested for histological examination to assess morphological changes and for molecular analysis of apoptotic and inflammatory markers.[4]
2. Ischemia-Reperfusion (I/R) Injury Model
-
Animal Model: Male C57BL/6 mice (7-8 weeks old) are commonly used.[7][8]
-
Procedure:
-
Mice are anesthetized.
-
A midline incision is made, and both renal pedicles (arteries and veins) are clamped for a set period (e.g., 30 minutes) to induce ischemia.
-
The clamps are removed to allow reperfusion.
-
-
Treatment Group: Cilastatin preconditioning is administered before the ischemic insult.
-
Control Groups:
-
Sham-operated (surgery without clamping).
-
I/R injury without cilastatin treatment.
-
-
Endpoint Analysis: Serum creatinine is measured at specific time points post-reperfusion (e.g., 24 hours).[7][8] Kidney tissues are analyzed for markers of cell death (apoptosis), tubular necrosis, and the expression of signaling proteins like Hypoxia-Inducible Factor-1α (HIF-1α).[7][8]
Mechanisms of Action and Signaling Pathways
Cilastatin exerts its protective effects through several distinct mechanisms. The primary mechanisms involve the inhibition of renal dehydropeptidase-I (DHP-I) and the megalin receptor, as well as the activation of pro-survival signaling pathways.[1]
1. Inhibition of Megalin-Mediated Uptake in Drug-Induced AKI
Many nephrotoxic drugs, such as gentamicin and vancomycin, are taken up into renal proximal tubule cells via the megalin receptor.[4][10] Cilastatin interferes with this process. By binding to DHP-I, which is located in cholesterol-rich lipid rafts alongside megalin, cilastatin disrupts the endocytosis of the megalin-drug complex.[4][5] This reduces the intracellular accumulation of the toxic agent, thereby preventing downstream events like oxidative stress, inflammation, and apoptosis.[2][3][11]
Caption: Cilastatin inhibits drug uptake in renal cells.
2. Activation of HIF-1α Survival Pathway in Ischemia-Reperfusion Injury
In the context of I/R injury, cilastatin preconditioning has been shown to activate a protective signaling cascade involving Hypoxia-Inducible Factor-1α (HIF-1α).[7][8] Cilastatin enhances HIF-1α translation through the phosphorylation of Akt and mTOR.[8] This leads to the upregulation of downstream survival factors, ultimately reducing apoptosis and cell death induced by ischemia.[7]
Caption: Cilastatin's pro-survival signaling in I/R injury.
3. General Experimental and Analysis Workflow
The evaluation of cilastatin's effects in preclinical models follows a structured workflow, from model induction to data analysis.
Caption: Standard workflow for preclinical nephroprotection studies.
References
- 1. Nephroprotective Effects of Cilastatin in People at Risk of Acute Kidney Injury: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Nephroprotective Effect of Cilastatin against Gentamicin-Induced Renal Injury In Vitro and In Vivo without Altering Its Bactericidal Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cilastatin Preconditioning Attenuates Renal Ischemia-Reperfusion Injury via Hypoxia Inducible Factor-1α Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cilastatin Ameliorates Rhabdomyolysis-induced AKI in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cilastatin as a protective agent against drug-induced nephrotoxicity: a literature review | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of Cilastatin (Sodium): A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. For researchers, scientists, and drug development professionals working with Cilastatin (sodium), a renal dehydropeptidase inhibitor, adherence to proper disposal protocols is paramount for personnel safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the effective management of Cilastatin (sodium) waste.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to employ appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side shields or chemical goggles, impervious gloves such as nitrile or rubber, and a laboratory coat.[1] All handling of Cilastatin (sodium) should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation by preventing the formation of dust and aerosols.[2]
Step-by-Step Disposal Procedure
The fundamental principle for the disposal of Cilastatin (sodium) is to manage it as chemical waste in strict accordance with all applicable local, state, and federal regulations.[1][3] It is crucial to note that laboratory-scale chemical neutralization protocols are not provided in safety data sheets; therefore, professional disposal through a licensed service is the required method.[1]
-
Waste Segregation: All solid waste contaminated with Cilastatin (sodium), including any unused product, contaminated laboratory equipment (e.g., weighing papers, spatulas), and used PPE, must be collected in a designated and clearly labeled hazardous waste container.[1] Any liquid waste containing Cilastatin (sodium) should be collected in a separate, compatible, and clearly labeled hazardous waste container.[1] It is important not to mix this waste with other incompatible waste streams.[1]
-
Container Management: Only approved, sealable containers that are in good condition and compatible with Cilastatin (sodium) should be used for waste collection.[1] The waste container must be clearly labeled with "Cilastatin (sodium) Waste" and any other identifiers mandated by your institution's environmental health and safety (EHS) department.[1]
-
Storage: Waste containers should be stored in a designated, secure area away from incompatible materials.[3] Ensure containers are kept closed except when adding waste.
-
Disposal Method: The primary recommended method for the disposal of Cilastatin (sodium) is through controlled incineration at an approved and licensed chemical destruction plant.[2][3] Do not discharge Cilastatin (sodium) waste into sewer systems.[2]
-
Contaminated Packaging: Empty containers and packaging should be managed as well. They can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[2] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[2] For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[2]
Spill Management
In the event of a spill, the following procedures should be followed:
-
Minor Spills: Immediately clean up all spills.[3] Wear impervious gloves and safety glasses, and avoid contact with skin and eyes.[3] Use dry clean-up procedures and avoid generating dust.[3] The spilled material should be swept or vacuumed up and placed in a clean, dry, sealable, and labeled container for disposal.[3]
-
Major Spills: In the case of a larger spill, clear the area of all personnel and move upwind.[3] Alert emergency responders and inform them of the location and nature of the hazard.[3] Control personal contact by using appropriate protective equipment, including a dust respirator.[3] Prevent the spillage from entering drains, sewers, or water courses.[3]
Safety and Handling Summary
| Parameter | Information | Source |
| Personal Protective Equipment (PPE) | Safety glasses with side shields or chemical goggles, impervious gloves, lab coat. | [1] |
| Handling | Use in a well-ventilated area or chemical fume hood; avoid dust formation. | [2] |
| Storage | Store in a cool, dry, well-ventilated area in original, securely sealed containers away from incompatible materials. | [2][3] |
| In case of skin contact | Immediately remove all contaminated clothing and flush skin and hair with running water and soap. | [3] |
| In case of eye contact | Flush with copious amounts of water for at least 15 minutes and consult a doctor. | |
| In case of inhalation | Remove from the contaminated area; if irritation or discomfort persists, seek medical attention. | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Cilastatin (sodium) waste in a laboratory setting.
References
Personal protective equipment for handling Cilastatin (sodium)
Essential Safety and Handling Guide for Cilastatin (Sodium)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Cilastatin (sodium) in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
When handling Cilastatin (sodium), a comprehensive approach to personal protection is necessary to minimize exposure. The following PPE is required:
-
Eye Protection : Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are essential to protect against dust particles and splashes.[1][2] Contact lenses can absorb irritants and should be avoided when handling this compound.[3]
-
Hand Protection : Wear chemical-impermeable gloves, such as light-weight rubber gloves.[1][3] Gloves must be inspected for integrity before each use.[1][2] After handling, hands should be thoroughly washed with soap and water.[1][3]
-
Respiratory Protection : In situations where dust may be generated, a dust respirator should be used.[3] For higher exposure risks, a full-face respirator or a powered air-purifying respirator (PAPR) may be necessary.[1][3]
-
Protective Clothing : A lab coat or protective garment is required.[4] For tasks with a higher risk of exposure, impervious protective clothing should be worn.[3]
| Quantitative Data Summary | |
| Oral LD50 (rat) | >10000 mg/kg[3] |
| Subcutaneous LD50 (rat) | >10000 mg/kg[3] |
| Intravenous LD50 (rat) | 5027 mg/kg[3] |
| Oral LD50 (mouse) | >10000 mg/kg[3] |
| Subcutaneous LD50 (mouse) | >10000 mg/kg[3] |
| Intravenous LD50 (mouse) | 6786 mg/kg[3] |
| US OSHA PEL (Respirable fraction) | 5 mg/m³[3] |
| US OSHA PEL (Total dust) | 15 mg/m³[3] |
| US - Hawaii Air Contaminant Limits (Total dust) | 10 mg/m³[3] |
| US - Oregon Permissible Exposure Limits (Total dust) | 10 mg/m³[3] |
Operational Plan for Safe Handling
A systematic approach to handling Cilastatin (sodium) from receipt to disposal is crucial for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect containers for damage or leaks.
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][3]
-
Keep away from incompatible materials, such as strong oxidizing agents, to prevent ignition risks.[3]
-
Protect containers from physical damage.[3]
2. Handling and Preparation:
-
All handling should occur in a well-ventilated area, preferably within a laboratory fume hood.[2][3]
-
Limit all unnecessary personal contact with the material.[3]
-
Avoid generating dust.[1][3] Use dry clean-up procedures if dust is created.[3]
-
Do not eat, drink, or smoke in areas where Cilastatin (sodium) is handled.[3]
3. Spill Management:
-
Minor Spills:
-
Major Spills:
-
Evacuate the area and move upwind.[3]
-
Alert emergency responders, providing the location and nature of the hazard.[3]
-
Control personal contact by using appropriate protective equipment, including a dust respirator.[3]
-
Prevent the spillage from entering drains, sewers, or water courses.[3]
-
Contain and recover the product wherever possible.[3]
-
Disposal Plan
Proper disposal of Cilastatin (sodium) and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Collect all solid waste contaminated with Cilastatin (sodium), including unused product and contaminated labware, in a designated and clearly labeled hazardous waste container.[4]
-
Liquid waste containing Cilastatin (sodium) should be collected in a separate, compatible, and clearly labeled hazardous waste container.[4]
-
-
Disposal Procedure :
-
All waste must be handled in accordance with local, state, and federal regulations.[3]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
-
Options may include incineration at an approved site or removal by a licensed chemical destruction company.[1][2]
-
Contaminated packaging should be triple-rinsed (or equivalent) before recycling or disposal in a sanitary landfill.[1]
-
Visualizing the Safe Handling Workflow
To further clarify the operational procedures, the following diagram illustrates the logical flow for the safe handling and disposal of Cilastatin (sodium).
Caption: Workflow for Safe Handling of Cilastatin (sodium).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
